Product packaging for 4'-Methoxyresveratrol(Cat. No.:CAS No. 4721-07-7)

4'-Methoxyresveratrol

货号: B150227
CAS 编号: 4721-07-7
分子量: 244.24 g/mol
InChI 键: PDHAOJSHSJQANO-OWOJBTEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Oxyresveratrol is a stilbenoid.
Oxyresveratrol has been reported in Maclura pomifera, Gnetum montanum, and other organisms with data available.
hydroxystilbene oxyresveratrol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B150227 4'-Methoxyresveratrol CAS No. 4721-07-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHAOJSHSJQANO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030442
Record name Oxyresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29700-22-9, 4721-07-7
Record name Oxyresveratrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29700-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Puag-haad
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyresveratrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydroxystilbene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxyresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYRESVERATROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V071CP5CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Therapeutic Potential of Trans-2,3',4,5'-tetrahydroxystilbene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Biological Activities, Mechanisms of Action, and Experimental Protocols for Researchers and Drug Development Professionals.

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as oxyresveratrol, is a naturally occurring polyphenol belonging to the stilbenoid family. Found in various plants, including Morus alba (white mulberry) and Artocarpus lakoocha, this compound has garnered significant scientific interest for its diverse and potent biological activities.[1] Its structural similarity to resveratrol, a well-studied stilbenoid, has prompted extensive research into its therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of oxyresveratrol, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data on Biological Activities

The biological efficacy of oxyresveratrol has been quantified across a range of in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data, offering a comparative perspective on its potency in various biological contexts.

Table 1: Tyrosinase and α-Glucosidase Inhibitory Activity

Target EnzymeSubstrateIC50 (µM)Source Organism/Cell LineReference(s)
Mushroom TyrosinaseL-tyrosine1.2-[2]
Murine TyrosinaseL-tyrosine52.7Murine Melanoma B-16[2]
Human TyrosinaseL-DOPA2.27 µg/mL-
α-Glucosidase-19.5 ± 1.7-[3]

Table 2: Anticancer Activity (IC50 Values in µM)

Cell LineCancer TypeIC50 (µM)Reference(s)
Saos-2Osteosarcoma<15[1]
MCF-7Breast Cancer30.64 ± 4.79
HepG2Liver Cancer104.47 ± 0.82
PC-3Prostate Cancer109.35 ± 9.63
A-549Lung Cancer148.63 ± 4.48
MDA-MB-231Breast Cancer287.08

Key Biological Activities and Mechanisms of Action

Oxyresveratrol exhibits a broad spectrum of pharmacological effects, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. These effects are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory Activity

Oxyresveratrol has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells and brain endothelial cells, oxyresveratrol has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Oxyresveratrol Oxyresveratrol Oxyresveratrol->MAPK inhibits Oxyresveratrol->IKK inhibits AP1 AP-1 MAPK->AP1 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) AP1->Cytokines induces transcription IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Cytokines induces transcription

Neuroprotective Effects

Oxyresveratrol has shown promise in protecting neuronal cells from various insults. It has been demonstrated to have neuroprotective effects in models of traumatic brain injury and Parkinson's disease. In vitro studies using co-cultures of neurons and glia subjected to stretch-induced trauma showed that oxyresveratrol significantly inhibited neuronal death. In a rat model of Parkinson's disease, oxyresveratrol pretreatment ameliorated motor impairment and preserved dopaminergic neurons, an effect attributed to its antioxidant properties.

Anticancer Activity

Oxyresveratrol exhibits cytotoxic effects against a variety of cancer cell lines, including breast, lung, and osteosarcoma. Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of cell viability. In Saos-2 osteosarcoma cells, oxyresveratrol induces apoptosis and inhibits cell viability through the inhibition of the STAT3 signaling pathway. In MCF-7 breast cancer cells, it modulates genes associated with apoptosis, cell cycle control, and DNA repair, leading to cell cycle arrest at the G0/G1 and S phases and activation of apoptosis through the loss of mitochondrial membrane potential.

Anticancer_STAT3_Pathway Oxyresveratrol Oxyresveratrol STAT3 STAT3 Oxyresveratrol->STAT3 inhibits Apoptosis Apoptosis STAT3->Apoptosis promotes CellViability Cell Viability STAT3->CellViability promotes

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of oxyresveratrol.

Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of oxyresveratrol on the activity of tyrosinase, a key enzyme in melanin synthesis.

Materials:

  • Mushroom tyrosinase

  • L-tyrosine

  • Oxyresveratrol

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Protocol:

  • Prepare a stock solution of oxyresveratrol in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, L-tyrosine solution, and various concentrations of oxyresveratrol.

  • Initiate the enzymatic reaction by adding mushroom tyrosinase solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at 475-490 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of oxyresveratrol.

  • Determine the IC50 value, which is the concentration of oxyresveratrol that inhibits 50% of the tyrosinase activity.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Tyrosinase - L-tyrosine - Oxyresveratrol Mix Mix in 96-well plate: - Buffer - L-tyrosine - Oxyresveratrol Reagents->Mix Start Add Tyrosinase to start reaction Mix->Start Incubate Incubate at 37°C Start->Incubate Measure Measure Absorbance (475-490 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of oxyresveratrol on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, Saos-2)

  • Complete cell culture medium

  • Oxyresveratrol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of oxyresveratrol for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, the concentration of oxyresveratrol that reduces cell viability by 50%.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is used to evaluate the anti-inflammatory activity of oxyresveratrol.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Oxyresveratrol

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits (for cytokine measurement)

Protocol:

  • Plate RAW 264.7 cells in a suitable culture dish and allow them to adhere.

  • Pre-treat the cells with different concentrations of oxyresveratrol for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubate for a designated time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

  • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

  • Analyze the dose-dependent inhibitory effect of oxyresveratrol on the production of these inflammatory mediators.

Conclusion

Trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) is a promising natural compound with a wide array of biological activities that hold significant therapeutic potential. Its well-documented anti-inflammatory, neuroprotective, and anticancer effects, supported by quantitative data and elucidated mechanisms of action, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The detailed experimental protocols provided in this guide serve as a valuable resource for scientists seeking to investigate and harness the therapeutic benefits of this remarkable stilbenoid. Further preclinical and clinical studies are warranted to fully explore the clinical utility of oxyresveratrol in the management of various diseases.

References

The Core Mechanisms of Action of Trans-2,3',4,5'-tetrahydroxystilbene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as oxyresveratrol, is a naturally occurring polyphenol found in various plants, including mulberry wood (Morus alba L.). As a hydroxylated analog of resveratrol, oxyresveratrol has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of oxyresveratrol, with a focus on its molecular targets and modulation of key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising bioactive compound.

Core Mechanisms of Action

Oxyresveratrol exerts its biological effects through a multi-pronged approach, primarily centered around its potent antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibitory activities. These effects are underpinned by its ability to modulate critical cellular signaling pathways.

Tyrosinase Inhibition

A prominent and well-documented mechanism of action of oxyresveratrol is its potent inhibition of tyrosinase, the key enzyme in melanin biosynthesis. This property makes it a compound of interest for applications in dermatology and cosmetology for the management of hyperpigmentation.

Mechanism: Oxyresveratrol acts as a non-competitive inhibitor of tyrosinase with respect to L-tyrosine as a substrate.[1] This indicates that it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[1] The inhibition is reversible.[1] The number and position of the hydroxyl groups on the stilbene scaffold are crucial for its potent inhibitory effect.[1]

Quantitative Data on Tyrosinase Inhibition:

Enzyme SourceSubstrateParameterValueReference
Mushroom TyrosinaseL-DOPAIC₅₀1.2 µM[1]
Murine TyrosinaseL-TyrosineIC₅₀52.7 µM
Mushroom TyrosinaseL-TyrosineKᵢ0.32-0.42 µM
Antioxidant and Cytoprotective Effects

Oxyresveratrol is a potent antioxidant and free radical scavenger, contributing significantly to its protective effects against cellular damage.

Mechanism: The antioxidant capacity of oxyresveratrol is attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). A key pathway involved in its cytoprotective effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1).

Signaling Pathway: Nrf2 Activation

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxyresveratrol Oxyresveratrol ROS Oxidative Stress (ROS) Oxyresveratrol->ROS Scavenges Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates & Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes Transcription Nucleus Nucleus

Caption: Nrf2-mediated antioxidant response activated by Oxyresveratrol.

Quantitative Data on Antioxidant Activity:

AssayParameterValueReference
DPPH radical scavengingIC₅₀28.9 µM
Anti-inflammatory Action

Oxyresveratrol exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways, thereby reducing the production of pro-inflammatory mediators.

Mechanism: A primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Oxyresveratrol can suppress the activation of NF-κB, leading to a downstream reduction in these inflammatory mediators.

Furthermore, oxyresveratrol has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also critically involved in the inflammatory response. It can inhibit the phosphorylation of key MAPK members like ERK1/2, JNK, and p38. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another target of oxyresveratrol, and its inhibition contributes to the anti-inflammatory effect.

Signaling Pathway: Inhibition of NF-κB

NF_kappaB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF_kB NF-κB (p65/p50) IκBα->NF_kB Releases NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NF_kB_nucleus->Pro_inflammatory_Genes Induces Transcription Oxyresveratrol Oxyresveratrol Oxyresveratrol->IKK Oxyresveratrol->NF_kB

Caption: Inhibition of the NF-κB signaling pathway by Oxyresveratrol.

Signaling Pathway: Modulation of PI3K/Akt and MAPK Pathways

PI3K_MAPK_Modulation Oxyresveratrol Oxyresveratrol PI3K PI3K Oxyresveratrol->PI3K ERK ERK1/2 Oxyresveratrol->ERK JNK JNK Oxyresveratrol->JNK p38 p38 Oxyresveratrol->p38 Akt Akt PI3K->Akt Inflammatory_Response Inflammatory Response Akt->Inflammatory_Response ERK->Inflammatory_Response JNK->Inflammatory_Response p38->Inflammatory_Response

Caption: Oxyresveratrol's modulation of PI3K/Akt and MAPK signaling.

Neuroprotection

Oxyresveratrol has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurological damage.

Mechanism: The neuroprotective actions of oxyresveratrol are multi-faceted and stem from its antioxidant and anti-inflammatory properties. It can protect neurons from oxidative stress-induced damage and apoptosis. In models of cerebral ischemia, oxyresveratrol has been shown to reduce infarct volume and inhibit the release of cytochrome c and the activation of caspase-3, key events in the apoptotic cascade. It can also inhibit β-amyloid-induced neurotoxicity.

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

Objective: To determine the inhibitory effect of oxyresveratrol on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Oxyresveratrol

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of oxyresveratrol in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and varying concentrations of oxyresveratrol or a vehicle control.

  • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA substrate solution to each well.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of oxyresveratrol compared to the control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To assess the effect of oxyresveratrol on lipopolysaccharide (LPS)-induced NO production in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Oxyresveratrol

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of oxyresveratrol for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins (e.g., NF-κB, Akt, MAPKs)

Objective: To investigate the effect of oxyresveratrol on the expression and phosphorylation of key signaling proteins.

Materials:

  • Appropriate cell line (e.g., RAW 264.7 for inflammation studies)

  • Oxyresveratrol and relevant stimuli (e.g., LPS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-Akt, Akt, p-ERK, ERK)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cells with oxyresveratrol and/or stimuli as required by the experimental design.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) is a multifaceted bioactive compound with a well-defined set of core mechanisms of action. Its ability to inhibit tyrosinase, scavenge free radicals through the activation of the Nrf2 pathway, and suppress inflammation via modulation of the NF-κB, PI3K/Akt, and MAPK signaling pathways highlights its therapeutic potential across various fields, including dermatology, neuroprotection, and anti-inflammatory therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological benefits of this remarkable natural compound.

References

Unveiling Trans-2,3',4,5'-tetrahydroxystilbene: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, a polyphenol with a stilbenoid backbone, is a compound of growing interest in the pharmaceutical and nutraceutical industries. Its structural similarity to resveratrol suggests a wide range of potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of trans-2,3',4,5'-tetrahydroxystilbene and its glycosidic precursor, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG), along with detailed methodologies for their isolation and purification.

Natural Sources

The primary and most extensively studied natural source of trans-2,3',4,5'-tetrahydroxystilbene and its glucoside is the root of Polygonum multiflorum Thunb. (syn. Reynoutria multiflora Thunb. Moldenke), a plant commonly known as He Shou Wu or Fo-ti in traditional Chinese medicine.[1][2][3] TSG is considered the predominant bioactive component of this plant.[2][4]

Other notable natural sources include:

  • Artocarpus lakoocha Roxb.: The heartwood of this plant has been identified as a source of oxyresveratrol, which is another name for trans-2,3',4,5'-tetrahydroxystilbene.

  • Mulberry (Morus species): The leaves and branches of mulberry plants, particularly after exposure to stresses like UV-C irradiation, have been shown to produce stilbenoids, including oxyresveratrol.

  • Artocarpus heterophyllus Lam. (Jackfruit): This common food source also contains oxyresveratrol.

Isolation and Purification Methodologies

The isolation of trans-2,3',4,5'-tetrahydroxystilbene often involves the initial extraction of its more abundant glycosidic form, TSG, followed by a deglycosylation step. Alternatively, direct extraction from sources rich in the aglycone, such as Artocarpus species, is also employed.

Extraction of the Glycoside (TSG) from Polygonum multiflorum

A common approach involves solvent extraction from the dried and powdered roots of P. multiflorum.

Experimental Protocol: Solvent Extraction and Chromatographic Purification of TSG

  • Raw Material Preparation: The rhizomes of P. multiflorum are dried, pulverized, and sieved.

  • Solvent Extraction:

    • The powdered plant material is immersed and refluxed in 50-70% ethanol at approximately 65°C for 2 hours. This process is typically repeated two to three times to ensure exhaustive extraction.

    • Alternatively, a 60% methanol solution can be used for extraction over a 24-hour period.

  • Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator to remove the ethanol or methanol.

  • Column Chromatography:

    • The resulting aqueous concentrate is loaded onto a macroporous resin column (e.g., D101).

    • The column is first washed with water to remove highly polar impurities.

    • A gradient elution is performed with increasing concentrations of ethanol in water. The fraction eluted with 50% ethanol has been shown to have high osteogenic differentiation promoting activity and contains a significant amount of TSG.

  • Further Purification (Optional):

    • For higher purity, the 50% ethanol eluate can be subjected to further chromatography on an RH-18 column, eluting with a mixture of 0.05% trifluoroacetic acid and acetonitrile (82:18).

  • Lyophilization: The purified fraction containing TSG is lyophilized to yield a dry powder.

Direct Extraction of trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

Membrane-based separation techniques offer an environmentally friendly and efficient method for the direct extraction and purification of oxyresveratrol from sources like Artocarpus lakoocha.

Experimental Protocol: Water Extraction and Membrane Separation from Artocarpus lakoocha

  • Raw Material Preparation: The heartwood of A. lakoocha is powdered.

  • Aqueous Extraction:

    • The powder is mixed with warm water at an optimal temperature of 50°C for 4 hours.

  • Filtration: The mixture is filtered to remove solid plant material.

  • Membrane Separation:

    • The filtrate is subjected to nanofiltration using a two-compartment membrane cell containing a beta-cyclodextrin-polysulfone composite nanofiltration membrane.

    • This process can achieve a separation of up to 98% for oxyresveratrol.

  • Recovery: The retained oxyresveratrol is recovered from the membrane by backwashing with ethanol.

Conversion of TSG to trans-2,3',4,5'-tetrahydroxystilbene

The aglycone form can be obtained by the enzymatic or chemical hydrolysis of the glucoside bond in TSG. One study refers to this deglucosylated form as TG1.

Quantitative Data

Plant SourceCompoundExtraction MethodYield/PurityReference
Artocarpus lakoocha Roxb.trans-2,3',4,5'-tetrahydroxystilbeneWater extraction with membrane separationUp to 81% yield, 98% purity
Polygonum multiflorum2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG)50% ethanol eluate from column chromatography14.34% relative content in the active fraction
White Mulberry (Morus alba) Hairy Root Culturestrans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)Elicitor-induced production and extraction from medium6.27 ± 1.24 mg/g Dry Weight

Signaling Pathways and Biological Activities

While much of the research has focused on the biological activities of the glycoside (TSG), emerging studies are beginning to elucidate the mechanisms of the aglycone, trans-2,3',4,5'-tetrahydroxystilbene.

Diagram of TSG/trans-2,3',4,5'-tetrahydroxystilbene Modulated Signaling Pathways

signaling_pathways TSG TSG / trans-2,3',4,5'- tetrahydroxystilbene SIRT1 SIRT1 TSG->SIRT1 activates NF_kB NF-κB TSG->NF_kB inhibits JNK JNK TSG->JNK modulates Apoptosis Apoptosis TSG->Apoptosis induces Ferroptosis Ferroptosis TSG->Ferroptosis induces Autophagy Autophagy TSG->Autophagy induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines promotes Colorectal_Cancer_Inhibition Colorectal Cancer Progression Inhibition Apoptosis->Colorectal_Cancer_Inhibition Ferroptosis->Colorectal_Cancer_Inhibition Autophagy->Colorectal_Cancer_Inhibition

Caption: Signaling pathways modulated by TSG and its aglycone.

Studies have indicated that TSG and its aglycone can regulate several key signaling pathways. For instance, they have been shown to activate Sirtuin 1 (SIRT1), a protein involved in cellular regulation and longevity. Additionally, they can modulate the JNK and NF-κB signaling pathways, which are critical in inflammatory responses. The anti-inflammatory effects are partly achieved by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. In the context of cancer, trans-2,3',4,5'-tetrahydroxystilbene has been found to inhibit the progression of colorectal cancer by inducing ferroptosis, apoptosis, and autophagy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and purification of these compounds from their natural sources.

Diagram of a General Isolation and Purification Workflow

isolation_workflow Plant_Material Plant Material (e.g., P. multiflorum, A. lakoocha) Extraction Extraction (Solvent or Aqueous) Plant_Material->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Column Chromatography or Membrane Separation) Crude_Extract->Purification Purified_Fraction Purified Fraction (TSG or Oxyresveratrol) Purification->Purified_Fraction Deglucosylation Deglucosylation (Optional, for TSG) Purified_Fraction->Deglucosylation Final_Product trans-2,3',4,5'- tetrahydroxystilbene Purified_Fraction->Final_Product Direct isolation Analysis Analysis (HPLC, MS, NMR) Purified_Fraction->Analysis Deglucosylation->Final_Product Final_Product->Analysis

Caption: Generalized workflow for isolation and purification.

Conclusion

Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside, TSG, represent promising natural compounds with a range of biological activities. The methodologies for their extraction and purification are well-established, with opportunities for optimization through modern techniques like membrane separation. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of these valuable stilbenoids. Further research into the specific signaling pathways of the aglycone will be crucial for the development of targeted therapeutic applications.

References

The Discovery and Scientific Journey of trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as oxyresveratrol, is a naturally occurring polyphenolic compound that has garnered significant interest within the scientific community. As a structural analog of resveratrol, it exhibits a wide spectrum of biological activities, positioning it as a promising candidate for further investigation in drug development. This technical guide provides an in-depth exploration of the discovery, history, and key scientific findings related to oxyresveratrol, with a focus on its quantitative biological data, the experimental protocols used for its study, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Perspective

The history of trans-2,3',4,5'-tetrahydroxystilbene is intrinsically linked to the study of natural products and traditional medicine. While its glucoside form, 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG), was identified as a major active component of the Chinese medicinal herb Polygonum multiflorum, the aglycone, oxyresveratrol, has its own distinct history of discovery and synthesis.

Oxyresveratrol is naturally found in various plant species, most notably in the heartwood of Artocarpus lakoocha and in plants of the Morus genus, such as the white mulberry (Morus alba)[1].

The first chemical synthesis of oxyresveratrol was reported in 1970. This pioneering work utilized a Wittig reaction, a cornerstone of organic chemistry for the creation of carbon-carbon double bonds. The synthesis involved the reaction of triphenyl-[3,5-dihydroxybenzyl]-phosphonium bromide with silylated 2,4-dihydroxybenzaldehyde in the presence of phenyl lithium[2]. This synthetic route provided a means to produce oxyresveratrol for research purposes, independent of its natural sources.

Quantitative Biological Activities

Oxyresveratrol has been demonstrated to possess a range of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and enzyme-inhibitory effects. The following tables summarize the key quantitative data from various studies.

Table 1: Anticancer Activity of Oxyresveratrol (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer30.64 ± 4.79[3]
HepG2Liver Cancer104.47 ± 0.82[3]
PC-3Prostate Cancer109.35 ± 9.63[3]
A-549Lung Cancer148.63 ± 4.48
Saos-2Osteosarcoma~15-45
SKOV3Ovarian Cancer134.90
TOV21GOvarian Cancer112.50
Table 2: Tyrosinase Inhibitory Activity of Oxyresveratrol
Enzyme SourceSubstrateIC50 (µM)Ki (µM)Inhibition TypeReference
MushroomL-tyrosine1.20.32-0.42Noncompetitive
MurineL-tyrosine52.7--

Key Signaling Pathways Modulated by Oxyresveratrol

Oxyresveratrol exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for elucidating its therapeutic potential.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the regulation of inflammation. Oxyresveratrol has been shown to suppress inflammatory responses by inhibiting the phosphorylation of key MAPK proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). This inhibition, in turn, prevents the activation and nuclear translocation of NF-κB, a transcription factor that governs the expression of pro-inflammatory genes.

MAPK_NFkB_Pathway Oxyresveratrol Oxyresveratrol MAPK_cascade MAPK Cascade (p38, JNK, ERK) Oxyresveratrol->MAPK_cascade LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK_cascade NFkB NF-κB MAPK_cascade->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes

Figure 1: Inhibition of the MAPK/NF-κB signaling pathway by oxyresveratrol.
PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. In some cancer cells, oxyresveratrol has been observed to inhibit the activation of this pathway, leading to the induction of apoptosis.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in tumor progression and cell survival. In osteosarcoma cells, oxyresveratrol has been found to inhibit the STAT3 signaling pathway, contributing to its pro-apoptotic effects.

Endoplasmic Reticulum (ER) Stress Signaling Pathway

The Endoplasmic Reticulum (ER) is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is mediated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), PRKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Oxyresveratrol has been shown to induce autophagy via the ER stress signaling pathway.

ER_Stress_Pathway Oxyresveratrol Oxyresveratrol ER_Stress ER Stress Oxyresveratrol->ER_Stress IRE1 IRE1 ER_Stress->IRE1 PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 Autophagy Autophagy IRE1->Autophagy PERK->Autophagy ATF6->Autophagy Isolation_Workflow Start A. lakoocha Heartwood Powder Maceration Maceration (95% Ethanol) Start->Maceration Concentration Concentration Maceration->Concentration Fractionation Column Chromatography Concentration->Fractionation Analysis TLC Analysis Fractionation->Analysis End Pure Oxyresveratrol Analysis->End

References

Unveiling the Therapeutic Potential of Trans-2,3',4,5'-tetrahydroxystilbene: A Pharmacological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as Oxyresveratrol, is a naturally occurring stilbenoid polyphenol found in various plant species, including Morus alba (white mulberry) and Artocarpus lakoocha. As a hydroxylated analog of resveratrol, oxyresveratrol has garnered significant attention within the scientific community for its diverse and potent pharmacological properties. This technical guide provides an in-depth overview of the core pharmacological attributes of oxyresveratrol, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanisms of action to support researchers, scientists, and drug development professionals in exploring its therapeutic applications.

Antioxidant and Anti-inflammatory Properties

Oxyresveratrol exhibits robust antioxidant activity by effectively scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Its anti-inflammatory effects are mediated through the modulation of key inflammatory signaling pathways.

Quantitative Antioxidant and Anti-inflammatory Data
ParameterAssay/ModelResultReference
Antioxidant Activity
IC50DPPH Radical Scavenging30 µg/ml[2]
Antioxidant CapacityABTS Radical Scavenging128.30 ± 0.13 µmol Trolox/g[2]
H2O2 Scavenging463.49 ± 0.01 µmol Trolox/g[2]
Anti-inflammatory Activity
Inhibition of NO productionLPS-stimulated RAW 264.7 cellsSignificant inhibition[3]
Inhibition of iNOS and COX-2 expressionLPS-stimulated RAW 264.7 cellsSignificant inhibition
Inhibition of IL-6 and TNF-αLPS-stimulated RAW 264.7 cellsSignificant suppression
Experimental Protocols

1.2.1. DPPH Radical Scavenging Assay

This assay assesses the ability of oxyresveratrol to donate a hydrogen atom to the stable DPPH radical.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol), methanol, oxyresveratrol standard solutions of varying concentrations, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Prepare a working solution of DPPH in methanol.

    • In a 96-well plate, add a specific volume of oxyresveratrol solution at different concentrations to the wells.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a blank (methanol) and a positive control.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of blank)] x 100. The IC50 value is then determined.

1.2.2. Western Blot for NF-κB Pathway Analysis

This method is used to determine the expression levels of key proteins in the NF-κB signaling pathway.

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with various concentrations of oxyresveratrol for a specified time (e.g., 1 hour) before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for another period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Densitometry is used to quantify the band intensities, which are normalized to a loading control like β-actin or GAPDH.

Anticancer Activity

Oxyresveratrol has demonstrated significant anticancer effects in various cancer cell lines through mechanisms including the induction of apoptosis, cell cycle arrest, and the novel induction of ferroptosis.

Quantitative Anticancer Data
Cell LineCancer TypeIC50 Value (µM)Reference
MDA-MB-231Breast Cancer104.8
BT-549Breast Cancer150.2
4T1Breast Cancer143.6
MCF-7Breast Cancer30.64 ± 4.79
HepG2Liver Cancer104.47 ± 0.82
PC-3Prostate Cancer109.35 ± 9.63
A-549Lung Cancer148.63 ± 4.48
Saos-2Osteosarcoma<15
Experimental Protocols

2.2.1. Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of oxyresveratrol on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of oxyresveratrol for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2.2.2. Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with different concentrations of oxyresveratrol for a specified duration.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells.

    • Annexin V-positive/PI-negative: Early apoptotic cells.

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative/PI-positive: Necrotic cells.

Signaling Pathways in Anticancer Activity

Oxyresveratrol exerts its anticancer effects by modulating several key signaling pathways.

anticancer_pathways cluster_EGFR EGFR/PI3K/AKT/GPX4 Pathway cluster_STAT3 STAT3 Pathway Oxyresveratrol1 Oxyresveratrol EGFR EGFR PI3K PI3K AKT AKT GPX4 GPX4 Ferroptosis Ferroptosis Oxyresveratrol2 Oxyresveratrol STAT3 p-STAT3 Bcl2 Bcl-2/Bcl-xL Bax Bax/Bad Apoptosis1 Apoptosis

Neuroprotective Effects

Oxyresveratrol has demonstrated significant neuroprotective properties in models of cerebral ischemia and traumatic brain injury. Its mechanisms include antioxidant effects, anti-inflammatory actions, and inhibition of apoptotic pathways.

Quantitative Neuroprotective Data
ModelParameterResultReference
Transient rat MCAO modelInfarct volume reduction~54% (10 mg/kg), ~63% (20 mg/kg)
In vitro stretch-induced traumaNeuronal death inhibitionSignificant inhibition
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is widely used to mimic ischemic stroke.

  • Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley or Wistar).

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: Maintain the occlusion for a specific period (e.g., 90 minutes), then withdraw the filament to allow for reperfusion.

  • Oxyresveratrol Administration: Administer oxyresveratrol (e.g., 10 or 20 mg/kg, intraperitoneally) at specific time points, such as immediately after occlusion and at the time of reperfusion.

  • Neurological Deficit Scoring: Assess neurological deficits at various time points post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Signaling Pathways in Neuroprotection

The neuroprotective effects of oxyresveratrol are linked to the modulation of inflammatory and apoptotic pathways.

neuroprotection_pathways cluster_Inflammation Anti-inflammatory Pathway cluster_Apoptosis Anti-apoptotic Pathway Oxyresveratrol1 Oxyresveratrol LPS LPS TLR4 TLR4 MAPKs MAPKs (p38, JNK, ERK) NFkB NF-κB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Oxyresveratrol2 Oxyresveratrol Ischemia Ischemia Cytochrome_c Cytochrome c release Caspase3 Caspase-3 activation Apoptosis Apoptosis

Cardioprotective and Hepatoprotective Effects

Oxyresveratrol has shown protective effects against myocardial infarction and acute liver injury, primarily through its antioxidant and anti-inflammatory properties.

Quantitative Cardioprotective and Hepatoprotective Data
EffectModelKey FindingsReference
Cardioprotective Isoproterenol-induced myocardial infarction in ratsDecreased MDA levels, increased SOD activity and GSH levels.
Hepatoprotective LPS/D-GalN-induced acute liver injury in miceReduced ALT and AST levels, inhibited inflammatory mediators.
Experimental Protocols

4.2.1. Isoproterenol-Induced Myocardial Infarction in Rats

  • Animal Groups: Divide rats into control, isoproterenol-only, and isoproterenol + oxyresveratrol (different doses) groups.

  • Treatment: Administer oxyresveratrol orally for a specified period (e.g., 5 days).

  • Induction of MI: On the last two days of treatment, administer isoproterenol (e.g., 180 mg/kg, intraperitoneally) to induce myocardial infarction.

  • Sample Collection: 24 hours after the last isoproterenol injection, collect blood and heart tissue.

  • Biochemical Analysis: Measure serum levels of cardiac markers (e.g., CK-MB, TnI) and heart tissue levels of oxidative stress markers (MDA, SOD, GSH).

  • Histopathology: Perform histopathological examination of heart tissue sections.

4.2.2. LPS/D-GalN-Induced Acute Liver Injury in Mice

  • Animal Groups: Divide mice into control, LPS/D-GalN-only, and LPS/D-GalN + oxyresveratrol groups.

  • Pre-treatment: Administer oxyresveratrol prior to the induction of liver injury.

  • Induction of Injury: Co-administer lipopolysaccharide (LPS) and D-galactosamine (D-GalN) to induce acute liver injury.

  • Sample Collection: Collect blood and liver tissue at a specified time point after injury induction.

  • Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST).

  • Molecular Analysis: Analyze liver tissue for inflammatory and apoptotic markers via Western blot or qPCR.

Tyrosinase Inhibition

Oxyresveratrol is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis, making it a compound of interest for applications in dermatology and cosmetology for its skin-whitening effects.

Quantitative Tyrosinase Inhibition Data
Enzyme SourceIC50 Value (µM)ComparisonReference
Mushroom Tyrosinase1.232-fold stronger than kojic acid
Murine Tyrosinase52.7-
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
  • Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), oxyresveratrol solutions, and a positive control (e.g., kojic acid).

  • Procedure:

    • In a 96-well plate, mix the phosphate buffer, oxyresveratrol solution (at various concentrations), and mushroom tyrosinase solution.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding L-DOPA.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Mechanism of Tyrosinase Inhibition

tyrosinase_inhibition Oxyresveratrol Oxyresveratrol Tyrosinase Tyrosinase Oxyresveratrol->Tyrosinase Non-competitive inhibition L_DOPA L-DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase L_DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin

References

A Technical Guide to the Antioxidant and Anti-inflammatory Effects of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, commonly known as oxyresveratrol, is a naturally occurring polyphenolic compound and a structural analog of resveratrol.[1] Found in various plants, including mulberry wood, it has garnered significant attention within the scientific community for its potent antioxidant and anti-inflammatory properties.[2][3] This technical guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and quantitative data related to the antioxidant and anti-inflammatory effects of oxyresveratrol. Detailed experimental protocols for relevant assays are also included to facilitate further research and development.

Antioxidant Effects

Oxyresveratrol exhibits robust antioxidant activity through multiple mechanisms, including direct radical scavenging and the activation of endogenous antioxidant defense systems. It has been shown to effectively scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydrogen peroxide (H₂O₂), nitric oxide (NO), and the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[2][3]

Mechanism of Action: Nrf2 Signaling Pathway

A primary mechanism underlying the antioxidant effects of oxyresveratrol is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like oxyresveratrol, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase. Studies have shown that oxyresveratrol can induce the phosphorylation of Nrf2, mediated by the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), further enhancing its nuclear translocation and transactivation activity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxyresveratrol Oxyresveratrol ERK ERK1/2 Oxyresveratrol->ERK ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 pNrf2 p-Nrf2 Nrf2->pNrf2 pERK p-ERK1/2 ERK->pERK pERK->Nrf2 phosphorylates pNrf2_n p-Nrf2 pNrf2->pNrf2_n translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes activates Transcription Gene Transcription Antioxidant_Genes->Transcription pNrf2_n->ARE

Caption: Oxyresveratrol-mediated activation of the Nrf2 signaling pathway.

Anti-inflammatory Effects

Oxyresveratrol has demonstrated significant anti-inflammatory activity in various in vitro and in vivo models. Its effects are largely attributed to the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Mechanism of Action: NF-κB and MAPK Signaling Pathways

The anti-inflammatory properties of oxyresveratrol are mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Oxyresveratrol has been shown to suppress the phosphorylation of IκBα and the nuclear translocation of NF-κB.

Concurrently, inflammatory stimuli activate the MAPK pathways, including ERK1/2, c-Jun N-terminal kinase (JNK), and p38. These kinases, upon phosphorylation, can activate transcription factors that further amplify the inflammatory response. Oxyresveratrol has been observed to inhibit the phosphorylation of ERK1/2, JNK, and p38 in response to inflammatory triggers.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK Oxyresveratrol Oxyresveratrol Oxyresveratrol->MAPK_pathway Oxyresveratrol->IKK pMAPK p-MAPK MAPK_pathway->pMAPK pMAPK_n p-MAPK pMAPK->pMAPK_n translocation pIKK p-IKK IKK->pIKK IkB_NFkB IκB-NF-κB Complex pIKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases pIkB p-IκB NFkB_n NF-κB NFkB->NFkB_n translocation Degradation Degradation pIkB->Degradation Degradation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Inflammatory_Genes pMAPK_n->Inflammatory_Genes Transcription Gene Transcription Inflammatory_Genes->Transcription

Caption: Inhibition of NF-κB and MAPK pathways by oxyresveratrol.

Quantitative Data Summary

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory effects of oxyresveratrol from various studies.

Table 1: In Vitro Antioxidant Activity of Oxyresveratrol

AssayCell Line/SystemOutcomeIC50 / % InhibitionReference
DPPH Radical ScavengingCell-freeScavenging of DPPH radicalsIC50: 15.3 µM
H₂O₂-induced injuryPC12 cellsProtection against cell injuryDose-dependent
ROS reductionLPS-induced bEnd.3 cellsReduction of ROS levelsSignificant reduction

Table 2: In Vitro Anti-inflammatory Activity of Oxyresveratrol

Cell LineStimulantMeasured ParameterEffect of OxyresveratrolReference
RAW 264.7 macrophagesLPSNO productionInhibition
RAW 264.7 macrophagesLPSiNOS expressionSuppression
RAW 264.7 macrophagesLPSPGE₂ generationDecrease
BV-2 microglial cellsLPSNO, TNF-α, IL-1β, IL-6 releaseSuppression
bEnd.3 cellsLPSiNOS, ICAM-1, VCAM-1 expressionDiminished protein expression
bEnd.3 cellsLPSNO, IL-6, TNF-α productionDiminished production
HMC3 human microgliaIL-1βIL-6, MCP-1 releaseStrong decrease

Table 3: In Vivo Anti-inflammatory Activity of Oxyresveratrol

Animal ModelConditionMeasured ParameterEffect of OxyresveratrolReference
RatSpinal Cord InjuryNF-κB/p65, TNF-α, IL-1β, IL-6Significant suppression
RatSpinal Cord InjuryiNOS, COX-2 protein expressionSignificant suppression
MiceDNCB-induced dermatitisLesion severity, skin thicknessReduction
MiceDNCB-induced dermatitisCD3, CD4, CD8 T cells in skinReduction in numbers

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured by a decrease in absorbance at 517 nm.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol

    • Test compound (Oxyresveratrol)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

    • Prepare a series of dilutions of the test compound and the positive control in the same solvent.

    • In a 96-well plate, add a specific volume of the test compound or standard solution to each well (e.g., 100 µL).

    • Add an equal volume of the DPPH solution to each well (e.g., 100 µL).

    • Prepare a blank control containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_incubation Incubation cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) add_dpph Add 100 µL of DPPH Solution to wells prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Oxyresveratrol & Control add_sample Add 100 µL of Sample/ Control to wells prep_sample->add_sample add_sample->add_dpph mix Mix Gently add_dpph->mix incubate Incubate for 30 min in the dark at RT mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate

Caption: Workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Principle: The Griess reagent system is used to quantify nitrite levels. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound that can be measured spectrophotometrically at 540 nm.

  • Materials:

    • Cell line (e.g., RAW 264.7 macrophages)

    • Inflammatory stimulus (e.g., LPS)

    • Test compound (Oxyresveratrol)

    • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of oxyresveratrol for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Add 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Calculation: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is then determined by interpolating from the standard curve.

Measurement of Inflammatory Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines in biological samples.

  • Principle: A sandwich ELISA is typically used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine but conjugated to an enzyme (e.g., horseradish peroxidase), is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the concentration of the cytokine in the sample.

  • Materials:

    • ELISA kit for the specific cytokine (e.g., TNF-α, IL-6)

    • Cell culture supernatants or other biological samples

    • Microplate reader

  • Procedure:

    • Follow the specific instructions provided with the commercial ELISA kit.

    • Typically, the procedure involves adding standards and samples to the antibody-coated wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the wells to remove unbound substances.

    • Add the enzyme-conjugated detection antibody and incubate.

    • Wash the wells again.

    • Add the substrate solution and incubate for color development.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at the appropriate wavelength.

  • Calculation: A standard curve is generated by plotting the absorbance versus the concentration of the cytokine standards. The concentration of the cytokine in the samples is then determined from the standard curve.

Conclusion

Trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its mechanisms of action, primarily involving the activation of the Nrf2 pathway and the inhibition of the NF-κB and MAPK signaling pathways, make it a compelling candidate for further investigation in the context of diseases characterized by oxidative stress and inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of oxyresveratrol.

References

A Technical Guide to Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as Oxyresveratrol, is a naturally occurring polyphenolic compound and a structural analog of resveratrol.[1][2] It has garnered significant attention in the scientific community for its wide spectrum of pharmacological activities. In the context of Traditional Chinese Medicine (TCM), Oxyresveratrol is a key bioactive constituent found in several medicinal plants, contributing to their therapeutic effects.

This technical guide provides a comprehensive overview of Oxyresveratrol, focusing on its role in TCM, its pharmacological properties supported by quantitative data, its mechanisms of action elucidated through signaling pathways, and detailed experimental protocols for its study.

Chemical Identity and Sources in TCM

Oxyresveratrol (C₁₄H₁₂O₄) is a hydroxylated stilbenoid.[2] Unlike resveratrol, it possesses an additional hydroxyl group, which is believed to enhance its antioxidant capacity and bioavailability.[3]

In TCM, Oxyresveratrol is primarily isolated from:

  • Cortex Mori Radicis (桑白皮, Sāng Bái Pí): The root bark of Morus alba L. (White Mulberry). This is a well-documented source where Oxyresveratrol contributes to the herb's traditional use for lung heat, cough, and edema.[1]

  • Polygonum cuspidatum (虎杖, Hǔ Zhàng): Known as Japanese Knotweed, this plant is a source of both resveratrol and oxyresveratrol and is used in TCM to invigorate blood, dredge meridians, and clear heat.

  • Smilax china (菝葜, Bá Qiā): Used in TCM for its detoxifying and dampness-dispelling properties. Analytical methods like LC-ESI-MS/MS have been developed to quantify Oxyresveratrol content in its root.

Pharmacological Activities and Quantitative Data

Oxyresveratrol exhibits a range of biological activities, making it a promising candidate for drug development. The following sections summarize its key effects, with quantitative data presented for clarity.

Tyrosinase Inhibition and Dermatological Applications

Oxyresveratrol is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This activity makes it a valuable compound for skin lightening and treating hyperpigmentation disorders. Its inhibitory effect has been shown to be significantly stronger than that of kojic acid, a commonly used cosmetic depigmenting agent.

Table 1: Tyrosinase Inhibition by Oxyresveratrol

Target Enzyme IC₅₀ Value Comparison Reference
Mushroom Tyrosinase 1.2 µM 32-fold stronger than Kojic Acid

| Murine Melanoma B-16 Tyrosinase | 52.7 µM | - | |

Anti-Cancer Activity

Recent studies have highlighted Oxyresveratrol's potential as an anti-cancer agent. It can inhibit the viability and proliferation of various cancer cells and induce programmed cell death, including apoptosis and ferroptosis.

Table 2: In Vitro Anti-Cancer Activity of Oxyresveratrol (IC₅₀ Values)

Cell Line Cancer Type IC₅₀ Value (µM) Reference
MDA-MB-231 Breast Cancer 104.8 µM
BT-549 Breast Cancer 150.2 µM
4T1 Breast Cancer 143.6 µM
SH-SY5Y Neuroblastoma Apoptosis induced

| Saos-2 | Osteosarcoma | Apoptosis induced | |

Anti-Inflammatory and Neuroprotective Effects

Oxyresveratrol demonstrates significant anti-inflammatory and neuroprotective properties. It can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in response to inflammatory stimuli such as lipopolysaccharide (LPS). This action is critical for its neuroprotective effects, as neuroinflammation is a key factor in neurodegenerative diseases.

Table 3: Anti-Inflammatory and Neuroprotective Activity of Oxyresveratrol

Model System Effect Concentration Reference
LPS-induced BV-2 Microglia Significant inhibition of NO production 25 µM
IL-1β-stimulated HMC3 Cells Reduced release of IL-6 and MCP-1 Not specified

| LPS-induced Mice | Reversal of cognitive impairments | 50, 100 mg/kg | |

Mechanisms of Action & Signaling Pathways

Oxyresveratrol exerts its diverse pharmacological effects by modulating multiple key cellular signaling pathways.

  • NF-κB Pathway: It effectively suppresses inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, which leads to a decrease in the expression of inflammatory genes.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Oxyresveratrol has been shown to inhibit the PI3K/Akt pathway in various contexts, including IL-1β-induced inflammation and cancer cell growth. In breast cancer, it acts on the EGFR/PI3K/AKT/GPX4 axis to induce ferroptosis.

  • MAPKs Pathway: Oxyresveratrol can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) to exert anti-inflammatory effects in LPS-stimulated microglial cells.

  • Nrf2 Pathway: It can induce the activation of the antioxidant transcription factor Nrf2, mediated through ERK phosphorylation, which enhances the cellular antioxidant defense system and protects hepatocytes from oxidative stress.

Visualization of Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Oxyresveratrol.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Oxyresveratrol cluster_pathway Cytoplasmic Events cluster_nucleus Nuclear Events LPS LPS / IL-1β IKK IKK Activation LPS->IKK Oxy Oxyresveratrol Oxy->IKK IkB IκBα Degradation IKK->IkB NFkB_active NF-κB (p65/p50) (Active) IkB->NFkB_active Release NFkB_complex NF-κB (p65/p50) (Inactive) NFkB_complex->IkB NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nucleus->Gene

Caption: Inhibition of the NF-κB signaling pathway by Oxyresveratrol.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_oxy Inhibition cluster_outcome Cellular Outcome EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT Activates GPX4 GPX4 AKT->GPX4 Inhibits CellSurvival Cell Survival & Proliferation AKT->CellSurvival Ferroptosis Ferroptosis GPX4->Ferroptosis Prevents Oxy Oxyresveratrol Oxy->EGFR Oxy->PI3K Oxy->AKT

Caption: Oxyresveratrol induces ferroptosis via the EGFR/PI3K/Akt/GPX4 axis.

Key Experimental Protocols

Detailed and reproducible methodologies are critical for research and development. This section outlines protocols for the extraction, quantification, and bioactivity assessment of Oxyresveratrol.

Extraction and Quantification Workflow

workflow cluster_analysis Quantitative Analysis start Start: TCM Plant Material (e.g., Cortex Mori Radicis) soxhlet Soxhlet Extraction (e.g., Ethanol) start->soxhlet concentrate Concentration (Rotary Evaporation) soxhlet->concentrate crude Crude Extract concentrate->crude hplc_prep Prepare Sample for HPLC (Dissolve in Methanol, Filter) crude->hplc_prep hplc RP-HPLC Analysis hplc_prep->hplc quant Quantification (External Standard Curve) hplc->quant

Caption: Workflow for extraction and quantification of Oxyresveratrol.

Protocol 1: Extraction of Oxyresveratrol from Morus alba

This protocol is based on standard methods for extracting stilbenoids from plant material.

  • Preparation: Air-dry the root bark of Morus alba and grind it into a coarse powder.

  • Extraction: Place approximately 50 g of the powdered material into a cellulose thimble and load it into a Soxhlet extractor.

  • Solvent: Use 500 mL of 95% ethanol as the extraction solvent.

  • Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.

  • Concentration: After extraction, transfer the ethanol solution to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to yield the crude extract.

  • Storage: Store the dried crude extract at -20°C for subsequent analysis.

Protocol 2: HPLC Quantification of Oxyresveratrol

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantification.

  • Standard Preparation: Prepare a stock solution of pure Oxyresveratrol standard (e.g., 1 mg/mL in methanol). Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh about 10 mg of the crude extract, dissolve it in 10 mL of methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • System: HPLC with a UV-Vis or DAD detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% phosphoric acid (Solvent A). A typical gradient might be: 0-20 min, 15-40% B; 20-25 min, 40-80% B; 25-30 min, 80-15% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 320 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample and use its peak area to calculate the concentration of Oxyresveratrol based on the standard curve.

Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol assesses the anti-inflammatory activity of Oxyresveratrol by measuring its ability to inhibit NO production in LPS-stimulated murine macrophage cells (e.g., BV-2 or RAW 264.7).

  • Cell Culture: Seed BV-2 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of Oxyresveratrol (e.g., 1, 5, 10, 25, 50 µM). Incubate for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 100 ng/mL (except for the negative control wells). Incubate for another 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is proportional to the absorbance.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. A sodium nitrite solution can be used to create a standard curve for absolute quantification.

Conclusion and Future Directions

Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) is a pharmacologically versatile compound with deep roots in Traditional Chinese Medicine. Its potent anti-inflammatory, anti-cancer, neuroprotective, and tyrosinase-inhibiting properties are well-supported by scientific evidence. The compound's ability to modulate key signaling pathways like NF-κB and PI3K/Akt underscores its potential for development into novel therapeutics for a variety of diseases.

Future research should focus on improving its pharmacokinetic properties, such as solubility and stability, to enhance its clinical applicability. Further clinical trials are necessary to validate the preclinical findings and establish safe and effective dosages for human use. The continued investigation of this compound, bridging the gap between traditional knowledge and modern pharmacology, holds immense promise for drug discovery.

References

The intricate biosynthetic route to Trans-2,3',4,5'-tetrahydroxystilbene in plants: A technical guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide detailing the biosynthetic pathway of the promising therapeutic compound, trans-2,3',4,5'-tetrahydroxystilbene, has been compiled for researchers, scientists, and drug development professionals. This technical document outlines the enzymatic steps, molecular players, and regulatory mechanisms involved in the plant-based synthesis of this complex stilbenoid.

Trans-2,3',4,5'-tetrahydroxystilbene, a polyhydroxylated stilbene, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. Understanding its biosynthesis in plants is crucial for optimizing production through metabolic engineering and ensuring a sustainable supply. This guide provides an in-depth exploration of the core biosynthetic pathway, from primary metabolites to the final complex structure.

The Phenylpropanoid Pathway: The Foundation of Stilbene Biosynthesis

The journey to trans-2,3',4,5'-tetrahydroxystilbene begins with the well-established phenylpropanoid pathway, a central route in plant secondary metabolism. The primary precursor for stilbene synthesis is the aromatic amino acid L-phenylalanine.[1] A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate that stands at a critical branch point in the pathway.

The initial steps are catalyzed by three key enzymes:

  • Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate 4‐hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-coumarate: CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Phenylpropanoid_Pathway_Core L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL

Core reactions of the Phenylpropanoid Pathway leading to p-Coumaroyl-CoA.

The Gateway to Stilbenes: Stilbene Synthase

The first committed step in stilbene biosynthesis is catalyzed by the pivotal enzyme, stilbene synthase (STS) . This enzyme belongs to the type III polyketide synthase superfamily. STS catalyzes a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to produce the foundational stilbene backbone of resveratrol (3,5,4'-trihydroxystilbene). Malonyl-CoA itself is derived from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase.

Stilbene_Synthase_Reaction cluster_0 Substrates p_Coumaroyl_CoA p-Coumaroyl-CoA Resveratrol Resveratrol (3,5,4'-trihydroxystilbene) p_Coumaroyl_CoA->Resveratrol Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Resveratrol Stilbene Synthase (STS)

The stilbene synthase (STS) reaction forming resveratrol.

The Hydroxylation Steps: Introducing Complexity with Cytochrome P450s

The biosynthesis of trans-2,3',4,5'-tetrahydroxystilbene from resveratrol requires the introduction of additional hydroxyl groups. This critical modification is believed to be carried out by cytochrome P450 monooxygenases (P450s) . While the specific P450 enzymes responsible for the precise 2- and 3'- or 5'-hydroxylation of resveratrol to form the target molecule have not yet been definitively identified, evidence from transcriptome studies of Polygonum multiflorum, a plant rich in the glycosylated form of this compound, points towards the involvement of specific P450 candidates.[1] These enzymes are thought to catalyze the regioselective hydroxylation of the resveratrol backbone.

The Final Touch: Glycosylation by UDP-Glycosyltransferases

In many plants, including Polygonum multiflorum, trans-2,3',4,5'-tetrahydroxystilbene is often found in its glycosylated form, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG).[2][3] This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs) . These enzymes transfer a glucose moiety from UDP-glucose to the hydroxyl group at the C-2 position of the stilbene. Glycosylation can increase the water solubility, stability, and bioavailability of the compound. Transcriptome analysis of P. multiflorum has also revealed several candidate UGTs that may be involved in this final step.[1]

Complete_Biosynthesis_Pathway L_Phenylalanine L-Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway (PAL, C4H, 4CL) L_Phenylalanine->Phenylpropanoid_Pathway p_Coumaroyl_CoA p-Coumaroyl-CoA Phenylpropanoid_Pathway->p_Coumaroyl_CoA Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Resveratrol   Stilbene Synthase (STS) Tetrahydroxystilbene trans-2,3',4,5'-Tetrahydroxystilbene Resveratrol->Tetrahydroxystilbene Cytochrome P450s (Hydroxylation) THSG 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) Tetrahydroxystilbene->THSG UDP_Glucose UDP-Glucose UDP_Glucose->THSG UDP-Glycosyltransferase (UGT)

Proposed biosynthetic pathway of THSG from L-Phenylalanine.

Quantitative Data Summary

The following table summarizes the available quantitative data related to the production of the glycosylated form of the target molecule, THSG, in suspension cell cultures of Polygonum multiflorum.

ParameterValuePlant SystemReference
Maximum Dry Weight (DW)7.85 g/LPolygonum multiflorum suspension cells
Maximum THSG Production (Control)56.39 mg/LPolygonum multiflorum suspension cells
THSG Production with Methyl Jasmonate (100 µmol/L)147.79 mg/L (162.36% increase)Polygonum multiflorum suspension cells
THSG Production with Salicylic Acid (125 µmol/L)116.43 mg/L (106.69% increase)Polygonum multiflorum suspension cells

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of stilbene biosynthesis.

Protocol 1: In Vitro Cytochrome P450 Activity Assay

Objective: To determine the hydroxylase activity of a candidate cytochrome P450 enzyme on resveratrol.

Methodology:

  • Heterologous Expression: The candidate P450 gene is cloned into an expression vector and expressed in a suitable host system, such as E. coli or yeast.

  • Microsome Isolation: Microsomal fractions containing the expressed P450 enzyme are isolated from the host cells by differential centrifugation.

  • Enzyme Assay:

    • The reaction mixture contains a buffered solution (e.g., potassium phosphate buffer, pH 7.4), the isolated microsomes, NADPH as a cofactor, and resveratrol as the substrate.

    • The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 37°C).

    • The reaction is stopped after a specific time by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Product Analysis: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the formation of hydroxylated resveratrol products, including trans-2,3',4,5'-tetrahydroxystilbene.

P450_Assay_Workflow Start Start: Candidate P450 Gene Expression Heterologous Expression (E. coli / Yeast) Start->Expression Isolation Microsome Isolation Expression->Isolation Assay In Vitro Enzyme Assay (Resveratrol, NADPH) Isolation->Assay Analysis HPLC-MS Analysis Assay->Analysis End End: Product Identification & Quantification Analysis->End

Experimental workflow for in vitro P450 activity assay.
Protocol 2: UDP-Glycosyltransferase (UGT) Activity Assay

Objective: To determine the glycosylation activity of a candidate UGT on trans-2,3',4,5'-tetrahydroxystilbene.

Methodology:

  • Enzyme Preparation: The candidate UGT is expressed and purified from a suitable host system.

  • Enzyme Assay:

    • The reaction mixture contains a buffered solution (e.g., Tris-HCl buffer, pH 7.5), the purified UGT enzyme, UDP-glucose as the sugar donor, and trans-2,3',4,5'-tetrahydroxystilbene as the acceptor substrate.

    • The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature.

    • The reaction is terminated by the addition of a quenching solvent.

  • Product Analysis: The formation of the glycosylated product (THSG) is monitored by HPLC-MS. Alternatively, a coupled-enzyme assay can be used to measure the release of UDP, a byproduct of the reaction.

UGT_Assay_Workflow Start Start: Candidate UGT Gene Expression Protein Expression & Purification Start->Expression Assay In Vitro Enzyme Assay (Substrate, UDP-Glucose) Expression->Assay Analysis HPLC-MS Analysis or Coupled-Enzyme Assay Assay->Analysis End End: Product Quantification Analysis->End

Experimental workflow for UGT activity assay.

Future Outlook

While the general framework for the biosynthesis of trans-2,3',4,5'-tetrahydroxystilbene is established, further research is required to definitively identify and characterize the specific cytochrome P450s and UDP-glycosyltransferases involved. The elucidation of these key enzymatic steps will pave the way for the metabolic engineering of microorganisms and plants to produce this valuable compound in a sustainable and economically viable manner. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this promising natural product.

References

An In-depth Technical Guide to Trans-2,3',4,5'-tetrahydroxystilbene: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2,3',4,5'-tetrahydroxystilbene, also known as TG1, is a polyhydroxystilbene compound that has garnered significant interest in the scientific community. As the aglycone of the naturally occurring glucoside, trans-2,3',4,5'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), it exhibits a wide range of promising biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological effects of trans-2,3',4,5'-tetrahydroxystilbene. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented, alongside a summary of its known signaling pathway interactions. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Trans-2,3',4,5'-tetrahydroxystilbene is a stilbenoid, a class of natural phenols characterized by a 1,2-diphenylethylene backbone. The "trans" designation refers to the stereochemistry of the double bond, where the two phenyl rings are on opposite sides. The molecule is substituted with four hydroxyl groups at the 2, 3', 4, and 5' positions.

Chemical Structure:

Chemical structure of Trans-2,3',4,5'-tetrahydroxystilbene

Figure 1. Chemical structure of Trans-2,3',4,5'-tetrahydroxystilbene.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name (E)-5-(2-(3,5-dihydroxyphenyl)vinyl)benzene-1,2,3-triol
Synonyms TG1, 2,3',4,5'-Tetrahydroxy-trans-stilbene
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
CAS Number Not explicitly found for the aglycone. The CAS number for the glucoside (THSG) is 82373-94-2.[1]
Canonical SMILES C1=CC(=CC=C1O)/C=C/C2=CC(=C(C=C2O)O)O

Physicochemical Properties

Detailed experimental data on the physicochemical properties of the aglycone, trans-2,3',4,5'-tetrahydroxystilbene, are limited in the available literature. Much of the existing research has focused on its more abundant glycosylated form, THSG. The data for THSG is presented here for reference.

Table 2: Physicochemical Properties

PropertyValue (for THSG)Value (for Trans-2,3',4,5'-tetrahydroxystilbene - TG1)
Appearance White to light yellow powder or crystal[2]Brown-green powder[1]
Melting Point Not specifiedNot specified
Boiling Point Not specifiedNot specified
Solubility H₂O: 5 mg/mL (warmed)Soluble in organic solvents like DMSO and ethanol. Specific solubility data not available.
pKa Not specifiedNot specified

Biological Activities and Pharmacological Properties

Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside exhibit a broad spectrum of biological activities, making them attractive candidates for therapeutic development. The aglycone is often considered to have potentially higher activity due to the absence of the sugar moiety, which can influence cell permeability and interaction with molecular targets.

Antioxidant Activity

Both THSG and its aglycone are potent antioxidants. They can scavenge free radicals and reduce oxidative stress, which is implicated in a variety of diseases. The antioxidant capacity of THSG has been shown to be even higher than that of resveratrol in some assays.

Anti-inflammatory Effects

Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside have demonstrated significant anti-inflammatory properties. THSG has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) and to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These effects are often mediated through the inhibition of signaling pathways like NF-κB.

Neuroprotective Effects

A substantial body of research supports the neuroprotective potential of these compounds. They have been shown to protect neuronal cells from oxidative stress-induced damage and apoptosis. Studies on THSG suggest it may have therapeutic potential in neurodegenerative conditions like Alzheimer's and Parkinson's diseases by modulating various signaling pathways and reducing neuroinflammation.

Anticancer Activity

The aglycone, TG1, has been specifically investigated for its anticancer properties. It has been shown to inhibit the proliferation of colorectal cancer cells in vitro and in vivo. The proposed mechanisms of action include the induction of apoptosis, autophagy, and a form of iron-dependent cell death known as ferroptosis.

Table 3: Summary of Quantitative Biological Activity Data

Biological ActivityCompoundAssayCell Line/ModelIC₅₀ / EC₅₀Reference
Anticancer Trans-2,3',4,5'-tetrahydroxystilbene (TG1)SRB Assay (48h)HCT116 (colorectal cancer)~40 µM
Trans-2,3',4,5'-tetrahydroxystilbene (TG1)SRB Assay (48h)HT-29 (colorectal cancer)~50 µM
Trans-2,3',4,5'-tetrahydroxystilbene (TG1)SRB Assay (48h)DLD-1 (colorectal cancer)~25 µM
Anti-inflammatory THSGNO production inhibitionLPS-stimulated RAW 264.7 cellsNot specified

Signaling Pathways

The diverse biological effects of trans-2,3',4,5'-tetrahydroxystilbene and its glucoside are attributed to their ability to modulate multiple intracellular signaling pathways.

Signaling_Pathways cluster_Antioxidant Antioxidant Response cluster_Inflammation Inflammatory Response cluster_Cell_Survival Cell Survival & Apoptosis cluster_Autophagy Autophagy Nrf2 Nrf2 Pathway HO1 HO-1 Nrf2->HO1 activates NFkB NF-κB Pathway COX2 COX-2 NFkB->COX2 induces iNOS iNOS NFkB->iNOS induces PI3K_AKT PI3K/AKT Pathway Bcl2 Bcl-2 PI3K_AKT->Bcl2 upregulates Bax Bax PI3K_AKT->Bax downregulates Caspase3 Caspase-3 Bax->Caspase3 activates AMPK AMPK Pathway Beclin1 Beclin-1 AMPK->Beclin1 activates LC3 LC3-II Conversion Beclin1->LC3 promotes TG1 Trans-2,3',4,5'-tetrahydroxystilbene TG1->Nrf2 modulates TG1->NFkB inhibits TG1->PI3K_AKT modulates TG1->AMPK activates

Figure 2. Key signaling pathways modulated by Trans-2,3',4,5'-tetrahydroxystilbene.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key biological assays related to trans-2,3',4,5'-tetrahydroxystilbene.

Synthesis and Purification

The aglycone, trans-2,3',4,5'-tetrahydroxystilbene (TG1), can be synthesized from its naturally abundant glucoside (THSG) through acid hydrolysis.

Synthesis_Workflow THSG THSG in Ethanol Reflux Reflux (14h) THSG->Reflux HCl 1.0 N HCl HCl->Reflux Extraction Ether Extraction Reflux->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography (Silica gel, DCM/MeOH) Concentration->Purification Recrystallization Recrystallization (CHCl₃) Purification->Recrystallization TG1 TG1 (brown-green powder) Recrystallization->TG1

Figure 3. Workflow for the synthesis of TG1 from THSG.

Protocol for Synthesis of Trans-2,3',4,5'-tetrahydroxystilbene (TG1) from THSG:

  • Dissolve THSG (2.06 g, 5.62 mmol) in ethanol (50 mL).

  • Add 1.0 N hydrochloric acid (70 mL) to the solution.

  • Reflux the mixture for 14 hours.

  • After cooling, extract the mixture with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the dried organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol (16/1) solvent system to yield a brown solid.

  • Further purify the solid by recrystallization from chloroform to obtain TG1 as a brown-green powder.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol for SRB Assay:

  • Cell Seeding: Plate cells in 24-well plates at a density of 2 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of TG1 (e.g., 0–100 μM) for 48 hours.

  • Fixation: Fix the cells by adding 10% (w/v) trichloroacetic acid and incubating at 4°C for at least 1 hour.

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye. Air-dry the plates.

  • Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates again with 1% acetic acid to remove unbound SRB. Air-dry the plates.

  • Solubilization: Add a suitable solubilization buffer (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample.

General Protocol for Western Blot Analysis:

  • Protein Extraction: Lyse TG1-treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Washing: Wash the membrane several times with washing buffer.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Autophagy Assay (CYTO-ID® Staining)

The CYTO-ID® Autophagy Detection Kit provides a fluorescent dye that specifically labels autophagic vacuoles.

Protocol for Autophagy Detection:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plates) and treat with TG1 or vehicle control for the desired time.

  • Cell Harvesting: Collect the cells by trypsinization or scraping.

  • Staining: Resuspend the cells in a buffer containing the CYTO-ID® Green Detection Reagent and a nuclear stain (e.g., Hoechst 33342).

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

  • Analysis: Analyze the stained cells using a fluorescence microscope or a flow cytometer to quantify the green fluorescence intensity, which corresponds to the level of autophagy.

Conclusion

Trans-2,3',4,5'-tetrahydroxystilbene is a promising bioactive compound with a diverse pharmacological profile. Its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer activities, mediated through the modulation of multiple signaling pathways, highlight its therapeutic potential. While much of the existing research has focused on its glycosylated form, THSG, the aglycone, TG1, is emerging as a potentially more active molecule. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing detailed experimental protocols to facilitate further investigation into the promising therapeutic applications of this stilbenoid. Further studies are warranted to fully elucidate the physicochemical properties and complete the quantitative biological activity profile of trans-2,3',4,5'-tetrahydroxystilbene.

References

A Deep Dive into Two Stilbenoids: A Comparative Analysis of Trans-2,3',4,5'-tetrahydroxystilbene and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive examination of the foundational differences between trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) and its well-studied analogue, resveratrol. This document elucidates their distinct chemical, biological, and pharmacological profiles through detailed data presentation, experimental methodologies, and visual pathway analysis.

Core Structural and Physicochemical Distinctions

Trans-2,3',4,5'-tetrahydroxystilbene, commonly known as oxyresveratrol, and trans-3,5,4'-trihydroxystilbene, or resveratrol, are both naturally occurring stilbenoids. Their core structural difference lies in the hydroxylation pattern of their phenolic rings. Oxyresveratrol possesses an additional hydroxyl group on one of its aromatic rings, a feature that significantly influences its physicochemical properties and biological activities.[1] This seemingly minor structural variance leads to profound differences in their polarity, solubility, and ultimately, their pharmacokinetic and pharmacodynamic profiles.

PropertyTrans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)ResveratrolReference(s)
Molecular Formula C14H12O4C14H12O3[2]
Molecular Weight 244.24 g/mol 228.25 g/mol [2]
Chemical Structure Stilbene with hydroxyl groups at 2,3',4,5' positionsStilbene with hydroxyl groups at 3,5,4' positions[3]
Solubility More water-soluble than resveratrolPoorly soluble in water[1]

Comparative Bioavailability and Metabolism

The oral bioavailability of resveratrol is notably low due to rapid and extensive metabolism in the intestines and liver, where it is converted into glucuronide and sulfate conjugates. While comprehensive pharmacokinetic data for oxyresveratrol in humans is less abundant, studies in animal models suggest it may possess higher bioavailability compared to resveratrol.

The metabolic pathways for both compounds primarily involve Phase II conjugation reactions. For oxyresveratrol, three main glucuronide metabolites have been identified: trans-oxyresveratrol-4'-O-glucuronide, trans-oxyresveratrol-3-O-glucuronide, and trans-oxyresveratrol-2'-O-glucuronide. Human and rat liver microsomes have been shown to metabolize oxyresveratrol, with different positional preferences for glucuronidation between species. Resveratrol is similarly metabolized to resveratrol-3-O-glucuronide, resveratrol-4'-O-glucuronide, and resveratrol-3-O-sulfate, among other conjugates.

Pharmacokinetic Parameters of Resveratrol (500 mg oral dose in humans)

ParameterFree ResveratrolResveratrol GlucuronidesResveratrol SulfatesReference(s)
Cmax (ng/mL) 71.2 ± 42.44,083.9 ± 1,704.41,516.0 ± 639.0
AUC0-inf (ng·h/mL) 179.1 ± 79.139,732.4 ± 16,145.614,441.7 ± 7,593.2
Tmax (h) 1.33.02.8

Note: Directly comparative human pharmacokinetic data for oxyresveratrol is limited.

Differential Biological Activities: A Quantitative Comparison

The additional hydroxyl group in oxyresveratrol significantly enhances some of its biological activities compared to resveratrol.

Antioxidant Capacity

Oxyresveratrol has demonstrated superior free radical scavenging activity in various in vitro assays.

Antioxidant AssayIC50 / ActivityReference(s)
DPPH Radical Scavenging Oxyresveratrol (IC50 = 38.13 ± 1.12 μM) > Resveratrol (IC50 = 186.57 ± 10.03 μM)
ABTS Radical Scavenging Resveratrol (IC50 = 20.21 ± 0.37 μM) > Oxyresveratrol (IC50 = 26.17 ± 0.57 μM)
Vitamin C Equivalent Antioxidant Capacity (DPPH) Oxyresveratrol (10.5 ± 0.3 mg/100 mL) > Resveratrol (7.2 ± 0.5 mg/100 mL)
Vitamin C Equivalent Antioxidant Capacity (ABTS) Oxyresveratrol (42.9 ± 1.1 mg/100 mL) > Resveratrol (24.9 ± 0.8 mg/100 mL)
Tyrosinase Inhibition

Oxyresveratrol is a markedly more potent inhibitor of tyrosinase, a key enzyme in melanin synthesis, than resveratrol.

Tyrosinase SourceIC50Reference(s)
Mushroom Tyrosinase Oxyresveratrol: 1.2 μM; Resveratrol: >100 μM
Murine Tyrosinase Oxyresveratrol: 52.7 μM; Resveratrol: >100 μM
Human Tyrosinase Oxyresveratrol: 2.27 µg/mL
Cytotoxicity

Comparative studies on various cancer cell lines have shown that oxyresveratrol can exhibit more potent cytotoxic effects than resveratrol.

Cell LineIC50Reference(s)
MCF-7 (Breast Cancer) Oxyresveratrol: 30.64 ± 4.79 µM
HT-29 (Colon Cancer) Oxyresveratrol is ~2-fold more potent than resveratrol
PIG1 (Melanocytes) Resveratrol IC50 > 100 µM

Modulation of Key Signaling Pathways

Both oxyresveratrol and resveratrol have been shown to modulate several critical signaling pathways involved in inflammation, cell survival, and metabolism. However, their mechanisms of action can differ.

NF-κB Signaling Pathway

Both compounds are known to inhibit the pro-inflammatory NF-κB pathway. Oxyresveratrol has been shown to suppress lipopolysaccharide (LPS)-induced NF-κB activation by inhibiting the phosphorylation of IKKα/β, IκBα, and p65, leading to reduced nuclear translocation of p65. Resveratrol also inhibits NF-κB signaling, in part by suppressing the activities of p65 and IκB kinase.

NF_kB_Pathway cluster_nuc Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes activates Oxyresveratrol Oxyresveratrol Oxyresveratrol->IKK Resveratrol Resveratrol Resveratrol->IKK Resveratrol->NFkB_nuc

Figure 1: Simplified NF-κB signaling pathway and points of inhibition by oxyresveratrol and resveratrol.
MAPK Signaling Pathway

Oxyresveratrol has been demonstrated to inhibit LPS-induced phosphorylation of JNK and p38 MAPKs. It also strengthens intestinal tight junction integrity through the activation of PKC and MAPK pathways. Resveratrol has also been shown to modulate MAPK signaling, although the specific effects can be cell-type and stimulus-dependent.

MAPK_Pathway Stimulus Stress / LPS MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) JNK->TranscriptionFactors p38->TranscriptionFactors ERK->TranscriptionFactors Response Cellular Response TranscriptionFactors->Response Oxyresveratrol Oxyresveratrol Oxyresveratrol->JNK Oxyresveratrol->p38

Figure 2: Overview of MAPK signaling and inhibitory effects of oxyresveratrol.
SIRT1 Signaling Pathway

Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in cellular metabolism, stress resistance, and aging. This activation is a key mechanism underlying many of resveratrol's reported health benefits. Both resveratrol and oxyresveratrol have been shown to activate the SIRT1/PGC-1α pathway, which is involved in thermogenesis. However, their downstream effects diverge, with resveratrol activating PPARα and oxyresveratrol upregulating C/EBPβ.

SIRT1_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates PPARa PPARα Resveratrol->PPARa activates Oxyresveratrol Oxyresveratrol Oxyresveratrol->SIRT1 activates CEBPb C/EBPβ Oxyresveratrol->CEBPb upregulates PGC1a PGC-1α SIRT1->PGC1a deacetylates (activates) Thermogenesis Thermogenesis PGC1a->Thermogenesis PPARa->Thermogenesis CEBPb->Thermogenesis

Figure 3: Differential activation of SIRT1 downstream targets by resveratrol and oxyresveratrol.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

A reversed-phase HPLC method can be employed for the simultaneous determination of oxyresveratrol and resveratrol.

  • Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid is commonly used. For isocratic separation, a mixture of methanol and phosphate buffer (e.g., 63:37, v/v) can be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 320 nm for both compounds.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25-30°C.

HPLC_Workflow Sample Sample Preparation (e.g., extraction, filtration) Injector HPLC Injector Sample->Injector Column C18 Column Injector->Column Detector UV Detector (320 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data

Figure 4: General workflow for HPLC analysis of oxyresveratrol and resveratrol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H-NMR and ¹³C-NMR are essential for the structural confirmation of oxyresveratrol and resveratrol. Spectra are typically recorded in deuterated solvents such as methanol-d4 or DMSO-d6. Chemical shifts (δ) are reported in parts per million (ppm). The specific chemical shifts for the protons and carbons of each molecule provide a unique fingerprint for identification and purity assessment.

DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Prepare a stock solution of DPPH in methanol (e.g., 0.4 mg/mL).

  • In a 96-well plate, add 10 µL of various concentrations of the test compound (oxyresveratrol or resveratrol) to 190 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity.

Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of tyrosinase.

  • In a 96-well plate, combine 20 µL of the test compound at various concentrations with 50 µL of mushroom tyrosinase solution in phosphate buffer.

  • Pre-incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 30 µL of L-DOPA solution.

  • Monitor the formation of dopachrome by measuring the absorbance at 475-490 nm at regular intervals.

  • Calculate the percentage of tyrosinase inhibition.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control.

Conclusion

While both trans-2,3',4,5'-tetrahydroxystilbene and resveratrol are promising bioactive stilbenoids, their foundational differences are significant. The additional hydroxyl group in oxyresveratrol imparts distinct physicochemical properties that translate into enhanced antioxidant and tyrosinase inhibitory activities, and potentially improved bioavailability. Their differential modulation of key signaling pathways, such as the downstream targets of SIRT1, suggests that they may have distinct therapeutic applications. This guide provides a foundational resource for researchers to further explore the unique potential of each of these fascinating molecules in the realms of medicine and drug development.

References

In Vitro Bioactivity of Trans-2,3',4,5'-tetrahydroxystilbene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Trans-2,3',4,5'-tetrahydroxystilbene, commonly known as oxyresveratrol, is a naturally occurring stilbenoid found in various plant species, notably in the heartwood of Artocarpus lakoocha and mulberry wood (Morus alba L.).[1][2] This compound has garnered significant scientific interest due to its diverse and potent biological activities demonstrated in numerous in vitro studies. This technical guide provides a comprehensive overview of the in vitro bioactivity of oxyresveratrol, focusing on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and skin-whitening effects. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to serve as a valuable resource for the scientific community.

Antioxidant Activity

Oxyresveratrol exhibits robust antioxidant properties, primarily attributed to its ability to scavenge free radicals.[1][3] This activity is a cornerstone of its broader therapeutic potential, contributing to its efficacy in mitigating oxidative stress-related cellular damage.

Quantitative Data: Antioxidant Assays
Assay TypeExperimental ModelKey FindingsReference
DPPH Radical ScavengingAcellularPotent free radical scavenger.[1]
Cellular Antioxidant Activity (CAA)HepG2 or HeLa cellsDemonstrates antioxidant efficacy within a cellular environment.
Reactive Oxygen Species (ROS) ReductionHuman primary epidermal keratinocytesSuppressed UVA-induced ROS generation.
ROS ReductionMCF-7 and MDA-MB-231 breast cancer cellsReduced ROS levels at concentrations of 164.10 µM and 287.08 µM, respectively.
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from standard methodologies for assessing the free radical scavenging activity of a compound.

Objective: To determine the concentration at which oxyresveratrol scavenges 50% of the DPPH radical (IC50).

Materials:

  • Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of reading absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. This solution should have a deep purple color.

  • Preparation of Test Samples: Prepare a stock solution of oxyresveratrol in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions of the stock solution to test a range of concentrations.

  • Reaction Setup:

    • In a 96-well plate, add a specific volume of each oxyresveratrol dilution to individual wells.

    • Add an equal volume of the 0.1 mM DPPH working solution to each well to initiate the reaction.

    • Include a blank control (solvent + DPPH solution) and a positive control (e.g., ascorbic acid dilutions + DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the blank control.

    • Abs_sample is the absorbance of the oxyresveratrol-treated sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of oxyresveratrol.

Experimental Workflow: DPPH Assay

DPPH_Workflow Experimental Workflow for DPPH Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution setup Mix Samples/Controls with DPPH Solution in 96-well plate prep_dpph->setup prep_oxy Prepare Oxyresveratrol Serial Dilutions prep_oxy->setup prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->setup incubate Incubate in Dark (30 min, RT) setup->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Anti-inflammatory Activity

Oxyresveratrol has demonstrated significant anti-inflammatory properties in various in vitro models, primarily by inhibiting the production of inflammatory mediators.

Quantitative Data: Anti-inflammatory Assays
Assay TypeCell LineInducerKey FindingsReference
Nitric Oxide (NO) ProductionMurine N9 microglial cells-Strong NO scavenging activity.
Nitric Oxide (NO) ProductionRAW 246.7 macrophagesLipopolysaccharide (LPS)Dose-dependent inhibition of NO production.
Cytokine Expression (mRNA & Protein)Human periodontal ligament (hPDL) cellsLipopolysaccharide (LPS)Inhibited the expression of IL-6 and IL-8.
Matrix Metalloproteinase (MMP) ExpressionHuman periodontal ligament (hPDL) cellsLipopolysaccharide (LPS)Reduced MMP-2 and MMP-9 expression.
Tumor Necrosis Factor-α (TNF-α) ExpressionHuman periodontal ligament (hPDL) cellsLipopolysaccharide (LPS)Reduced TNF-α expression.
Experimental Protocol: Nitric Oxide Production Assay (Griess Assay)

This protocol is based on standard methods for quantifying nitrite, a stable product of NO, in cell culture supernatants.

Objective: To measure the effect of oxyresveratrol on LPS-induced nitric oxide production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Oxyresveratrol

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader capable of reading absorbance at 540-570 nm

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.0 × 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of oxyresveratrol for a specified time (e.g., 1-2 hours).

    • Induce inflammation by adding a final concentration of 1 µg/mL LPS to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C and 5% CO2.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Absorbance Measurement: Measure the absorbance at 540-570 nm within 30 minutes.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Signaling Pathway: TLR4/NF-κB and Nrf2 Activation

Oxyresveratrol's anti-inflammatory effects involve the modulation of key signaling pathways. It has been shown to downregulate the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway and activate the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Anti_Inflammatory_Pathway Anti-inflammatory Signaling of Oxyresveratrol LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->ProInflammatory Transcription Oxy Oxyresveratrol Oxy->TLR4 Inhibits Keap1 Keap1 Oxy->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus AntioxidantEnzymes Antioxidant/Protective Enzymes ARE->AntioxidantEnzymes Transcription

Caption: Oxyresveratrol's dual anti-inflammatory mechanism.

Anticancer Activity

Oxyresveratrol demonstrates cytotoxic effects against various cancer cell lines, inducing cell death through multiple mechanisms, including the novel pathway of ferroptosis.

Quantitative Data: Anticancer Assays
Cell LineAssay TypeKey Findings (IC50)Reference
MDA-MB-231 (Breast Cancer)MTT Assay104.8 µM
BT-549 (Breast Cancer)MTT Assay150.2 µM
4T1 (Breast Cancer)MTT Assay143.6 µM
SKOV3 (Ovarian Cancer)MTT Assay134.90 µM
TOV21G (Ovarian Cancer)MTT Assay112.50 µM
Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of oxyresveratrol on the viability of cancer cells and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Oxyresveratrol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, SDS-HCl solution)

  • 96-well tissue culture plate

  • Microplate reader capable of reading absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 10^3 to 1 × 10^4 cells/well) and incubate overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of oxyresveratrol. Include untreated control wells.

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at 570 nm (with a reference wavelength of ~630 nm).

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Signaling Pathway: EGFR/PI3K/AKT/GPX4 in Breast Cancer

In breast cancer cells, oxyresveratrol has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, by inhibiting the EGFR/PI3K/AKT/GPX4 signaling axis.

Anticancer_Pathway Anticancer Signaling of Oxyresveratrol in Breast Cancer Oxy Oxyresveratrol EGFR EGFR Oxy->EGFR Inhibits PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Activates GPX4 GPX4 AKT->GPX4 Maintains Expression LipidROS Lipid Peroxidation GPX4->LipidROS Inhibits Ferroptosis Ferroptosis LipidROS->Ferroptosis

Caption: Oxyresveratrol induces ferroptosis via the EGFR/PI3K/AKT/GPX4 axis.

Neuroprotective Effects

Oxyresveratrol demonstrates neuroprotective properties in vitro by mitigating neuronal cell death induced by various stressors.

Quantitative Data: Neuroprotection Assays
Experimental ModelInsultOxyresveratrol ConcentrationKey FindingsReference
Co-cultures of neurons and gliaStretch-induced trauma25 µM, 50 µM, 100 µMSignificantly inhibited trauma-induced neuronal death.
Rat cortical neuronsN-methyl-D-aspartate (NMDA)Not specifiedProtected against NMDA-induced toxicity by suppressing ROS and intracellular Ca2+ increase.
Co-cultures of neurons and gliaGlutamate (100 µM)25-100 µMDid not inhibit glutamate-induced neuronal loss.
Signaling Pathway: JNK Inhibition

One of the neuroprotective mechanisms of oxyresveratrol involves the reduction of stress-activated kinase phosphorylation, such as c-Jun N-terminal kinases (JNKs), which are implicated in apoptotic pathways following neuronal injury.

Neuroprotection_Pathway Neuroprotective Signaling of Oxyresveratrol Stress Neuronal Stress (e.g., Trauma, Oxidative Stress) JNK JNK Pathway Stress->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Oxy Oxyresveratrol Oxy->JNK Inhibits Phosphorylation Survival Neuronal Survival Oxy->Survival

Caption: Oxyresveratrol promotes neuronal survival by inhibiting the JNK pathway.

Skin-Whitening Effect: Tyrosinase Inhibition

Oxyresveratrol is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. This activity makes it a compound of great interest for cosmetic and therapeutic applications related to hyperpigmentation.

Quantitative Data: Tyrosinase Inhibition
Enzyme SourceSubstrateKey Findings (IC50)ComparisonReference
Mushroom TyrosinaseL-DOPA1.2 µM32-fold stronger than Kojic Acid.
Mushroom TyrosinaseL-DOPA0.03 mM (30 µM)~25 times more effective than Kojic Acid (IC50 0.78 mM).
Murine Melanoma B-16 TyrosinaseL-Tyrosine52.7 µMPotent inhibitor.
Human TyrosinaseL-DOPA2.27 µg/mLMore potent than resveratrol and phenylethyl resorcinol.

Kinetic studies have shown that oxyresveratrol acts as a noncompetitive inhibitor of mushroom tyrosinase with respect to L-tyrosine. Its depigmenting effect is due to the direct, reversible inhibition of the enzyme's activity rather than suppressing its expression or synthesis.

Experimental Protocol: Mushroom Tyrosinase Activity Assay

This protocol describes a common in vitro method to screen for tyrosinase inhibitors.

Objective: To evaluate the inhibitory effect of oxyresveratrol on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Oxyresveratrol

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 475 nm

Procedure:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of oxyresveratrol and kojic acid in a suitable solvent.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • Phosphate buffer.

    • Test compound solution (oxyresveratrol or kojic acid).

    • Tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 10-20 minutes. The rate of dopachrome formation is monitored.

  • Calculation: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

    • Rate_control is the rate of reaction without an inhibitor.

    • Rate_sample is the rate of reaction with oxyresveratrol. The IC50 value is determined from the dose-response curve.

Signaling Pathway: MC1R/cAMP/MITF in Melanogenesis

Beyond direct enzyme inhibition, oxyresveratrol also suppresses melanogenesis in B16F10 melanoma cells by down-regulating the MC1R/cAMP/MITF signaling pathway, which leads to decreased expression of tyrosinase and other melanogenic genes.

Melanogenesis_Pathway Inhibition of Melanogenesis by Oxyresveratrol Oxy Oxyresveratrol MC1R MC1R Oxy->MC1R Down-regulates TyrosinaseEnzyme Tyrosinase (Enzyme Activity) Oxy->TyrosinaseEnzyme Directly Inhibits cAMP cAMP MC1R->cAMP MITF MITF cAMP->MITF Activates MelanogenesisGenes Melanogenesis Genes (TYR, TRP-1, TRP-2) MITF->MelanogenesisGenes Transcription Melanin Melanin Synthesis MelanogenesisGenes->Melanin TyrosinaseEnzyme->Melanin

Caption: Dual mechanism of oxyresveratrol in inhibiting melanin synthesis.

Conclusion

The in vitro evidence strongly supports the multifaceted bioactivity of trans-2,3',4,5'-tetrahydroxystilbene. Its potent antioxidant, anti-inflammatory, anticancer, neuroprotective, and tyrosinase-inhibiting properties make it a compelling candidate for further investigation in the development of novel therapeutics and cosmeceuticals. The detailed protocols and pathway analyses provided in this guide offer a foundational resource for researchers aiming to explore and build upon the existing knowledge of this promising natural compound.

References

"Trans-2,3',4,5'-tetrahydroxystilbene" potential therapeutic applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Therapeutic Potential of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as oxyresveratrol (OXY), is a naturally occurring polyphenolic compound and a hydroxylated analog of resveratrol.[1][2] It is found in various plants, including those of the Moraceae family like Morus alba (white mulberry) and Artocarpus lakoocha (puag-haad), which have been utilized in traditional medicine for centuries.[3][4][5] Structurally, it is a stilbenoid with a trans-1,2-diphenylethylene nucleus featuring four hydroxyl groups, which contribute to its significant biological activities. Oxyresveratrol has garnered considerable scientific interest due to its diverse and potent pharmacological properties, including anticancer, neuroprotective, anti-inflammatory, antioxidant, and skin-depigmenting effects. Compared to its well-known counterpart, resveratrol, oxyresveratrol exhibits some advantageous properties, such as better water solubility and potentially higher bioavailability, making it an attractive candidate for therapeutic development.

This technical guide provides a comprehensive overview of the current research on the therapeutic applications of oxyresveratrol, focusing on its mechanisms of action, relevant signaling pathways, and quantitative efficacy. It includes detailed experimental protocols for key assays and presents data in a structured format to aid researchers in the field of drug discovery and development.

Pharmacokinetics and Bioavailability

A significant hurdle for the clinical application of many polyphenolic compounds is their unfavorable pharmacokinetic profile. Oxyresveratrol faces challenges related to low water solubility and poor oral bioavailability and stability. However, studies in rats have shown that it can be absorbed after oral administration. One study investigating the co-administration of oxyresveratrol with piperine, a known bioenhancer, demonstrated a significant improvement in its pharmacokinetic properties. The combination resulted in an approximately 2-fold increase in oral bioavailability and a higher maximum plasma concentration. The major route of excretion appears to be through urine, primarily as oxyresveratrol glucuronide. Furthermore, oxyresveratrol has been shown to cross the blood-brain barrier, particularly in models of stroke where the barrier is compromised, suggesting it can exert direct effects within the central nervous system.

Anticancer Applications

Oxyresveratrol has demonstrated significant anticancer activity against several types of cancer, most notably breast cancer and osteosarcoma. Its mechanisms of action are multifaceted, involving the induction of specific forms of cell death like ferroptosis and apoptosis, cell cycle arrest, and the downregulation of DNA repair pathways.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of oxyresveratrol have been quantified in various cancer cell lines, with IC50 values indicating its concentration-dependent inhibitory activity.

Cell LineCancer TypeIC50 Value (µM)Citation(s)
MDA-MB-231Breast Cancer104.8
BT-549Breast Cancer150.2
4T1Breast Cancer143.6
MCF-7Breast CancerVaries (synergistic effects noted)
Saos-2OsteosarcomaDose-dependent inhibition
Signaling Pathways in Anticancer Activity
1.2.1 Ferroptosis Induction in Breast Cancer via EGFR/PI3K/AKT/GPX4 Axis

In breast cancer cells, oxyresveratrol has been identified as a novel inducer of ferroptosis, an iron-dependent form of regulated cell death. It acts by suppressing the EGFR/PI3K/AKT signaling pathway, which leads to the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and ferroptosis. The inhibition of this pathway results in increased intracellular ferrous ions, accumulation of reactive oxygen species (ROS), and lipid peroxidation, ultimately triggering ferroptotic cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT GPX4 GPX4 AKT->GPX4 activates Lipid_ROS Lipid ROS (Peroxidation) GPX4->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Oxyresveratrol Oxyresveratrol Oxyresveratrol->EGFR inhibits

Caption: Oxyresveratrol induces ferroptosis by inhibiting the EGFR/PI3K/AKT/GPX4 pathway.

1.2.2 Apoptosis Induction in Osteosarcoma via STAT3 Inhibition

In human osteosarcoma Saos-2 cells, oxyresveratrol's anticancer effect is mediated through the inhibition of the STAT3 signaling pathway. By suppressing STAT3, it downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bad and Bax. This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.

G cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_apoptosis STAT3 STAT3 Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) STAT3->Bcl2 Bax Bax, Bad (Pro-apoptotic) STAT3->Bax inhibits CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Oxyresveratrol Oxyresveratrol Oxyresveratrol->STAT3

Caption: Oxyresveratrol induces apoptosis in Saos-2 cells by inhibiting STAT3 signaling.

Experimental Protocols
1.3.1 Cell Viability (MTT) Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of oxyresveratrol.

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a specified density and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of oxyresveratrol (and/or chemotherapeutic agents for synergy studies) for a defined period (e.g., 24 hours). A control group is treated with the vehicle (e.g., DMSO).

  • MTT Addition : After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the control group. IC50 values are determined from dose-response curves.

1.3.2 Western Blotting

This protocol is a generalized workflow for analyzing protein expression levels, as performed in studies of oxyresveratrol's effect on signaling pathways.

  • Protein Extraction : Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification : Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE : Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, GPX4, STAT3, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis : Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Neuroprotective Applications

Oxyresveratrol exhibits significant neuroprotective properties across a range of models for neurodegenerative diseases and acute brain injury, including Parkinson's disease, Alzheimer's disease, cerebral ischemia (stroke), and traumatic brain injury. Its neuroprotective mechanisms are largely attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.

Quantitative Data: Neuroprotective Efficacy
Model / ConditionEffectQuantitative ResultCitation(s)
Transient Cerebral Ischemia (MCAO)Reduction in brain infarct volume~54% reduction at 10 mg/kg; ~63% at 20 mg/kg
In Vitro Trauma (Stretch-induced)Inhibition of neuronal deathSignificant inhibition at 25, 50, and 100 µM
6-OHDA-induced NeurotoxicityReduction in ROS generationSignificant reduction in SH-SY5Y cells
Rotenone-induced ParkinsonismPreservation of dopaminergic neuronsSignificant preservation in rat substantia nigra
Signaling Pathways in Neuroprotection

Oxyresveratrol confers neuroprotection by intervening in multiple pathological cascades. In cerebral ischemia, it inhibits the mitochondrial apoptotic pathway by preventing the release of cytochrome c and subsequent activation of caspase-3. In models of Parkinson's disease, it mitigates endoplasmic reticulum (ER) stress and reduces oxidative stress by scavenging reactive oxygen species and attenuating the phosphorylation of stress-activated kinases like JNK and c-Jun.

G cluster_stressors Pathological Stressors cluster_pathways Cellular Damage Pathways cluster_apoptosis Ischemia Ischemia / Trauma OxidativeStress Oxidative Stress (ROS, JNK) Ischemia->OxidativeStress MitoDys Mitochondrial Dysfunction Ischemia->MitoDys Toxins Neurotoxins (e.g., 6-OHDA) Toxins->OxidativeStress ERStress ER Stress Toxins->ERStress Apoptosis Neuronal Apoptosis OxidativeStress->Apoptosis ERStress->Apoptosis CytoC Cytochrome c Release MitoDys->CytoC Casp3 Caspase-3 Activation CytoC->Casp3 Casp3->Apoptosis Oxyresveratrol Oxyresveratrol Oxyresveratrol->OxidativeStress Oxyresveratrol->ERStress Oxyresveratrol->MitoDys Oxyresveratrol->Casp3

Caption: Neuroprotective mechanisms of oxyresveratrol against various cellular stressors.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol is a summary of the in vivo model used to assess the neuroprotective effects of oxyresveratrol in stroke.

  • Animal Model : Use male Wistar rats or a similar rodent model.

  • Anesthesia : Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure :

    • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a nylon monofilament suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion : Maintain the occlusion for a set period (e.g., 90 minutes) to induce focal cerebral ischemia. Afterwards, withdraw the filament to allow for reperfusion.

  • Treatment : Administer oxyresveratrol (e.g., 10 or 20 mg/kg) intraperitoneally at specified time points, such as immediately after occlusion and at the time of reperfusion.

  • Neurological Assessment : Evaluate neurological deficits at a set time post-MCAO (e.g., 24 hours) using a standardized scoring system.

  • Infarct Volume Analysis : Euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

  • Data Analysis : Quantify the infarct volume using image analysis software and compare the volumes between treated and vehicle control groups.

Anti-inflammatory Applications

Oxyresveratrol demonstrates potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. It effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduces the release of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various cell models, particularly in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data: Anti-inflammatory Activity
Model / Cell LineInflammatory MediatorInhibition / ReductionCitation(s)
RAW 264.7 MacrophagesiNOS ExpressionSignificant suppression
RAW 264.7 MacrophagesCOX-2 Expression54% suppression (by a prodrug)
RAW 264.7 MacrophagesNitric Oxide (NO) ProductionSignificant inhibition
Carrageenan-induced Paw Edema (in vivo)Paw Edema63.3% reduction at 10 mg/kg
Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory properties of oxyresveratrol are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

3.2.1 Inhibition of the NF-κB Pathway

In response to inflammatory stimuli like LPS, the transcription factor NF-κB is activated. Oxyresveratrol prevents this activation by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the nuclear translocation of NF-κB, thereby blocking the transcription of genes encoding pro-inflammatory proteins such as iNOS, COX-2, and various cytokines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription LPS LPS LPS->TLR4 Oxyresveratrol Oxyresveratrol Oxyresveratrol->IKK G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERK ERK Keap1_Nrf2 Keap1-Nrf2 (Inactive) ERK->Keap1_Nrf2 phosphorylates Nrf2_c Nrf2 Keap1_Nrf2->Nrf2_c releases Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds to Genes Antioxidant Genes (HO-1, GCL) ARE->Genes activates transcription OxidativeStress Oxidative Stress Genes->OxidativeStress counteract Oxyresveratrol Oxyresveratrol Oxyresveratrol->ERK

References

An In-depth Technical Guide to Trans-2,3',4,5'-tetrahydroxystilbene and its Glycosides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as oxyresveratrol, is a naturally occurring polyphenol found in various plant species, notably in the wood of Artocarpus lakoocha and the roots of Morus alba. As a structural analog of resveratrol, oxyresveratrol has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of oxyresveratrol and its glycosides, with a focus on their biological effects, mechanisms of action, and relevant experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

Oxyresveratrol is a stilbenoid, characterized by a 1,2-diphenylethylene backbone. Its chemical structure consists of two phenyl rings linked by an ethylene bridge, with hydroxyl groups substituted at the 2, 4, 3', and 5' positions. This specific hydroxylation pattern is crucial for its biological activity. The glycosidic forms of oxyresveratrol, such as 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), feature one or more sugar moieties attached to the core stilbene structure, which can influence their solubility, stability, and pharmacokinetic profiles.

Biological Activities and Mechanisms of Action

Oxyresveratrol and its glycosides exhibit a wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and tyrosinase-inhibiting effects.

Antioxidant Activity

Both oxyresveratrol and its glucoside, THSG, are potent antioxidants. They have been shown to be effective scavengers of various free radicals, including superoxide anions and hydroxyl radicals[1]. This antioxidant capacity is believed to underpin many of their other biological effects.

Anti-inflammatory Effects

Oxyresveratrol demonstrates significant anti-inflammatory properties by modulating key inflammatory signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various cell types[2][3][4]. This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[5].

Neuroprotective Properties

The neuroprotective effects of oxyresveratrol and THSG are well-documented. These compounds have shown promise in models of neurodegenerative diseases by protecting neurons from oxidative stress-induced damage and apoptosis. The PI3K-Akt signaling pathway is one of the key mechanisms through which these neuroprotective effects are mediated.

Tyrosinase Inhibition

One of the most notable activities of oxyresveratrol is its potent inhibition of tyrosinase, a key enzyme in melanin biosynthesis. This has led to its investigation as a skin-lightening agent in cosmetics. The inhibitory mechanism is believed to be non-competitive.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of oxyresveratrol and its glucoside, THSG.

Table 1: Tyrosinase Inhibitory Activity

CompoundEnzyme SourceIC50 (µM)Reference
OxyresveratrolMushroom1.2
OxyresveratrolMurine Melanoma B-1652.7
Azo-resveratrolMushroom36.28 ± 0.72

Table 2: Pharmacokinetic Parameters of Oxyresveratrol in Rats

Administration RouteDose (mg/kg)Cmax (µg/L)Tmax (h)AUC (µg·h/L)t1/2 (h)Reference
Intravenous10----
Oral100977.99 ± 649.592.082043.43 ± 1033.71-
Oral (with Piperine)100 (+10)1580.99 ± 603.231.303033.45 ± 980.53-

Table 3: Pharmacokinetic Parameters of 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (THSG)

SpeciesAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (min)Reference
MouseOral10029.6260
RatIntravenous/Oral---

Table 4: Anti-inflammatory Activity of Oxyresveratrol

Cell LineStimulantCytokine InhibitedConcentration of Oxyresveratrol% InhibitionReference
Human Dendritic CellsR848IL-12, IL-6, TNF-α50 µM, 100 µMSignificant inhibition
RAW 264.7 MacrophagesLPSTNF-α, IL-6Dose-dependentSignificant suppression

Signaling Pathways

Oxyresveratrol and its glycosides modulate several critical signaling pathways to exert their biological effects. The following diagrams illustrate some of the key pathways involved.

PI3K-Akt Signaling Pathway Oxyresveratrol Oxyresveratrol PI3K PI3K Oxyresveratrol->PI3K Activates Akt Akt PI3K->Akt Phosphorylates GSK3b GSK3b Akt->GSK3b Inhibits Neuroprotection Neuroprotection Akt->Neuroprotection

Figure 1: PI3K-Akt Signaling Pathway in Neuroprotection

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes Transcription Oxyresveratrol Oxyresveratrol Oxyresveratrol->IKK Inhibits

Figure 2: NF-κB Signaling Pathway in Inflammation

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the biological activities of oxyresveratrol and its glycosides.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., oxyresveratrol) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • DPPH Solution Preparation: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (typically 517 nm). The radical scavenging activity is calculated as the percentage of DPPH discoloration.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Synthesis of Oxyresveratrol Glycosides

While THSG is a naturally occurring glucoside of oxyresveratrol, other glycosides can be synthesized through chemical or enzymatic methods. Enzymatic glycosylation, using enzymes such as glycosyltransferases, offers a regioselective and stereoselective approach to producing novel glycosides with potentially enhanced biological activities or improved pharmacokinetic properties. Chemical synthesis provides a versatile route to a wider range of derivatives, although it may require more complex protection and deprotection steps.

Conclusion

Trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) and its glycosides represent a promising class of natural compounds with a broad range of therapeutic applications. Their potent antioxidant, anti-inflammatory, and neuroprotective properties, coupled with their ability to inhibit tyrosinase, make them attractive candidates for further investigation in the fields of medicine and cosmetics. This technical guide has provided a comprehensive overview of the current state of knowledge on these compounds, offering valuable insights for researchers and drug development professionals. Further research is warranted to fully elucidate the therapeutic potential of novel synthetic glycosides and to optimize the delivery and bioavailability of these promising molecules.

References

Unveiling the Anti-Aging Potential of Trans-2,3',4,5'-tetrahydroxystilbene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2,3',4,5'-tetrahydroxystilbene, a key bioactive compound, has garnered significant attention for its potential anti-aging properties. This technical guide provides an in-depth analysis of its mechanisms of action, focusing on its antioxidant, anti-inflammatory, and cellular rejuvenation capabilities. Through a comprehensive review of existing literature, this document outlines the experimental evidence supporting its role in modulating key signaling pathways associated with aging, such as SIRT1, AMPK, Nrf2, and NF-κB. Detailed experimental protocols for assessing its efficacy are provided, alongside a quantitative summary of its biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of aging research and drug development.

Introduction

The quest for interventions that promote healthy aging is a cornerstone of modern biomedical research. Stilbenoids, a class of natural polyphenols, have emerged as promising candidates. Among them, Trans-2,3',4,5'-tetrahydroxystilbene, also known as Oxyresveratrol, and its glucoside (THSG), have demonstrated a remarkable array of biological activities relevant to the aging process. This document delves into the scientific evidence supporting the anti-aging properties of this compound, providing a technical framework for its further investigation and potential therapeutic application.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-aging effects of Trans-2,3',4,5'-tetrahydroxystilbene and its derivatives from various in vitro and in vivo studies.

Table 1: Antioxidant Activity

AssayCompoundConcentration% Inhibition / ActivityIC50 ValueReference
DPPH Radical ScavengingOxyresveratrol10 µM27-33% inhibition of oxidationNot explicitly stated, but potent[1](--INVALID-LINK--)
DPPH Radical ScavengingResveratrol (for comparison)10 µM27-33% inhibition of oxidationNot explicitly stated, but potent[1](--INVALID-LINK--)
Reactive Oxygen Species (ROS)OxyresveratrolDose-dependentSignificantly higher ROS generation in the presence of Cu(II) than resveratrolNot Applicable[2](--INVALID-LINK--)

Table 2: Cellular Senescence Modulation

AssayCell TypeTreatmentConcentrationOutcomeReference
SA-β-galactosidaseHuman Umbilical Vein Endothelial Cells (HUVECs)Angiotensin II-induced senescence + THSGNot specifiedReduced percentage of SA-β-gal positive cells[3](--INVALID-LINK--)
p53 ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)Angiotensin II-induced senescence + THSGNot specifiedDecreased expression[3](--INVALID-LINK--)
PAI-1 ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)Angiotensin II-induced senescence + THSGNot specifiedDecreased expression(httpshttps://pubmed.ncbi.nlm.nih.gov/32902206/)
p21 (CDKN1A) ExpressionMCF-7 cellsOxyresveratrol50 µM and 100 µMUpregulated(--INVALID-LINK--)

Table 3: Signaling Pathway Modulation

PathwayTarget Protein/GeneCell/Animal ModelTreatmentConcentrationFold Change / % ChangeReference
SIRT1SIRT1 ExpressionAngiotensin II-induced senescent HUVECsTHSGNot specifiedUpward trend(--INVALID-LINK--)
NF-κBiNOS mRNALPS-stimulated BV-2 microgliaTHSG50 µMSignificant decrease (from 8.94 to 3.83)(--INVALID-LINK--)
NF-κBTNF-α mRNALPS-stimulated BV-2 microgliaTHSG50 µMSignificant decrease (from 6.66 to 2.96)(--INVALID-LINK--)
NF-κBIL-6 mRNALPS-stimulated BV-2 microgliaTHSG50 µMSignificant decrease (from 9.95 to 4.58)(--INVALID-LINK--)
AMPK/mTORpAMPK ExpressionMouse Cortical AstrocytesOxyresveratrol10 µMSignificantly higher(--INVALID-LINK--)
AMPK/mTORpS6 Ribosomal ProteinMouse Cortical AstrocytesOxyresveratrol10 µMSignificantly lower(--INVALID-LINK--)
Nrf2/HO-1Nrf2 and HO-1 Protein ExpressionUVB-irradiated PIG1 cellsOxyresveratrolNot specifiedActivated(--INVALID-LINK--)

Key Signaling Pathways in Anti-Aging

Trans-2,3',4,5'-tetrahydroxystilbene exerts its anti-aging effects by modulating several key signaling pathways.

SIRT1 Activation Pathway

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, DNA repair, and inflammation, all of which are central to the aging process. Trans-2,3',4,5'-tetrahydroxystilbene has been shown to activate SIRT1, leading to the deacetylation of various downstream targets and promoting cellular health and longevity.

SIRT1_Activation_Pathway Trans-2,3',4,5'-tetrahydroxystilbene Trans-2,3',4,5'-tetrahydroxystilbene SIRT1 SIRT1 Trans-2,3',4,5'-tetrahydroxystilbene->SIRT1 Activates NAM NAM SIRT1->NAM Deacetylated-Protein Deacetylated-Protein SIRT1->Deacetylated-Protein NAD+ NAD+ NAD+->SIRT1 Acetyl-Protein Acetyl-Protein Acetyl-Protein->SIRT1 Downstream Effects Downstream Effects Deacetylated-Protein->Downstream Effects Improved Mitochondrial Function Improved Mitochondrial Function Downstream Effects->Improved Mitochondrial Function Reduced Inflammation Reduced Inflammation Downstream Effects->Reduced Inflammation Enhanced DNA Repair Enhanced DNA Repair Downstream Effects->Enhanced DNA Repair

SIRT1 Activation by Trans-2,3',4,5'-tetrahydroxystilbene.
AMPK/mTOR Signaling Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation, often in response to low energy levels, triggers a cascade of events aimed at restoring energy balance, including the inhibition of the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation. Oxyresveratrol has been demonstrated to activate AMPK, thereby promoting autophagy and cellular maintenance.

AMPK_mTOR_Pathway Oxyresveratrol Oxyresveratrol AMPK AMPK Oxyresveratrol->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits Cellular Homeostasis Cellular Homeostasis Autophagy->Cellular Homeostasis Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxyresveratrol Oxyresveratrol Keap1 Keap1 Oxyresveratrol->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Translocates & Binds Antioxidant Genes (e.g., HO-1) Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Genes (e.g., HO-1) Activates Transcription Cellular Protection Cellular Protection Antioxidant Genes (e.g., HO-1)->Cellular Protection NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK Activates Trans-2,3',4,5'-tetrahydroxystilbene Trans-2,3',4,5'-tetrahydroxystilbene Trans-2,3',4,5'-tetrahydroxystilbene->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory Genes (TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) NF-κB->Pro-inflammatory Genes (TNF-α, IL-6) Translocates & Activates Transcription Inflammation Inflammation Pro-inflammatory Genes (TNF-α, IL-6)->Inflammation SA_Beta_Gal_Workflow Start Cell Seeding & Treatment Wash1 Wash with PBS Start->Wash1 Fixation Fixation Wash1->Fixation Wash2 Wash with PBS Fixation->Wash2 Staining Add SA-β-gal Staining Solution Wash2->Staining Incubation Incubate at 37°C Staining->Incubation Analysis Microscopy & Quantification Incubation->Analysis DPPH_Assay_Workflow Start Prepare Sample Dilutions Mix Mix Sample with DPPH Solution Start->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

References

Methodological & Application

Synthesis Protocols for trans-2,3',4,5'-tetrahydroxystilbene: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2,3',4,5'-tetrahydroxystilbene, an aglycone of the naturally occurring glucoside (THSG) found in Polygonum multiflorum, has garnered significant interest for its diverse pharmacological activities.[1][2][3] This document provides detailed protocols for the chemical synthesis of trans-2,3',4,5'-tetrahydroxystilbene, catering to researchers in drug discovery and development. The protocols outlined herein are based on established synthetic methodologies for stilbene derivatives, including hydrolysis of the natural glucoside, as well as classic organic reactions such as the Wittig reaction, Mizoroki-Heck reaction, and Perkin condensation.[4][5] Additionally, this note includes diagrams of key signaling pathways modulated by this compound and its glucoside, offering insights into its mechanism of action.

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, also known as TG1, is a polyphenol with a structure similar to resveratrol. Its glucoside, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), is a major active component of the medicinal plant Polygonum multiflorum and has been extensively studied for its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. The aglycone form, trans-2,3',4,5'-tetrahydroxystilbene, has also demonstrated potent biological activities, including anticancer properties through the induction of ferroptosis, apoptosis, and autophagy. The synthesis of this compound is crucial for further pharmacological evaluation and drug development. This application note details various synthetic approaches to obtain this valuable compound.

Data Presentation

Table 1: Summary of a Synthetic Approach to trans-2,3',4,5'-tetrahydroxystilbene (TG1)

StepReactionStarting MaterialProductReagents and ConditionsYieldReference
1Hydrolysis2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG)trans-2,3',4,5'-tetrahydroxystilbene (TG1)1.0 N HCl in EtOH, reflux for 14 h, then extraction with ether. Purification by column chromatography (silica gel; DCM/MeOH = 16/1).32%

Experimental Protocols

Protocol 1: Synthesis of trans-2,3',4,5'-tetrahydroxystilbene via Hydrolysis of THSG

This protocol describes the synthesis of the aglycone TG1 from its naturally occurring glucoside THSG.

Materials:

  • 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG)

  • Ethanol (EtOH)

  • 1.0 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve THSG (e.g., 2.06 g, 5.62 mmol) in ethanol (50 mL).

  • Add 1.0 N HCl (70 mL) to the solution.

  • Reflux the mixture for 14 hours.

  • After cooling to room temperature, extract the reaction mixture with diethyl ether.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a DCM/MeOH (16:1) solvent system to yield trans-2,3',4,5'-tetrahydroxystilbene (TG1) as a brown solid.

  • Further recrystallization from chloroform can be performed to obtain a brown-green powder.

Protocol 2: Proposed Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. An attempt to synthesize the tetramethoxy derivative of the target compound via a Wittig reaction has been reported, which suggests the feasibility of this approach with appropriate protecting groups.

Proposed Retro-synthesis:

The synthesis can be envisioned through the reaction of a protected 2,3,5-trihydroxybenzylphosphonium ylide with a protected 4-hydroxybenzaldehyde.

Materials:

  • Protected 2,3,5-trihydroxybenzyl bromide

  • Triphenylphosphine

  • Strong base (e.g., n-butyllithium)

  • Protected 4-hydroxybenzaldehyde

  • Anhydrous solvent (e.g., THF)

  • Deprotection reagents (e.g., BBr₃ for methoxy groups)

General Procedure (to be optimized):

  • Phosphonium Salt Formation: React the protected 2,3,5-trihydroxybenzyl bromide with triphenylphosphine in a suitable solvent to form the corresponding phosphonium salt.

  • Ylide Generation: Treat the phosphonium salt with a strong base like n-butyllithium in an anhydrous solvent under an inert atmosphere to generate the phosphorus ylide.

  • Wittig Reaction: Add the protected 4-hydroxybenzaldehyde to the ylide solution and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography to obtain the protected trans-stilbene derivative.

  • Deprotection: Remove the protecting groups (e.g., using BBr₃ for methoxy ethers) to yield the final product, trans-2,3',4,5'-tetrahydroxystilbene.

Protocol 3: Proposed Synthesis via Mizoroki-Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. A study attempting this reaction for a related derivative reported the formation of a 2-aryl-2,3-dihydrobenzofuran, highlighting potential challenges with intramolecular cyclization. Careful selection of substrates and reaction conditions is crucial.

Proposed Strategy:

A plausible approach involves the coupling of a protected 2,3,5-trihydroxyaryl halide with protected 4-hydroxystyrene.

Materials:

  • Protected 2,3,5-trihydroxyaryl halide (e.g., iodide or bromide)

  • Protected 4-hydroxystyrene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., P(o-tol)₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

  • Deprotection reagents

General Procedure (to be optimized):

  • Combine the protected 2,3,5-trihydroxyaryl halide, protected 4-hydroxystyrene, palladium catalyst, phosphine ligand, and base in a suitable solvent in a reaction vessel.

  • Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction, filter off the catalyst, and perform an aqueous work-up.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain the protected stilbene.

  • Deprotect the hydroxyl groups to afford trans-2,3',4,5'-tetrahydroxystilbene.

Signaling Pathways and Experimental Workflows

The biological effects of trans-2,3',4,5'-tetrahydroxystilbene and its glucoside are mediated through various signaling pathways. Understanding these pathways is essential for drug development professionals.

G cluster_synthesis Synthesis Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Hydrolysis, Wittig, Heck) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product trans-2,3',4,5'-tetrahydroxystilbene Purification->Product Analysis Structural Analysis (NMR, MS) Product->Analysis

Caption: General workflow for the synthesis of trans-2,3',4,5'-tetrahydroxystilbene.

G cluster_pathway Key Signaling Pathways Modulated by THSG/TG1 THSG trans-2,3',4,5'-tetrahydroxystilbene or its glucoside (THSG) PI3K_AKT PI3K/Akt Pathway THSG->PI3K_AKT activates NF_kB NF-κB Pathway THSG->NF_kB inhibits Bcl2_Bax Bcl-2/Bax/Caspase-3 THSG->Bcl2_Bax regulates Nrf2 Nrf2 Pathway THSG->Nrf2 activates SIRT1 SIRT1 Pathway THSG->SIRT1 activates Neuroprotection Neuroprotection PI3K_AKT->Neuroprotection Anti_inflammatory Anti-inflammatory Effects NF_kB->Anti_inflammatory Apoptosis Apoptosis Regulation Bcl2_Bax->Apoptosis Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_aging Anti-aging SIRT1->Anti_aging

Caption: Signaling pathways influenced by trans-2,3',4,5'-tetrahydroxystilbene and its glucoside.

Conclusion

This application note provides essential protocols and conceptual frameworks for the synthesis of trans-2,3',4,5'-tetrahydroxystilbene. While the hydrolysis of its natural glucoside offers a direct route, established synthetic methods like the Wittig and Mizoroki-Heck reactions present viable, albeit more complex, alternatives that require further optimization. The provided diagrams of the synthetic workflow and associated signaling pathways serve as valuable tools for researchers aiming to explore the therapeutic potential of this promising compound. Further research to refine the proposed synthetic routes and to fully elucidate the compound's mechanisms of action is warranted.

References

Application Notes and Protocols for the Extraction and Purification of Trans-2,3',4,5'-tetrahydroxystilbene from Polygonum multiflorum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, also known as 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG), is a prominent bioactive stilbene found in the roots of Polygonum multiflorum (He Shou Wu).[1][2] This compound has garnered significant research interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-aging properties.[2][3][4] The effective extraction and purification of high-purity Trans-2,3',4,5'-tetrahydroxystilbene is a critical step for its pharmacological investigation and potential therapeutic applications.

These application notes provide a comprehensive overview of the methodologies for extracting and purifying Trans-2,3',4,5'-tetrahydroxystilbene from Polygonum multiflorum, complete with detailed experimental protocols and quantitative data summaries.

Data Presentation

Table 1: Summary of Extraction and Purification of Trans-2,3',4,5'-tetrahydroxystilbene
MethodKey ParametersYieldPurityReference
Ethanol Reflux Extraction & Macroporous Resin Chromatography50% ethanol, reflux at 65°C for 2 hours.Not specified95%
High-Speed Counter-Current Chromatography (HSCCC) & Preparative HPLCEthyl acetate fraction of crude extract.20.2 mg (from a larger batch)95.23%
HSCCCSolvent partition followed by HSCCC.Not specified>97%

Experimental Protocols

Protocol 1: Ethanol Reflux Extraction and Macroporous Resin Column Chromatography Purification

This protocol outlines a conventional method for obtaining Trans-2,3',4,5'-tetrahydroxystilbene with good purity.

1. Plant Material Preparation:

  • Obtain dried roots of Polygonum multiflorum.

  • Pulverize the dried roots into a coarse powder.

2. Extraction:

  • Immerse the powdered Polygonum multiflorum in 50% ethanol.

  • Perform reflux extraction at 65°C for 2 hours.

  • After extraction, filter the mixture to separate the extract from the plant residue.

  • Combine the filtrates and concentrate them using a rotary evaporator under vacuum to remove the ethanol.

  • Lyophilize the concentrated extract to obtain a dry powder.

3. Macroporous Resin Column Chromatography Purification:

  • Dissolve the lyophilized powder in deionized water.

  • Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., AB-8).

  • Wash the column with deionized water to remove impurities.

  • Elute the column with a stepwise gradient of ethanol-water mixtures (e.g., 20%, 40%, 60%, 80% ethanol).

  • Collect the fractions and monitor for the presence of Trans-2,3',4,5'-tetrahydroxystilbene using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Combine the fractions containing the target compound and concentrate under vacuum.

  • Lyophilize the final product to obtain purified Trans-2,3',4,5'-tetrahydroxystilbene.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for High-Purity Isolation

This protocol is suitable for obtaining high-purity Trans-2,3',4,5'-tetrahydroxystilbene for analytical and pharmacological studies.

1. Crude Extract Preparation:

  • Prepare a crude extract of Polygonum multiflorum using a suitable solvent (e.g., ethanol or ethyl acetate).

  • Partition the crude extract with a series of solvents of increasing polarity to enrich the stilbene fraction. An ethyl acetate fraction is often used for further purification.

2. HSCCC System Preparation:

  • Prepare a two-phase solvent system. A common system is composed of chloroform-n-butanol-methanol-water (4:1:4:2, v/v/v/v).

  • Thoroughly mix the solvents in a separation funnel and allow the phases to separate.

  • Degas both the upper and lower phases by sonication before use.

3. HSCCC Separation:

  • Fill the HSCCC column with the stationary phase (typically the upper phase).

  • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Dissolve the enriched extract in a small volume of the biphasic solvent system.

  • Inject the sample into the HSCCC system.

  • Continuously monitor the effluent using a UV detector.

  • Collect fractions based on the chromatogram peaks.

4. Final Purification and Analysis:

  • Combine the fractions containing pure Trans-2,3',4,5'-tetrahydroxystilbene.

  • Evaporate the solvent to obtain the purified compound.

  • Determine the purity of the isolated compound using analytical HPLC. The structure can be confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Extraction_and_Purification_Workflow A Dried Polygonum multiflorum Roots B Pulverization A->B C Powdered Plant Material B->C D Solvent Extraction (e.g., Ethanol Reflux) C->D E Crude Extract D->E F Solvent Partitioning (Optional Enrichment) E->F H Chromatographic Purification (e.g., Macroporous Resin, HSCCC, Prep-HPLC) E->H Direct Purification G Enriched Extract F->G G->H I Purified Fractions H->I J Solvent Evaporation & Lyophilization I->J K High-Purity Trans-2,3',4,5'-tetrahydroxystilbene J->K L Purity & Structural Analysis (HPLC, MS, NMR) K->L

Caption: Workflow for the extraction and purification of Trans-2,3',4,5'-tetrahydroxystilbene.

Signaling_Pathways cluster_0 Pharmacological Effects of Trans-2,3',4,5'-tetrahydroxystilbene cluster_1 Cellular Regulation cluster_2 Biological Outcomes TSG Trans-2,3',4,5'-tetrahydroxystilbene NFkB NF-κB TSG->NFkB Inhibits AMPK AMPK TSG->AMPK Activates PI3K_AKT PI3K-AKT TSG->PI3K_AKT Modulates Nrf2 Nrf2 TSG->Nrf2 Activates SIRT1 SIRT1 TSG->SIRT1 Activates Anti_Inflammation Anti-inflammation NFkB->Anti_Inflammation Anti_Aging Anti-aging AMPK->Anti_Aging Neuroprotection Neuroprotection PI3K_AKT->Neuroprotection Antioxidation Antioxidation Nrf2->Antioxidation SIRT1->Anti_Aging

Caption: Key signaling pathways modulated by Trans-2,3',4,5'-tetrahydroxystilbene.

References

Application Note: HPLC Quantification of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantification of trans-2,3',4,5'-tetrahydroxystilbene, a naturally occurring polyphenol also known as oxyresveratrol, using High-Performance Liquid Chromatography (HPLC) with UV detection. Oxyresveratrol is of significant interest to researchers in pharmacology and drug development due to its potent biological activities, including antioxidant and tyrosinase inhibitory effects. The methods outlined here are applicable for the analysis of oxyresveratrol in various matrices, such as plant extracts and pharmaceutical formulations.

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) is a stilbenoid compound found in various natural sources, including Morus alba (white mulberry) and Artocarpus species. Its diverse pharmacological properties necessitate accurate and reliable quantitative methods for quality control, pharmacokinetic studies, and formulation development. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document details the necessary instrumentation, reagents, and procedures for the successful quantification of oxyresveratrol.

Experimental Protocols

A general workflow for the quantification of oxyresveratrol is presented below.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh Sample / Standard B Dissolve in Solvent (e.g., Methanol) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample into HPLC System D->E Prepared Sample F Separation on C18 Column G Detection using UV-Vis Detector H Integrate Peak Area at Retention Time G->H I Construct Calibration Curve (Concentration vs. Area) H->I J Quantify Sample Concentration I->J

Figure 1: General workflow for the HPLC quantification of oxyresveratrol.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is commonly used. A typical specification is 4.6 mm x 250 mm with a 5 µm particle size.

  • Reagents: HPLC-grade methanol, acetonitrile, and water. Formic acid or phosphoric acid for mobile phase modification.

  • Reference Standard: High-purity (>98%) trans-2,3',4,5'-tetrahydroxystilbene.

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration.

Preparation of Standard Solutions
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of oxyresveratrol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions (Example: Plant Extract)
  • Extraction: Accurately weigh 1 g of powdered plant material and place it in a flask. Add 20 mL of methanol and perform ultrasonic extraction for 30 minutes.

  • Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following tables summarize typical HPLC conditions used for the quantification of oxyresveratrol. Researchers should optimize these conditions based on their specific instrumentation and sample matrix.

Table 1: Summary of HPLC Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column C18, 4.6 x 250 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM KH2PO4 (pH 3.0)Acetonitrile
Mobile Phase B AcetonitrileMethanolWater
Gradient Isocratic: 30% BIsocratic: 40% BIsocratic: 25% A
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Detection (UV) 320 nm325 nm323 nm
Injection Volume 10 µL20 µL10 µL
Column Temp. 30 °C25 °C35 °C

Data Analysis and Quantification

The quantification of oxyresveratrol is based on the external standard method.

G cluster_calibration Calibration Curve Generation cluster_quantification Sample Quantification A Inject Standards of Known Concentrations B Record Peak Areas A->B C Plot Peak Area vs. Concentration B->C D Perform Linear Regression (y = mx + c) C->D G Calculate Concentration using Regression Equation from (D) D->G Use Equation E Inject Unknown Sample F Measure Peak Area E->F F->G

Figure 2: Logical relationship for quantitative analysis using a calibration curve.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the oxyresveratrol standard against its concentration.

  • Linearity: Determine the linearity of the method by calculating the coefficient of determination (R²) from the calibration curve. A value of R² > 0.999 is generally considered acceptable.

  • Quantification: Inject the prepared sample solution into the HPLC system. Identify the oxyresveratrol peak based on its retention time compared to the standard. Calculate the concentration of oxyresveratrol in the sample using the regression equation from the calibration curve.

Method Validation Parameters

For reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 2: Typical Method Validation Data for Oxyresveratrol Quantification

ParameterTypical ValueDescription
Linearity (R²) > 0.999Indicates a direct and proportional relationship between concentration and response.
Retention Time (tR) 6 - 12 minVaries depending on the specific method conditions.
Limit of Detection (LOD) 0.05 - 0.2 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 2%The closeness of agreement between a series of measurements.
Accuracy (% Recovery) 98 - 102%The closeness of the measured value to the true value.

Conclusion

The HPLC methods described in this application note provide a robust and reliable approach for the quantification of trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol). The protocols can be adapted for various research, development, and quality control applications. Proper method validation is crucial to ensure the accuracy and precision of the obtained results.

Application Notes and Protocols for trans-2,3',4,5'-Tetrahydroxystilbene In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, a naturally occurring polyphenol, and its primary glycoside derivative, trans-2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), have garnered significant interest in the scientific community for their diverse pharmacological activities.[1][2] Extensive in vitro studies have demonstrated their potential as anti-inflammatory, antioxidant, neuroprotective, and anti-cancer agents.[2][3][4] These compounds modulate a variety of cellular signaling pathways, making them promising candidates for further investigation and drug development. This document provides detailed application notes and protocols for a range of in vitro cell culture assays to evaluate the biological effects of trans-2,3',4,5'-tetrahydroxystilbene and its derivatives.

Data Summary of In Vitro Assays

The following tables summarize the quantitative data from various in vitro cell culture assays investigating the effects of trans-2,3',4,5'-tetrahydroxystilbene and its glucoside (THSG).

Table 1: Anti-Cancer Effects

Cell LineCompoundAssayConcentrationObserved EffectReference
Colorectal Cancer (CRC) cells (HCT116, HT-29, DLD-1)TG1 (a derivative)Sulforhodamine B (SRB) assay0–100 μMInhibition of cell proliferation
DLD-1TG1Annexin V-FITC/PI staining40 and 60 μMSignificant increase in apoptosis
Triple Negative Breast Cancer (TNBC) cellsTHSGFerroptosis assaysNot specifiedInduction of ferroptosis, lipid peroxide production
MCF-7 (Breast Cancer)THSGMTT assayNot specifiedInhibition of cell viability, synergistic effect with Adriamycin

Table 2: Anti-Inflammatory Effects

Cell LineCompoundInducerAssayConcentrationObserved EffectReference
RAW 264.7 (Macrophages)THSGLipopolysaccharide (LPS)Nitric Oxide (NO) and Prostaglandin E2 (PGE2) productionNot specifiedInhibition of NO and PGE2 production.
RAW 264.7 (Macrophages)OxyresveratrolLPSNitrite accumulation, iNOS and COX-2 expressionNot specifiedInhibition of nitrite accumulation and iNOS/COX-2 expression.
Human Periodontal Ligament CellsOxyresveratrolLPSNO production, MMP-2, MMP-9, TNF-α, IL-6, IL-8 expression10 and 20 µg/mLSignificant inhibition of NO and pro-inflammatory cytokines.
Primary Rat ChondrocytesTHSGInterleukin-1β (IL-1β)PGE2 production, iNOS and MMP-13 expressionNot specifiedInhibition of PGE2, iNOS, and MMP-13.
Human Gingival FibroblastsTHSGP. gingivalis LPSTNF-α, IL-1β, IL-6 gene expressionNot specifiedDecreased expression of inflammatory cytokines.

Table 3: Neuroprotective Effects

Cell LineCompoundInducerAssayConcentrationObserved EffectReference
HT22 (Hippocampal cells)THSGGlutamateCell viability, ROS generation, mitochondrial membrane potentialNot specifiedAttenuated loss of cell viability, inhibited ROS, stabilized mitochondrial membrane.
PC12 and SH-SY5Y cellsTHSGMPP+Cell viability, ROS generationNot specifiedProtection against MPP+-induced neurotoxicity.
PC12 cellsTHSGMPP+Cell injury and apoptosis0.1, 1, 10 μMSignificant neuroprotective effects.
PC12 cellsTHSG6-hydroxydopamineROS and NO production, apoptosis10, 20, 50 μMInhibition of intracellular ROS and NO, decreased apoptosis.

Experimental Protocols

Anti-Cancer Cell Viability Assay (SRB Assay)

This protocol is adapted from a study on a derivative of THSG in colorectal cancer cells.

Objective: To determine the effect of trans-2,3',4,5'-tetrahydroxystilbene on the viability of cancer cells.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, HT-29, DLD-1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Trans-2,3',4,5'-tetrahydroxystilbene (or its derivative)

  • 24-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Seed cells into 24-well plates at a density of 2 x 10⁴ cells per well and incubate overnight.

  • Treat the cells with varying concentrations of trans-2,3',4,5'-tetrahydroxystilbene (e.g., 0-100 μM) for 48 hours.

  • After incubation, fix the cells by adding 10% TCA and incubating at 4°C overnight.

  • Wash the plates twice with 1% acetic acid and allow them to air-dry.

  • Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Wash the plates again with 1% acetic acid to remove unbound dye and air-dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

Anti-Inflammatory Assay in Macrophages (NO Production)

This protocol is based on studies investigating the anti-inflammatory effects of THSG and oxyresveratrol in RAW 264.7 macrophages.

Objective: To measure the inhibitory effect of trans-2,3',4,5'-tetrahydroxystilbene on lipopolysaccharide (LPS)-induced nitric oxide (NO) production.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Trans-2,3',4,5'-tetrahydroxystilbene

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of trans-2,3',4,5'-tetrahydroxystilbene for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group without LPS and a positive control group with LPS only.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A, and then add 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Neuroprotection Assay in HT22 Cells

This protocol is based on a study of THSG's neuroprotective effects against glutamate-induced oxidative toxicity.

Objective: To assess the protective effect of trans-2,3',4,5'-tetrahydroxystilbene against glutamate-induced cell death in hippocampal neurons.

Materials:

  • HT22 hippocampal cell line

  • Complete growth medium

  • Trans-2,3',4,5'-tetrahydroxystilbene

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed HT22 cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of trans-2,3',4,5'-tetrahydroxystilbene for a designated period.

  • Induce oxidative stress by exposing the cells to glutamate (e.g., 5 mM) for 24 hours.

  • After exposure, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of THSG in Anti-Inflammatory Response

G LPS LPS NFkappaB NF-κB LPS->NFkappaB Activates THSG trans-2,3',4,5'- tetrahydroxystilbene (THSG) THSG->NFkappaB Inhibits iNOS iNOS NFkappaB->iNOS Induces COX2 COX-2 NFkappaB->COX2 Induces NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammatory Response NO->Inflammation PGE2->Inflammation

Caption: THSG inhibits LPS-induced inflammatory response by blocking NF-κB activation.

Experimental Workflow for Cell Viability Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining & Measurement seed_cells 1. Seed Cells in 24-well plate incubate_overnight 2. Incubate Overnight seed_cells->incubate_overnight add_compound 3. Add trans-2,3',4,5'- tetrahydroxystilbene incubate_overnight->add_compound incubate_48h 4. Incubate for 48h add_compound->incubate_48h fix_cells 5. Fix with TCA incubate_48h->fix_cells stain_srb 6. Stain with SRB fix_cells->stain_srb wash_cells 7. Wash stain_srb->wash_cells solubilize 8. Solubilize Dye wash_cells->solubilize read_absorbance 9. Read Absorbance solubilize->read_absorbance Glutamate Glutamate ROS ↑ Reactive Oxygen Species (ROS) Glutamate->ROS THSG trans-2,3',4,5'- tetrahydroxystilbene (THSG) THSG->ROS Inhibits Mito_Dysfunction Mitochondrial Dysfunction THSG->Mito_Dysfunction Prevents ROS->Mito_Dysfunction Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mito_Dysfunction->Bax_Bcl2 Apoptosis Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death Caspase3 ↑ Caspase-3 Activation Bax_Bcl2->Caspase3 Caspase3->Apoptosis

References

Animal Models for Studying Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, commonly known as Oxyresveratrol, is a natural stilbenoid found in various plants, including Artocarpus lakoocha and Morus alba (mulberry).[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and skin-whitening properties.[1][3][4] However, its therapeutic development is challenged by low water solubility and poor oral bioavailability. This document provides detailed application notes and protocols for utilizing various animal models to study the multifaceted effects of Oxyresveratrol, aiding researchers in designing robust preclinical studies.

I. Neuroprotective Effects

Oxyresveratrol has demonstrated significant potential in mitigating neuroinflammation and cognitive deficits in various animal models. It is known to cross the blood-brain barrier and exert its neuroprotective effects through multiple mechanisms, including the modulation of inflammatory pathways and signaling cascades like PI3K-Akt.

Data Presentation: Neuroprotective Effects of Oxyresveratrol
Animal ModelInducing AgentOxyresveratrol DosageAdministration RouteKey FindingsReference
Mice Lipopolysaccharide (LPS)50, 100 mg/kgOralReversed cognitive impairments, reduced neuronal apoptosis, and inhibited oxidative stress and inflammatory factors in the brain.
Rats -100 mg/kgOral GavageWidely distributed to most internal organs, including neuronal tissue. Co-administration with piperine (10 mg/kg) increased oral bioavailability approximately 2-fold.
Rats Spinal Cord Injury (SCI)20 mg/kg-Abrogated inflammation and oxidative stress, suppressed GM-CSF, iNOS, and COX-2 protein expression, and increased Nrf2 protein expression.
Experimental Protocols

1. LPS-Induced Neuroinflammation and Cognitive Impairment in Mice

  • Objective: To evaluate the efficacy of Oxyresveratrol in ameliorating neuroinflammation and cognitive deficits.

  • Animal Model: Male C57BL/6 mice.

  • Induction of Neuroinflammation: Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli.

  • Treatment Protocol:

    • Administer Oxyresveratrol (50 or 100 mg/kg, suspended in a suitable vehicle like 0.5% carboxymethylcellulose) orally once daily for a predefined period (e.g., 7 days) prior to and following LPS administration.

    • A control group should receive the vehicle alone. A positive control group could receive a known anti-inflammatory agent like resveratrol.

  • Behavioral Assessment:

    • Morris Water Maze: To assess spatial learning and memory.

    • Novel Object Recognition Test: To evaluate episodic-like memory.

  • Biochemical and Histological Analysis:

    • ELISA: Measure levels of reactive oxygen species (ROS) and superoxide dismutase (SOD) in brain tissue homogenates to assess oxidative stress.

    • Immunofluorescence/Immunohistochemistry: Stain brain sections (hippocampus) for markers of apoptosis (e.g., TUNEL) and microglial activation (e.g., Iba1).

    • Western Blot: Analyze the expression of inflammatory proteins (e.g., TNF-α, IL-1β, iNOS, COX-2) and signaling molecules (e.g., phosphorylated Akt, NF-κB) in brain tissue lysates.

Signaling Pathway Visualization

G LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation NF_kB_Inhibitor IκB pAkt->NF_kB_Inhibitor Inhibits NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocation Inflammatory_Genes iNOS, COX-2 (Inflammatory Genes) Nucleus->Inflammatory_Genes Transcription Oxyresveratrol Oxyresveratrol Oxyresveratrol->pAkt Inhibits

Caption: Oxyresveratrol inhibits LPS-induced neuroinflammation via the PI3K/Akt/NF-κB pathway.

II. Anti-inflammatory Effects

Oxyresveratrol exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways, such as NF-κB and COX-2.

Data Presentation: Anti-inflammatory Effects of Oxyresveratrol
Animal ModelInducing AgentOxyresveratrol DosageAdministration RouteKey FindingsReference
Rats CarrageenanNot specified-Significantly reduced paw edema.
Rats Spinal Cord Injury20 mg/kg-Suppressed iNOS and COX-2 protein expression.
Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the acute anti-inflammatory activity of Oxyresveratrol.

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Induction of Inflammation: Subplantar injection of 1% carrageenan solution into the right hind paw.

  • Treatment Protocol:

    • Administer Oxyresveratrol (various doses) orally or intraperitoneally 1 hour before carrageenan injection.

    • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Assessment:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the control group.

  • Mechanism of Action Studies:

    • At the end of the experiment, euthanize the animals and collect the paw tissue.

    • Analyze the tissue for levels of pro-inflammatory cytokines (TNF-α, IL-1β), and the expression of iNOS and COX-2 via ELISA, qPCR, or Western blot.

Experimental Workflow

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection cluster_3 Mechanism Analysis Animal Grouping Animal Grouping Oxyresveratrol/Vehicle Admin Oxyresveratrol/Vehicle Admin Animal Grouping->Oxyresveratrol/Vehicle Admin Carrageenan Injection Carrageenan Injection Oxyresveratrol/Vehicle Admin->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition Tissue Collection Tissue Collection Paw Volume Measurement->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

III. Cardioprotective Effects

Oxyresveratrol has shown promise in protecting the heart from ischemic injury, likely through its antioxidant and anti-inflammatory activities.

Data Presentation: Cardioprotective Effects of Oxyresveratrol
Animal ModelInducing AgentOxyresveratrol DosageAdministration RouteKey FindingsReference
Rats Isoproterenol (ISO)20 mg/kg-Significantly reduced myocardial damage, decreased MDA levels, and increased SOD and GSH levels. Suppressed levels of cardiac enzymes TnI and CK-MB.
Experimental Protocols

1. Isoproterenol-Induced Myocardial Infarction in Rats

  • Objective: To investigate the cardioprotective effects of Oxyresveratrol against chemically-induced myocardial infarction.

  • Animal Model: Male Wistar rats.

  • Induction of Myocardial Infarction: Subcutaneous injection of isoproterenol (ISO) on two consecutive days.

  • Treatment Protocol:

    • Pre-treat rats with Oxyresveratrol (e.g., 20 mg/kg) orally for a specified period (e.g., 14 days) before ISO administration.

    • A control group receives the vehicle, and an ISO-only group serves as the disease model.

  • Assessment:

    • Biochemical Analysis: Collect blood samples to measure cardiac injury markers such as Troponin I (TnI) and the MB isoenzyme of creatine kinase (CK-MB).

    • Oxidative Stress Markers: Analyze heart tissue homogenates for malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) levels.

    • Histopathological Examination: Perfuse and fix the hearts for histological staining (e.g., H&E, Masson's trichrome) to assess myocardial necrosis, edema, and inflammatory cell infiltration.

IV. Skin Whitening and Anti-Melanogenesis Effects

Oxyresveratrol is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis, making it a compound of interest for skin lightening applications.

Data Presentation: Anti-Melanogenesis Effects of Oxyresveratrol
Animal ModelMethodOxyresveratrol TreatmentKey FindingsReference
Brown Guinea Pigs UVB-induced hyperpigmentationTopical application of an extract containing OxyresveratrolAttenuated UVB-induced skin pigmentation.
Zebrafish Embryos --Suppressed melanogenesis.
C. elegans --Reduced melanin production.
Experimental Protocols

1. UVB-Induced Hyperpigmentation in Brown Guinea Pigs

  • Objective: To evaluate the skin depigmenting efficacy of topically applied Oxyresveratrol.

  • Animal Model: Brown guinea pigs.

  • Induction of Hyperpigmentation: Expose a shaved area on the dorsal skin to UVB radiation to induce hyperpigmentation.

  • Treatment Protocol:

    • Prepare a topical formulation containing Oxyresveratrol (e.g., 0.10% in a lotion base).

    • Apply the formulation to the UVB-exposed skin areas twice daily for several weeks (e.g., 4 weeks).

    • A control area should be treated with the vehicle base alone.

  • Assessment:

    • Colorimetric Measurement: Use a chromameter to measure the skin color (L* value, representing lightness) at regular intervals.

    • Melanin Content Analysis: At the end of the study, collect skin biopsies from the treated and control areas. Determine the melanin content using spectrophotometric methods after solubilizing the melanin.

    • Histology: Perform Fontana-Masson staining on skin sections to visualize melanin distribution in the epidermis.

Logical Relationship Diagram

G Tyrosinase Tyrosinase DOPAquinone DOPAquinone Tyrosinase->DOPAquinone Catalyzes L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase Melanin Melanin DOPAquinone->Melanin Series of reactions Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation Oxyresveratrol Oxyresveratrol Oxyresveratrol->Tyrosinase Inhibits

Caption: Oxyresveratrol inhibits melanogenesis by targeting the tyrosinase enzyme.

Conclusion

The animal models and protocols detailed in this document provide a robust framework for investigating the therapeutic potential of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol). These models cover a range of pharmacological effects, from neuroprotection and anti-inflammation to cardioprotection and skin whitening. Adherence to detailed experimental designs and the use of quantitative, multi-faceted assessment methods will be crucial for advancing Oxyresveratrol from preclinical research to potential clinical applications. Researchers should also consider the compound's pharmacokinetic properties and may need to explore advanced delivery systems to enhance its bioavailability in vivo.

References

Application Notes and Protocols for the Spectroscopic Analysis of Trans-2,3',4,5'-tetrahydroxystilbene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, a significant polyphenolic compound, is the aglycone of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), a primary bioactive component isolated from Polygonum multiflorum.[1] This compound, also referred to as TG1 in some literature, has garnered interest for its potential therapeutic properties, including its role in inducing apoptosis, autophagy, and ferroptosis in cancer cells.[1] Accurate and comprehensive spectroscopic analysis is paramount for its identification, characterization, and quantification in various research and development settings.

These application notes provide a detailed overview of the spectroscopic properties of Trans-2,3',4,5'-tetrahydroxystilbene and standardized protocols for its analysis using UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Trans-2,3',4,5'-tetrahydroxystilbene. It is important to note that while the structure has been confirmed by NMR, detailed published spectra are not widely available.[1] The data presented is a combination of information derived from the mass spectrometry of its derivatives and typical values for similar stilbene structures.

Table 1: Mass Spectrometry Data
Ion/Fragmentm/z RatioDescription
[M-H]⁻~243.0659Deprotonated molecular ion, a key identifier for the aglycone.
Table 2: Predicted Spectroscopic Data
Spectroscopic TechniqueKey Features
UV-Vis Spectroscopy Expected λmax around 300-330 nm, characteristic of the trans-stilbene chromophore.
Infrared (IR) Spectroscopy Broad O-H stretching band (~3200-3600 cm⁻¹), C=C stretching of the aromatic rings (~1600-1450 cm⁻¹), and C-O stretching (~1200-1000 cm⁻¹).
¹H NMR Spectroscopy Signals in the aromatic region (δ 6.0-8.0 ppm) and for the vinyl protons (δ 6.5-7.5 ppm). The chemical shifts will be influenced by the position of the hydroxyl groups.
¹³C NMR Spectroscopy Signals for the aromatic and vinyl carbons, with chemical shifts indicative of hydroxyl substitution.

Experimental Protocols

Protocol 1: Synthesis of Trans-2,3',4,5'-tetrahydroxystilbene from THSG

This protocol is adapted from a method described for the production of TG1.[1]

Materials:

  • 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG)

  • Ethanol (EtOH)

  • 1.0 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Chloroform (CHCl₃)

Procedure:

  • Dissolve THSG (e.g., 2.06 g, 5.62 mmol) in a mixture of EtOH (50 mL) and 1.0 N HCl (70 mL).

  • Reflux the solution for 14 hours.

  • After cooling, extract the mixture with diethyl ether.

  • Dry the organic layer, concentrate it, and purify the residue by column chromatography on silica gel using a DCM/MeOH gradient (e.g., 16/1).

  • Further recrystallize the obtained solid from CHCl₃ to yield Trans-2,3',4,5'-tetrahydroxystilbene as a brown-green powder.

Experimental Workflow for Synthesis and Purification

Synthesis and Purification Workflow THSG THSG Reaction Acid Hydrolysis (EtOH, 1.0 N HCl, Reflux 14h) THSG->Reaction Extraction Liquid-Liquid Extraction (Diethyl Ether) Reaction->Extraction Purification Column Chromatography (Silica Gel, DCM/MeOH) Extraction->Purification Recrystallization Recrystallization (CHCl₃) Purification->Recrystallization Final_Product Trans-2,3',4,5'-tetrahydroxystilbene (TG1) Recrystallization->Final_Product

Caption: Workflow for the synthesis of Trans-2,3',4,5'-tetrahydroxystilbene.

Protocol 2: UV-Vis Spectroscopic Analysis

This is a general protocol for the analysis of polyphenolic compounds.[2]

Materials:

  • Trans-2,3',4,5'-tetrahydroxystilbene sample

  • Methanol or Ethanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol or ethanol. Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.2-0.8 AU.

  • Blank Measurement: Fill a quartz cuvette with the solvent (methanol or ethanol) and use it as a blank to zero the spectrophotometer.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution from 200 to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Protocol 3: NMR Spectroscopic Analysis

This protocol is a standard procedure for small molecule NMR analysis.

Materials:

  • Trans-2,3',4,5'-tetrahydroxystilbene sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR tube (5 mm diameter)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the sample in the deuterated solvent in a clean, dry vial. Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard experiments like COSY, HSQC, and HMBC can be performed for full structural elucidation.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, coupling constants, and integration values.

Protocol 4: Mass Spectrometric Analysis

This is a general protocol for the analysis of natural products by mass spectrometry.

Materials:

  • Trans-2,3',4,5'-tetrahydroxystilbene sample

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

  • LC-MS system (e.g., with ESI or APCI source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase solvent (e.g., methanol or acetonitrile, with or without a small percentage of formic acid).

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected into an HPLC system coupled to the mass spectrometer for separation prior to analysis.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation patterns.

  • Data Analysis: Identify the molecular ion and characteristic fragment ions. The fragment at approximately m/z 243.0659 in negative ion mode is indicative of the deprotonated Trans-2,3',4,5'-tetrahydroxystilbene.

Signaling Pathways

Trans-2,3',4,5'-tetrahydroxystilbene (TG1) has been shown to exert anti-cancer effects in colorectal cancer cells by inducing ferroptosis, apoptosis, and autophagy. This activity is associated with the MYC pathway and the regulation of ferroptosis-related genes.

Signaling Pathway of Trans-2,3',4,5'-tetrahydroxystilbene in Colorectal Cancer Cells

TG1-Induced Cell Death Pathways in CRC cluster_0 Cellular Effects TG1 Trans-2,3',4,5'- tetrahydroxystilbene (TG1) MYC MYC Pathway Inhibition TG1->MYC Ferroptosis_Genes Regulation of Ferroptosis-related Genes TG1->Ferroptosis_Genes Autophagy_Induction Autophagy TG1->Autophagy_Induction Apoptosis_Induction Apoptosis MYC->Apoptosis_Induction Ferroptosis_Induction Ferroptosis Ferroptosis_Genes->Ferroptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Autophagy_Induction->Cell_Death Ferroptosis_Induction->Cell_Death

Caption: TG1 induces cancer cell death via multiple pathways.

Conclusion

The spectroscopic analysis of Trans-2,3',4,5'-tetrahydroxystilbene is essential for its continued investigation as a potential therapeutic agent. The protocols and data presented in these application notes provide a framework for researchers to confidently identify and characterize this compound. Further studies are warranted to fully elucidate its spectroscopic properties and biological mechanisms of action.

References

Application Notes: Trans-2,3',4,5'-tetrahydroxystilbene for Inducing Ferroptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides.[1] Unlike apoptosis or necrosis, it presents a unique mechanism that can be exploited for cancer therapy, especially in treatment-resistant cancers.[2] Trans-2,3',4,5'-tetrahydroxystilbene (also referred to as TG1), a derivative of the natural compound Trans-2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG or THSG) found in Polygonum multiflorum, has emerged as a potent inducer of ferroptosis in various cancer cell lines.[3][4][5] These notes provide a comprehensive overview of its mechanism, quantitative effects, and detailed protocols for its application in a research setting.

Mechanism of Action

Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside precursor induce ferroptosis through a multi-faceted mechanism primarily centered on disrupting cellular redox homeostasis. The core mechanism involves the inhibition of key antioxidant systems, leading to an overwhelming accumulation of lipid-based reactive oxygen species (ROS).

Key molecular events include:

  • Inhibition of System Xc⁻/GPX4 Axis: The compound has been shown to downregulate the expression of Glutathione Peroxidase 4 (GPX4) and xCT (a subunit of the System Xc⁻ amino acid antiporter). GPX4 is a crucial enzyme that neutralizes lipid peroxides, and its inhibition is a hallmark of ferroptosis.

  • Induction of Oxidative Stress: Treatment triggers a significant, dose-dependent increase in intracellular ROS and lipid peroxides, such as 4-hydroxynonenal (4-HNE).

  • Involvement of MYC and NCAPD3 Pathways: In colorectal cancer, the compound's cytotoxic effects are associated with the MYC pathway. In breast cancer cells, its activity has been linked to the Non-SMC Condensin II Complex Subunit D3 (NCAPD3).

  • Iron Accumulation: The process is iron-dependent, as the cytotoxic effects can be reversed by iron chelators like deferoxamine.

The culmination of these events is catastrophic lipid peroxidation, membrane damage, and ultimately, cell death.

G Mechanism of Trans-2,3',4,5'-tetrahydroxystilbene (THS) Induced Ferroptosis cluster_cell Cancer Cell THS Trans-2,3',4,5'- tetrahydroxystilbene (THS) SystemXc System Xc- THS->SystemXc inhibits GPX4 GPX4 THS->GPX4 inhibits MYC MYC Pathway THS->MYC inhibits NCAPD3 NCAPD3 THS->NCAPD3 influences GSH GSH SystemXc->GSH promotes synthesis Lipid_ROS Lipid Peroxidation (Lipid ROS) GPX4->Lipid_ROS neutralizes GSH->GPX4 cofactor for Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis triggers MYC->Ferroptosis regulates NCAPD3->Ferroptosis mediates PUFA PUFA-PLs PUFA->Lipid_ROS leads to

Caption: Signaling pathway of ferroptosis induction by Trans-2,3',4,5'-tetrahydroxystilbene.

Data Presentation

The efficacy of trans-2,3',4,5'-tetrahydroxystilbene (TG1) and its glucoside (TSG) has been quantified in several cancer cell lines.

Table 1: In Vitro Cytotoxicity of Trans-2,3',4,5'-tetrahydroxystilbene (TG1) in Colorectal Cancer (CRC) Cells

Cell Line Cancer Type IC50 Value (µM) Reference
DLD-1 Colorectal Cancer 40
HT-29 Colorectal Cancer 45

| HCT116 | Colorectal Cancer | 80 | |

Table 2: Dose-Dependent Induction of Ferroptosis Markers by TSG in Triple-Negative Breast Cancer (TNBC) Cells

Cell Line Compound Conc. (µmol/L) Relative Lipid Peroxidation (%) Relative ROS Level (%) Reference
MDA-MB-231 0 (Control) 100.00 ± 9.33 -
5 132.94 ± 6.79 -
10 190.35 ± 31.53 -
20 257.07 ± 26.74 -
MDA-MB-436 0 (Control) 100.00 ± 6.53 100.00 ± 7.61
5 125.50 ± 7.78 123.54 ± 6.75
10 162.77 ± 21.38 252.15 ± 22.05
20 213.73 ± 30.43 313.13 ± 2.91
MDA-MB-453 0 (Control) 100.00 ± 9.12 100.00 ± 9.14
5 122.94 ± 3.21 131.34 ± 14.45
10 179.78 ± 17.57 266.05 ± 42.96

| | 20 | 260.37 ± 23.52 | 334.31 ± 6.27 | |

Experimental Protocols

The following are detailed protocols for key experiments to assess the ferroptosis-inducing activity of trans-2,3',4,5'-tetrahydroxystilbene.

G General Experimental Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with Trans-2,3',4,5'-tetrahydroxystilbene start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation viability Cell Viability (SRB / MTT) incubation->viability ros ROS Measurement (DCFH-DA) incubation->ros lipid_perox Lipid Peroxidation (C11-BODIPY) incubation->lipid_perox western Western Blot (GPX4, xCT, etc.) incubation->western analysis Data Collection & Analysis viability->analysis ros->analysis lipid_perox->analysis western->analysis end End: Conclusion analysis->end

Caption: A generalized workflow for studying the effects of the compound on cancer cells.

Protocol 1: Cell Viability Assay (Sulforhodamine B - SRB)

This protocol is adapted from methods used to determine the IC50 of TG1 in colorectal cancer cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., HCT116, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Trans-2,3',4,5'-tetrahydroxystilbene (TG1) stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Plate reader (510 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of TG1 (e.g., 0 to 100 µM). Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Measurement of Intracellular ROS

This protocol is based on the methodology used to measure ROS accumulation in TNBC cells.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete culture medium

  • Trans-2,3',4,5'-tetrahydroxystilbene (or its glucoside, TSG)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of the compound (e.g., 5, 10, 20 µM) for 24 hours.

  • Probe Loading: Remove the treatment medium and wash the cells twice with PBS.

  • Staining: Add serum-free medium containing 10 µM DCFH-DA to each well. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Cell Harvesting (for Flow Cytometry): Trypsinize the cells, collect them by centrifugation, and resuspend them in PBS.

  • Analysis: Immediately analyze the fluorescence intensity using a flow cytometer (Excitation/Emission: ~488/525 nm). Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

  • Data Normalization: Express the results as a percentage of the fluorescence intensity of the control (untreated) cells.

Protocol 3: Measurement of Lipid Peroxidation

This protocol is based on methods for detecting lipid peroxidation, a key feature of ferroptosis.

Materials:

  • 6-well cell culture plates or chamber slides

  • Cancer cell lines

  • Trans-2,3',4,5'-tetrahydroxystilbene (or TSG)

  • C11-BODIPY 581/591 probe (Image-iT™ Lipid Peroxidation Kit or similar)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described in Protocol 2.

  • Probe Loading: After treatment, remove the medium, wash with PBS, and incubate the cells with 10 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Analysis:

    • Microscopy: Immediately visualize the cells. In the absence of lipid peroxidation, the probe fluoresces red. Upon oxidation, its fluorescence shifts to green. Capture images using appropriate filter sets.

    • Flow Cytometry: Harvest the cells as described in Protocol 2. Analyze the shift in fluorescence from red to green channels.

  • Quantification: Quantify the ratio of green to red fluorescence intensity. Express the results as a fold change or percentage relative to the control group.

Protocol 4: Western Blot Analysis of Ferroptosis-Related Proteins

This protocol allows for the detection of changes in the expression of key ferroptosis regulatory proteins.

Materials:

  • 6-well or 10 cm cell culture dishes

  • Cancer cell lines

  • Trans-2,3',4,5'-tetrahydroxystilbene

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-xCT/SLC7A11, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with the compound for the desired time (e.g., 24-48 hours), wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, xCT) overnight at 4°C, according to the manufacturer's recommended dilution. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ and normalize the expression of target proteins to the loading control.

References

Application Notes and Protocols: Trans-2,3',4,5'-tetrahydroxystilbene as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, also known as Oxyresveratrol (OXY), is a natural stilbenoid and an analog of resveratrol.[1][2] It is found in various plants, including Artocarpus lakoocha and Morus alba (white mulberry).[1][3] Emerging research has highlighted its potential as a potent anticancer agent, exhibiting cytotoxic effects against a range of cancer cell lines.[1] This document provides a comprehensive overview of the anticancer properties of trans-2,3',4,5'-tetrahydroxystilbene, including its mechanisms of action, quantitative data from in vitro studies, and detailed protocols for key experimental procedures.

Mechanisms of Anticancer Activity

Trans-2,3',4,5'-tetrahydroxystilbene exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis, promoting cell cycle arrest, and modulating critical signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Oxyresveratrol has been shown to induce apoptosis in various cancer cell lines. The apoptotic process is initiated through both intrinsic and extrinsic pathways. Key events include the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, particularly caspase-3 and caspase-9. Furthermore, oxyresveratrol influences the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis. In some cancer cells, such as osteosarcoma Saos-2 cells, oxyresveratrol treatment leads to increased expression of cleaved caspase-9 and cleaved caspase-3 in a concentration-dependent manner.

Cell Cycle Arrest

This compound can inhibit cancer cell proliferation by arresting the cell cycle at various phases. Studies have demonstrated that oxyresveratrol can induce cell cycle arrest at the G0/G1 and S phases in a dose-dependent manner in MCF-7 breast cancer cells. This arrest is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

Modulation of Signaling Pathways

The anticancer activity of trans-2,3',4,5'-tetrahydroxystilbene is closely linked to its ability to modulate key signaling pathways that are often dysregulated in cancer.

  • PI3K/AKT Pathway: Oxyresveratrol has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. This pathway is crucial for cell proliferation, growth, and survival. By inhibiting the phosphorylation of AKT, oxyresveratrol can downregulate downstream targets like mTOR and GSK-3β, leading to decreased cell viability and proliferation in cancer cells such as those of cervical and ovarian cancer.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK1/2, JNK, and p38, is another target of oxyresveratrol. While its effect on the MAPK pathway can be cell-type dependent, some studies have shown that it can suppress the activation of ERK1/2.

  • STAT3 Pathway: In osteosarcoma cells, oxyresveratrol has been found to inhibit the phosphorylation of STAT3, a key transcription factor involved in tumor cell viability and survival.

  • Ferroptosis Induction: Recent studies have revealed a novel mechanism of action for oxyresveratrol: the induction of ferroptosis, an iron-dependent form of programmed cell death. In breast cancer cells, oxyresveratrol was shown to increase intracellular ferrous ion levels, reactive oxygen species, and lipid peroxidation, while decreasing the expression of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. This effect is mediated through the suppression of the EGFR/PI3K/AKT/GPX4 signaling axis.

Data Presentation

The following tables summarize the quantitative data on the anticancer effects of trans-2,3',4,5'-tetrahydroxystilbene from various in vitro studies.

Table 1: Cytotoxicity of Trans-2,3',4,5'-tetrahydroxystilbene in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
MDA-MB-231Breast CancerCCK-8104.8Not Specified
BT-549Breast CancerCCK-8150.2Not Specified
4T1Breast CancerCCK-8143.6Not Specified
MCF-7Breast CancerMTT~5024
MDA-MB-231Breast CancerMTT~5024
Saos-2OsteosarcomaCCK-8Not Specified (Concentration-dependent inhibition from 5-45 µM)24

Table 2: Effects of Trans-2,3',4,5'-tetrahydroxystilbene on Apoptosis and Mitochondrial Membrane Potential

Cell LineCancer TypeConcentration (µM)EffectMeasurementReference
MCF-7Breast Cancer254.15 ± 0.08% loss of mitochondrial membrane potentialFluorometric Assay
MCF-7Breast Cancer504.77 ± 2.56% loss of mitochondrial membrane potentialFluorometric Assay
MCF-7Breast Cancer10011.47 ± 2.75% loss of mitochondrial membrane potentialFluorometric Assay
Saos-2Osteosarcoma5, 15, 45Concentration-dependent increase in apoptosisAnnexin V-FITC/PI Staining
Saos-2Osteosarcoma5, 15, 45Concentration-dependent reduction of mitochondrial membrane potentialJC-1 Staining
MCF-7Breast CancerIC5084.59-fold increase in Annexin V-positive cellsAnnexin V-FITC/PI Staining

Mandatory Visualizations

Signaling Pathways

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT GPX4 GPX4 AKT->GPX4 Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibition Oxyresveratrol Trans-2,3',4,5'- tetrahydroxystilbene Oxyresveratrol->EGFR Inhibition Oxyresveratrol->PI3K Inhibition Oxyresveratrol->AKT Inhibition cluster_cytoplasm Cytoplasm Oxyresveratrol Trans-2,3',4,5'- tetrahydroxystilbene Bcl2 Bcl-2 Oxyresveratrol->Bcl2 Inhibition Bax Bax Oxyresveratrol->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with Trans-2,3',4,5'-tetrahydroxystilbene (various concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation cytotoxicity Cytotoxicity Assay (MTT/CCK-8) incubation->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle western_blot Western Blotting (Protein Expression) incubation->western_blot

References

Application Notes and Protocols for In Vivo Studies of Trans-2,3',4,5'-tetrahydroxystilbene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, also known as Oxyresveratrol, is a natural polyphenolic compound found in various plants, including Morus alba (white mulberry). It is a structural analog of resveratrol and has garnered significant interest within the research community for its diverse pharmacological activities. These include potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. However, a significant challenge in the preclinical development of Trans-2,3',4,5'-tetrahydroxystilbene is its low aqueous solubility, which can lead to poor bioavailability and limit its therapeutic efficacy in in vivo models.

These application notes provide detailed protocols for the formulation of Trans-2,3',4,5'-tetrahydroxystilbene for various routes of administration in animal studies. The methodologies aim to enhance the solubility and bioavailability of the compound, ensuring reliable and reproducible results for in vivo efficacy and pharmacokinetic evaluations.

Physicochemical Properties and Solubility

Trans-2,3',4,5'-tetrahydroxystilbene is a crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)[1]. Enhancing its aqueous solubility is a critical first step for most in vivo applications, particularly for parenteral routes of administration.

Table 1: Solubility Enhancement of Trans-2,3',4,5'-tetrahydroxystilbene

Formulation ApproachExcipients/SystemAchieved Solubility/EnhancementReference
Inclusion Complexation β-cyclodextrin (βCD)-[2]
Dimethyl-β-cyclodextrin (DMβCD)-[2]
Hydroxypropyl-β-cyclodextrin (HPβCD)-[2]
Sulfobutylether-β-cyclodextrin (SBEβCD)25-fold increase[2]
Simple Solvents WaterPoor
EthanolSoluble
DMSOSoluble
DMFSoluble

Pharmacokinetic Profile

Understanding the pharmacokinetic parameters of Trans-2,3',4,5'-tetrahydroxystilbene is crucial for designing in vivo studies with appropriate dosing regimens. The compound is known to undergo extensive metabolism and rapid elimination.

Table 2: Pharmacokinetic Parameters of Trans-2,3',4,5'-tetrahydroxystilbene in Rats

Administration RouteDoseCmax (µg/L)Tmax (h)AUC0–t (µg·h/L)AUC0–inf (µg·h/L)T1/2 (h)Reference
Intravenous 10 mg/kg-----
Oral Gavage 100 mg/kg~1500 (with piperine)1-2---

Experimental Protocols

Protocol 1: Formulation for Oral Gavage (Suspension)

This protocol describes the preparation of a simple suspension of Trans-2,3',4,5'-tetrahydroxystilbene for oral administration in rodents. This method is suitable for initial efficacy studies where achieving a true solution is not mandatory.

Materials:

  • Trans-2,3',4,5'-tetrahydroxystilbene powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation:

    • For a commonly used vehicle, prepare a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • For sensitive animal models, a lower DMSO concentration is recommended: 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline.

    • In a sterile tube, add the components in the specified order and vortex thoroughly to ensure a homogenous mixture.

  • Drug Suspension:

    • Weigh the required amount of Trans-2,3',4,5'-tetrahydroxystilbene powder based on the desired final concentration and dosing volume.

    • In a separate sterile tube, add the weighed powder.

    • Add a small amount of the prepared vehicle to the powder and vortex to create a paste. This helps in wetting the powder and preventing clumping.

    • Gradually add the remaining vehicle to the paste while continuously vortexing until the desired final volume is reached.

    • If necessary, sonicate the suspension for 5-10 minutes to ensure a fine and uniform dispersion.

  • Administration:

    • Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle. The recommended volume for mice is up to 10 ml/kg.

    • Ensure the suspension is well-mixed by vortexing immediately before each administration to maintain homogeneity.

Protocol 2: Formulation for Intraperitoneal (IP) Injection

For intraperitoneal administration, a clear solution is preferable to avoid irritation and ensure consistent absorption. This protocol utilizes a co-solvent system to dissolve Trans-2,3',4,5'-tetrahydroxystilbene.

Materials:

  • Trans-2,3',4,5'-tetrahydroxystilbene powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Solubilization:

    • A suggested vehicle composition is 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline.

    • Weigh the required amount of Trans-2,3',4,5'-tetrahydroxystilbene.

    • In a sterile vial, dissolve the compound in DMSO first.

    • Sequentially add PEG400 and Tween-80, ensuring each component is fully dissolved before adding the next.

    • Finally, add the saline to reach the final volume and concentration.

  • Sterilization:

    • Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Administration:

    • Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen at a 30-40° angle.

    • The maximum recommended injection volume for mice is < 10 ml/kg and for rats is < 10 ml/kg.

Protocol 3: Liposomal Formulation for Enhanced Bioavailability

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, thereby improving their solubility, stability, and bioavailability.

Materials:

  • Trans-2,3',4,5'-tetrahydroxystilbene

  • Phosphatidylcholine (e.g., from soy or egg)

  • Cholesterol

  • Chloroform/Methanol mixture (2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

  • Nitrogen gas

Procedure (Thin-Film Hydration Method):

  • Lipid Film Formation:

    • Dissolve Trans-2,3',4,5'-tetrahydroxystilbene, phosphatidylcholine, and cholesterol in the chloroform/methanol mixture in a round-bottom flask. A common molar ratio for phosphatidylcholine to cholesterol is 2:1.

    • Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film further under a stream of nitrogen gas to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) to the flask. The volume of PBS will determine the final concentration of the encapsulated drug.

    • Agitate the flask by gentle rotation (without vortexing) to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication using a probe sonicator or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification and Storage:

    • Remove any unencapsulated Trans-2,3',4,5'-tetrahydroxystilbene by centrifugation or dialysis.

    • Store the liposomal suspension at 4°C, protected from light.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation cluster_administration In Vivo Administration cluster_analysis Endpoint Analysis F1 Weigh Compound F2 Prepare Vehicle F1->F2 F3 Dissolve/Suspend Compound F2->F3 F4 Sterilization (for parenteral) F3->F4 A2 Dosing (Oral/IP/IV) F4->A2 A1 Animal Acclimatization A1->A2 A3 Observation A2->A3 E1 Blood/Tissue Collection E2 Pharmacokinetic Analysis E1->E2 E3 Efficacy Assessment E1->E3 signaling_pathways cluster_pro_survival Pro-survival & Anti-inflammatory Pathways cluster_pro_inflammatory Pro-inflammatory & Pro-apoptotic Pathways THS Trans-2,3',4,5'- tetrahydroxystilbene PI3K_AKT PI3K/AKT THS->PI3K_AKT Nrf2 Nrf2 THS->Nrf2 SIRT1 SIRT1 THS->SIRT1 NFkB NF-κB THS->NFkB TGFb_Smad TGF-β/Smad THS->TGFb_Smad ERK12 ERK1/2 THS->ERK12

References

Application Notes and Protocols for the LC-MS Analysis of Trans-2,3',4,5'-tetrahydroxystilbene and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, also known as oxyresveratrol, is a natural polyphenol found in various plants, including mulberry (Morus alba) and Smilax china. It is a structural analog of resveratrol and has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Understanding the metabolic fate of oxyresveratrol is crucial for evaluating its bioavailability, efficacy, and potential toxicity. This document provides detailed application notes and protocols for the analysis of oxyresveratrol and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful and sensitive analytical technique for the identification and quantification of small molecules in complex biological matrices.

Metabolism of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

The primary metabolic pathways for oxyresveratrol in vivo are Phase II conjugation reactions, predominantly glucuronidation and sulfation. After oral administration, oxyresveratrol is metabolized in the liver and intestines to form various monoglucuronide and monosulfate conjugates.[1] The main identified glucuronide metabolites are trans-oxyresveratrol-4'-O-glucuronide, trans-oxyresveratrol-3-O-glucuronide, and trans-oxyresveratrol-2'-O-glucuronide.[2][3]

A related compound, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), first undergoes hydrolysis to the aglycone (oxyresveratrol), which is then subject to further metabolic transformations including hydrogenation, hydroxylation, and conjugation reactions.[4]

Quantitative Data

The following tables summarize the key mass spectrometric information for the analysis of oxyresveratrol and its primary metabolites.

Table 1: Mass Spectrometric Parameters for Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) and its Metabolites.

CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Ionization Mode
Oxyresveratrol243.0656180.8, 191.0Negative ESI
Oxyresveratrol Glucuronide419.1082243.0656Negative ESI
Oxyresveratrol Sulfate323.0220243.0656Negative ESI
THSG (Oxyresveratrol-glucoside)405.1242.9Negative ESI

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The fragmentation of the glucuronide and sulfate conjugates typically results in the neutral loss of the glucuronic acid moiety (176 Da) or the sulfate group (80 Da), respectively, yielding the parent oxyresveratrol ion.

Experimental Protocols

Sample Preparation from Plasma

This protocol is adapted for the extraction of oxyresveratrol and its metabolites from plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., resveratrol-d4, carbamazepine)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • To precipitate proteins, add 300 µL of cold acetonitrile (or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an LC autosampler vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scanning for metabolite identification.

Visualizations

experimental_workflow sample Biological Sample (Plasma, Urine, etc.) is_addition Addition of Internal Standard sample->is_addition precipitation Protein Precipitation (Acetonitrile/Methanol) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing metabolic_pathway parent parent metabolite metabolite pathway pathway oxyresveratrol Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) glucuronidation Glucuronidation (UGTs) oxyresveratrol->glucuronidation Phase II Metabolism sulfation Sulfation (SULTs) oxyresveratrol->sulfation Phase II Metabolism glucuronide Oxyresveratrol Glucuronide glucuronidation->glucuronide sulfate Oxyresveratrol Sulfate sulfation->sulfate excretion Excretion (Urine, Bile) glucuronide->excretion sulfate->excretion

References

Application Notes and Protocols for Studying SIRT1 Activation Pathways using Trans-2,3',4,5'-tetrahydroxystilbene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside derivative, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG), have emerged as significant compounds of interest for their potential roles in activating Sirtuin 1 (SIRT1). SIRT1, an NAD+-dependent deacetylase, is a key regulator of cellular processes, including stress resistance, metabolism, and aging. Its activation is a promising therapeutic strategy for age-related diseases. These application notes provide a comprehensive overview of the use of Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside in studying SIRT1 activation pathways, complete with detailed experimental protocols and data presentation. While much of the current research has focused on the glucoside form (TSG), it is believed to be a prodrug that is converted to the active aglycone, Trans-2,3',4,5'-tetrahydroxystilbene, in vivo.

Data Presentation

The following tables summarize the quantitative effects of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG) on SIRT1 expression and the activation of related signaling pathways.

Table 1: Effect of TSG on SIRT1 and Downstream Gene/Protein Expression

Cell/Organism TypeTreatmentTargetOutcomeReference
Human Dental Pulp Stem Cells (hDPSCs)TSG (concentration not specified)SIRT1 proteinSignificant increase after 3 hours[1]
C. elegansTSGsir-2.1 (SIRT1 homolog) mRNA and proteinIncreased expression[2]
Human Umbilical Vein Endothelial Cells (HUVECs)TSGSIRT1 activityWeakly activated[3]
Human Umbilical Vein Endothelial Cells (HUVECs)TSGAcetylated p53 (K373)Decreased acetylation[3]
Spontaneously Hypertensive Rats (SHRs)Oral TSGAcetylated p53 (K373) in aortic archesEffective inhibition[3]

Table 2: Effects of TSG on Cellular and Physiological Processes Mediated by SIRT1 Pathways

Model SystemTreatmentObserved EffectPathway ImplicationReference
Aged MiceTSG in dietDelayed senile symptoms, improved motor function and mitochondrial functionActivation of AMPK/SIRT1/PGC-1α cascade
Human Dental Pulp Stem Cells (hDPSCs)TSGEnhanced cell viability, colony-forming rates, and telomerase activityActivation of AMPK/ERK/SIRT1 axis
Human Umbilical Vein Endothelial Cells (HUVECs)TSGAmeliorated H₂O₂-induced cellular senescenceSIRT1-mediated decrease in p53 acetylation
C. elegans200 μM TSGIncreased mean lifespan by 16.48%Regulation of DAF-16/FOXO, SKN-1/Nrf2, and SIR-2.1/SIRT1

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by Trans-2,3',4,5'-tetrahydroxystilbene (via its glucoside, TSG) and a typical experimental workflow for assessing SIRT1 activation.

SIRT1_Activation_Pathway THS Trans-2,3',4,5'- tetrahydroxystilbene (TSG) AMPK AMPK THS->AMPK activates ERK ERK THS->ERK activates SIRT1 SIRT1 AMPK->SIRT1 activates ERK->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates & activates ac_p53 Acetylated p53 SIRT1->ac_p53 deacetylates Renewal Stem Cell Self-Renewal SIRT1->Renewal Mito Mitochondrial Biogenesis PGC1a->Mito p53 p53 Senescence Cellular Senescence p53->Senescence ac_p53->p53

SIRT1 activation pathways by Trans-2,3',4,5'-tetrahydroxystilbene.

Experimental_Workflow start Start: Cell Culture/Tissue Prep treatment Treatment with Trans-2,3',4,5'-tetrahydroxystilbene start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis sirt1_assay In vitro SIRT1 Activity Assay lysis->sirt1_assay western Western Blot Analysis (ac-p53, PGC-1α) lysis->western qpcr qPCR Analysis (SIRT1, PGC-1α mRNA) lysis->qpcr end Data Analysis & Interpretation sirt1_assay->end western->end qpcr->end

Workflow for assessing SIRT1 activation.

Experimental Protocols

In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods for measuring SIRT1 deacetylase activity.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., Fluor-de-Lys®-SIRT1 substrate)

  • NAD+

  • Trans-2,3',4,5'-tetrahydroxystilbene (or TSG) dissolved in DMSO

  • SIRT1 Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., Fluor-de-Lys® Developer)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 360/460 nm)

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X working solution of NAD+ and the fluorogenic substrate in SIRT1 Assay Buffer.

    • Prepare serial dilutions of Trans-2,3',4,5'-tetrahydroxystilbene in SIRT1 Assay Buffer. Ensure the final DMSO concentration is below 1%.

  • Set up the Reaction:

    • In a 96-well black plate, add 25 µL of SIRT1 Assay Buffer (for blank), test compound dilutions, or a known SIRT1 activator/inhibitor (positive/negative controls).

    • Add 5 µL of recombinant SIRT1 enzyme to all wells except the blank.

    • Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

  • Initiate the Reaction:

    • Add 20 µL of the 2X NAD+/substrate solution to all wells to start the reaction.

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Develop and Read Fluorescence:

    • Stop the reaction by adding 50 µL of the Developer solution containing a SIRT1 inhibitor (e.g., nicotinamide).

    • Incubate at room temperature for 15 minutes.

    • Read the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Calculate the percentage of SIRT1 activation relative to the vehicle control (DMSO).

    • Plot the percentage activation against the compound concentration to determine the EC50 value.

Western Blot for Acetylated p53

This protocol allows for the assessment of SIRT1 activity in a cellular context by measuring the deacetylation of a known SIRT1 substrate, p53.

Materials:

  • Cells or tissue lysates treated with Trans-2,3',4,5'-tetrahydroxystilbene.

  • Lysis Buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., sodium butyrate, nicotinamide).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Sample Preparation:

    • Treat cells with various concentrations of Trans-2,3',4,5'-tetrahydroxystilbene for the desired time.

    • Lyse cells in ice-cold lysis buffer.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-acetyl-p53 and anti-total p53) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize protein bands using an imaging system.

    • Quantify band intensities and normalize the acetyl-p53 signal to the total p53 signal.

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside are valuable tools for investigating the activation of SIRT1 and its associated signaling pathways. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of these compounds in the context of aging and metabolic diseases. Further research is warranted to elucidate the precise mechanism of action and to quantify the direct enzymatic activation of SIRT1 by these molecules.

References

Application Notes and Protocols for Investigating the PI3K/Akt Signaling Pathway Using Trans-2,3',4,5'-tetrahydroxystilbene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene is a naturally occurring polyphenol belonging to the stilbenoid family. A significant body of research has focused on its glucoside derivative, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG), the primary bioactive component of Polygonum multiflorum, a herb used in traditional medicine.[1][2][3] This compound has garnered interest for its potential therapeutic applications, including neuroprotective, anti-inflammatory, and anti-aging effects.[4][5] Many of these biological activities are mediated through the modulation of key cellular signaling pathways, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway being a prominent target.

The PI3K/Akt signaling cascade is a crucial regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, such as cancer and neurodegenerative disorders. Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside have been shown to activate the PI3K/Akt pathway, leading to downstream effects that can protect cells from damage and promote their survival. This makes it a valuable research tool for investigating the intricacies of PI3K/Akt signaling and for the development of novel therapeutics targeting this pathway.

These application notes provide a summary of the quantitative data on the efficacy of Trans-2,3',4,5'-tetrahydroxystilbene and its derivatives, detailed protocols for key experimental assays, and visualizations of the underlying molecular mechanisms and experimental workflows.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and its upstream activator PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions.

Mechanism of Action of Trans-2,3',4,5'-tetrahydroxystilbene

Research suggests that Trans-2,3',4,5'-tetrahydroxystilbene, primarily studied as its glucoside (TSG), exerts its effects on the PI3K/Akt pathway by promoting the phosphorylation and activation of Akt. This activation has been observed in various cell types and experimental models. For instance, in PC12 cells, TSG has been shown to protect against MPP+-induced apoptosis by activating the PI3K/Akt pathway. Similarly, in prediabetic rat models, TSG was found to induce autophagy in the liver by activating both the PI3K/Akt and Erk pathways. The activation of Akt by this compound leads to the modulation of downstream targets, such as increasing the expression of anti-apoptotic proteins like Bcl-2 and decreasing the expression of pro-apoptotic proteins like Bax.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt P Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) pAkt->Downstream Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Response TSG Trans-2,3',4,5'- tetrahydroxystilbene TSG->pAkt promotes

Caption: PI3K/Akt signaling pathway and the proposed point of intervention by Trans-2,3',4,5'-tetrahydroxystilbene.

Data Presentation

The following tables summarize the quantitative data on the effects of Trans-2,3',4,5'-tetrahydroxystilbene glucoside (TSG) on cell viability and the PI3K/Akt pathway.

Table 1: Effects of Trans-2,3',4,5'-tetrahydroxystilbene Glucoside (TSG) on Cell Viability

Cell LineInsultTSG ConcentrationEffect on Cell ViabilityReference
PC12MPP+0.1, 1, 10 µMDose-dependent increase in viability
SH-SY5YOkadaic AcidNot specifiedAttenuated apoptosis
HT-22High GlucoseNot specifiedImproved survival

Table 2: Effects of Trans-2,3',4,5'-tetrahydroxystilbene Glucoside (TSG) on PI3K/Akt Pathway Proteins

Cell Line/ModelTreatmentEffect on Protein PhosphorylationReference
PC12 cellsTSG (0.1, 1, 10 µM) + MPP+Increased Akt phosphorylation
Prediabetic ratsTSGIncreased Akt phosphorylation
APP/PS1 transgenic miceTSG (50 mg/kg)Activation of AKT-GSK3β pathway
Mouse model of PDTSG (20, 40 mg/kg)Mediated neuroprotection via PI3K/AKT

Experimental Protocols

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol describes the detection of total and phosphorylated levels of Akt and other relevant proteins in the PI3K/Akt pathway by Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt, and other relevant antibodies for the PI3K/Akt pathway

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to attach. Treat cells with various concentrations of Trans-2,3',4,5'-tetrahydroxystilbene for the desired time. Include appropriate vehicle and positive/negative controls.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow A Cell Culture & Treatment with Trans-2,3',4,5'-tetrahydroxystilbene B Protein Extraction (Cell Lysis) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-Akt) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: A typical workflow for Western blot analysis.

Cell Viability Assay (MTT Assay)

This protocol details the measurement of cell viability in response to treatment with Trans-2,3',4,5'-tetrahydroxystilbene using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well plates

  • Cell culture medium

  • Trans-2,3',4,5'-tetrahydroxystilbene

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Trans-2,3',4,5'-tetrahydroxystilbene for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

In Vitro PI3K Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to directly measure the effect of Trans-2,3',4,5'-tetrahydroxystilbene on PI3K activity.

Materials:

  • Recombinant active PI3K enzyme

  • Kinase buffer

  • ATP

  • PI(4,5)P2 (PIP2) substrate

  • Trans-2,3',4,5'-tetrahydroxystilbene

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, prepare the kinase reaction mixture containing the kinase buffer, recombinant PI3K enzyme, and the PIP2 substrate.

  • Compound Addition: Add various concentrations of Trans-2,3',4,5'-tetrahydroxystilbene or a known PI3K inhibitor (positive control) to the reaction wells. Include a vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of PI3K inhibition for each concentration of the compound relative to the vehicle control. Determine the IC50 value of Trans-2,3',4,5'-tetrahydroxystilbene for PI3K.

Logical_Relationship A Trans-2,3',4,5'-tetrahydroxystilbene B Activation of PI3K/Akt Pathway A->B C Increased Phosphorylation of Akt B->C D Modulation of Downstream Targets (e.g., ↑Bcl-2, ↓Bax) C->D E Cellular Protective Effects (e.g., Anti-apoptosis, Increased Survival) D->E

Caption: Logical flow of the effects of Trans-2,3',4,5'-tetrahydroxystilbene.

Conclusion

Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside derivative are valuable tools for investigating the PI3K/Akt signaling pathway. Their ability to modulate this critical pathway provides a basis for exploring their therapeutic potential in a variety of diseases. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute experiments aimed at elucidating the role of this compound in PI3K/Akt signaling and its downstream cellular consequences.

References

Application Notes and Protocols for Lifespan Studies of Trans-2,3',4,5'-tetrahydroxystilbene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2,3',4,5'-tetrahydroxystilbene, also known as oxyresveratrol, is a naturally occurring stilbenoid found in various plants, including Artocarpus lakoocha and Morus alba.[1][2] As a structural analog of resveratrol, it has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Emerging evidence suggests its potential as a geroprotective agent, capable of extending lifespan in model organisms. These application notes provide a comprehensive framework for designing and conducting lifespan studies to evaluate the effects of trans-2,3',4,5'-tetrahydroxystilbene.

Compound Profile

Common Name(s)Chemical NameKey Biological Activities
Oxyresveratroltrans-2,3',4,5'-tetrahydroxystilbeneAntioxidant, Anti-inflammatory, Neuroprotective, Tyrosinase inhibitor, Lifespan extension.[1]

Preclinical Data Summary

Studies in various model organisms have demonstrated the lifespan-extending effects of stilbenoids, including oxyresveratrol and its glucoside form, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG).

Model OrganismCompoundDose RangeLifespan ExtensionKey Findings
Caenorhabditis elegansOxyresveratrolNot specifiedSignificant extensionLifespan extension is dependent on the SIR-2.1 and AMPK pathways, but independent of DAF-16.
Caenorhabditis elegansTSG50 µMMean: 23.5%, Median: 29.4%, Max: 7.2%Increased resistance to thermal stress; reduced lipofuscin levels. Lifespan extension is independent of DAF-16.
Senescence-Accelerated Prone Mouse (SAMP8)TSGNot specifiedUp to 17%Improved memory ability; upregulated neural Klotho and downregulated neural insulin/IGF-1 signaling.
Aged Mice (on high-calorie diet)TSGNot specifiedDelayed senile symptomsImproved motor function, bone mineral density, and mitochondrial function via the AMPK/SIRT1/PGC-1α signaling cascade.

Experimental Design for Lifespan Studies

The following protocols are provided for two common model organisms in aging research: Caenorhabditis elegans and Drosophila melanogaster.

Caenorhabditis elegans Lifespan Assay

This protocol is adapted from standard methods for C. elegans lifespan analysis on solid media.

3.1.1. Materials

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

  • Vehicle control (e.g., DMSO, not exceeding 0.6% final concentration)

  • 5-fluoro-2'-deoxyuridine (FUDR) to prevent progeny production

  • Synchronized population of wild-type (N2) C. elegans

  • Platinum wire worm pick

  • Stereomicroscope

  • 20°C incubator

3.1.2. Protocol

  • Preparation of Treatment Plates: Prepare NGM plates containing the desired concentrations of oxyresveratrol and a vehicle control. It is recommended to test a range of concentrations based on previous studies with similar compounds (e.g., 10-100 µM). Add FUDR to the plates to prevent progeny from hatching and confounding the results. Seed the plates with a lawn of E. coli OP50.

  • Synchronization of Worms: Generate an age-synchronized population of worms by standard bleaching methods to isolate eggs.

  • Initiation of Lifespan Assay: Transfer synchronized L4 larvae to the prepared treatment and control plates. Aim for approximately 10-15 worms per plate, with a total of at least 120 worms per condition to ensure statistical power.

  • Scoring and Maintenance: Starting from the first day of adulthood, score the worms daily or every other day for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick. Transfer the worms to fresh plates every 2-3 days to avoid contamination and ensure a consistent supply of food and compound.

  • Data Analysis: Record the number of live and dead worms at each time point. Generate survival curves using the Kaplan-Meier method and compare the lifespan between different treatment groups using the log-rank test.

Drosophila melanogaster Lifespan Assay

This protocol is based on established methods for fruit fly longevity studies.

3.2.1. Materials

  • Standard Drosophila medium (e.g., sugar-yeast-agar)

  • Vials for housing flies

  • Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

  • Vehicle control (e.g., ethanol, up to 50µl per vial)

  • Age-synchronized population of wild-type Drosophila melanogaster (e.g., w¹¹¹⁸)

  • CO₂ anesthetization equipment

  • 25°C incubator with controlled humidity (65%) and a 12:12 hour light-dark cycle

3.2.2. Protocol

  • Preparation of Treatment Medium: Prepare the fly medium and allow it to cool before adding oxyresveratrol or the vehicle control to avoid heat degradation of the compound. Dispense the medium into vials.

  • Synchronization and Collection of Flies: Collect newly eclosed flies over a 24-hour period to ensure an age-synchronized cohort.

  • Experimental Setup: Anesthetize the flies with CO₂ and sort them by sex. House approximately 10-15 flies of the same sex per vial. Use a minimum of 100-150 flies per treatment condition.

  • Maintenance and Scoring: Transfer the flies to fresh medium every 2-3 days. At each transfer, record the number of dead flies.

  • Data Analysis: Generate survival curves and perform statistical analysis as described for the C. elegans assay.

Mechanistic Studies: Signaling Pathways

Oxyresveratrol and related stilbenoids are known to modulate key signaling pathways involved in aging and longevity.

Proposed Signaling Pathways for Investigation

Based on existing literature, the following pathways are prime candidates for investigation into the mechanisms of oxyresveratrol-mediated lifespan extension.

  • Sirtuin Pathway: In C. elegans, oxyresveratrol has been shown to extend lifespan in a SIR-2.1-dependent manner. SIRT1, the mammalian homolog of SIR-2.1, is a well-established regulator of metabolism and aging.

  • AMPK Pathway: The AMP-activated protein kinase (AMPK) is a crucial energy sensor that has been implicated in the lifespan-extending effects of caloric restriction and various natural compounds. Oxyresveratrol has been shown to activate the AMPK pathway.

  • Insulin/IGF-1 Signaling Pathway: Downregulation of the insulin/IGF-1 signaling pathway is a conserved mechanism of lifespan extension. TSG has been shown to downregulate this pathway in the nervous system of mice.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Lifespan Assay cluster_analysis Data Analysis cluster_mech Mechanistic Studies A Compound Preparation (Oxyresveratrol & Vehicle) C Treatment Administration A->C B Model Organism Synchronization B->C D Daily/Periodic Survival Scoring C->D E Data Collection D->E F Survival Curve Generation (Kaplan-Meier) E->F H Pathway Analysis (e.g., Western Blot, qPCR) E->H G Statistical Analysis (Log-rank test) F->G

Caption: Experimental workflow for lifespan studies.

Key Signaling Pathways in Oxyresveratrol-Mediated Lifespan Extension

G cluster_sirt Sirtuin Pathway cluster_ampk AMPK Pathway cluster_iis Insulin/IGF-1 Signaling Oxy Oxyresveratrol SIRT1 SIR-2.1 / SIRT1 Oxy->SIRT1 AMPK AMPK Oxy->AMPK IIS Insulin/IGF-1 Receptor Oxy->IIS Inhibition SIRT1_target Downstream Targets (e.g., FOXO) SIRT1->SIRT1_target Deacetylation Longevity Increased Lifespan & Healthspan SIRT1_target->Longevity AMPK_target Downstream Targets (e.g., PGC-1α) AMPK->AMPK_target Phosphorylation AMPK_target->Longevity IIS_target Downstream Targets (e.g., DAF-16/FOXO) IIS->IIS_target Inhibition IIS_target->Longevity

Caption: Putative signaling pathways modulated by oxyresveratrol.

Toxicity and Safety Considerations

While generally considered safe, high doses of oxyresveratrol may have adverse effects. A sub-chronic toxicity study in Wistar rats established a No Observed Adverse Effect Level (NOAEL) of 100 mg/kg per day. At 150 mg/kg, changes in biochemical and hematological parameters, as well as pathological alterations in cardiac, hepatic, and renal tissues, were observed. Some in vitro studies have also suggested potential pro-oxidant and DNA damaging activities, particularly in the presence of copper ions. It is crucial to perform dose-response studies to identify an effective and non-toxic concentration range for lifespan experiments.

Conclusion

Trans-2,3',4,5'-tetrahydroxystilbene holds promise as a compound for promoting healthy aging. The provided protocols and background information offer a robust starting point for researchers to design and execute lifespan studies in model organisms. Further investigation into its mechanisms of action will be critical for its potential development as a therapeutic agent for age-related diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trans-2,3',4,5'-tetrahydroxystilbene Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Trans-2,3',4,5'-tetrahydroxystilbene (THSG) extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources for extracting Trans-2,3',4,5'-tetrahydroxystilbene?

The primary and most widely documented source for the extraction of Trans-2,3',4,5'-tetrahydroxystilbene is the root of Polygonum multiflorum Thunb. (syn. Fallopia multiflora), a plant commonly known as He Shou Wu or Fo-Ti in traditional Chinese medicine.[1][2][3] The compound is a major bioactive constituent of this plant.

Q2: What is the chemical stability of Trans-2,3',4,5'-tetrahydroxystilbene during extraction?

Trans-2,3',4,5'-tetrahydroxystilbene is known to be unstable under certain conditions. It has strong chemical polarity and is sensitive to heat and light.[1] Exposure to high temperatures can lead to hydrolysis, and ultraviolet light can cause conversion to a more polar substance.[1] Its aqueous solution exhibits both optical and thermal instability and is also unstable in acidic and alkaline solutions. Therefore, extraction processes should be designed to minimize exposure to high temperatures and direct light.

Q3: Which solvents are most effective for extracting Trans-2,3',4,5'-tetrahydroxystilbene?

Ethanol and methanol are commonly reported as effective solvents for the extraction of stilbenes, including THSG. Ethanol, in particular, is a popular choice and is often used in concentrations ranging from 50% to 80% in water. The choice of solvent is critical and depends on the specific extraction method being employed.

Q4: Can the cis-isomer of THSG be formed during extraction?

Yes, the naturally occurring trans-isomer can be converted to the cis-isomer, particularly with exposure to UV light. Some studies have intentionally used UV light to prepare the cis-isomer for comparative bioactivity studies. It is important to be aware of this potential isomerization during extraction and analysis.

Troubleshooting Guide

Issue 1: Low Extraction Yield

  • Possible Cause 1: Inappropriate Solvent Selection.

    • Solution: The polarity of the solvent system is crucial. For THSG, which has a high chemical polarity, polar solvents like ethanol, methanol, and water are suitable. Ethanol-water mixtures (e.g., 50-80% ethanol) are often more effective than either solvent alone, as they can enhance the extraction of a broader range of compounds. Experiment with different solvent ratios to find the optimal balance for your specific plant material.

  • Possible Cause 2: Suboptimal Extraction Temperature.

    • Solution: While higher temperatures can increase extraction efficiency, THSG is heat-sensitive and can degrade at elevated temperatures. Refluxing at a moderate temperature, for example, 65°C with 50% ethanol, has been reported to be effective. If using methods like Soxhlet extraction, monitor the temperature to avoid prolonged exposure to high heat. Consider using low-temperature methods like ultrasonic or microwave-assisted extraction.

  • Possible Cause 3: Inadequate Extraction Time.

    • Solution: Extraction is a time-dependent process. Ensure sufficient time for the solvent to penetrate the plant material and solubilize the target compound. For maceration, this could be several hours to days. For methods like ultrasonic or reflux extraction, time optimization is key. However, excessively long extraction times, especially at higher temperatures, can lead to degradation.

  • Possible Cause 4: Large Particle Size of Plant Material.

    • Solution: Reducing the particle size of the plant material increases the surface area available for solvent contact, which generally improves extraction yield. Grinding the raw material to a fine powder is a common practice.

Issue 2: Degradation of Trans-2,3',4,5'-tetrahydroxystilbene during processing

  • Possible Cause 1: Exposure to Light.

    • Solution: THSG is light-sensitive. Conduct extraction and subsequent processing steps in a dark environment or using amber-colored glassware to minimize photodegradation.

  • Possible Cause 2: Presence of Oxidizing Agents.

    • Solution: As a phenolic compound, THSG is susceptible to oxidation. Ensure that solvents are de-gassed and consider performing extractions under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.

Issue 3: Co-extraction of Impurities

  • Possible Cause: Non-selective Extraction Conditions.

    • Solution: The initial crude extract will likely contain various other compounds from the plant matrix. Subsequent purification steps are essential. Techniques like column chromatography (e.g., using Diaion HP-20 or RH-18 columns) are commonly used to purify THSG from the crude extract. Recrystallization is another method that can be employed for purification.

Experimental Protocols

Protocol 1: Ethanol Reflux Extraction

This is a conventional and widely used method for THSG extraction.

  • Material Preparation: Grind the dried roots of Polygonum multiflorum into a fine powder.

  • Extraction:

    • Place the powdered material in a round-bottom flask.

    • Add 50% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Connect the flask to a reflux condenser.

    • Heat the mixture to 65°C and maintain reflux for 2 hours.

  • Filtration and Concentration:

    • After cooling, filter the mixture to separate the extract from the solid residue.

    • The residue can be re-extracted for improved yield.

    • Combine the filtrates and concentrate the solvent under vacuum using a rotary evaporator to obtain the crude extract.

  • Purification (Optional but Recommended):

    • The crude extract can be further purified using column chromatography.

Protocol 2: Synthesis of Trans-2,3',4,5'-tetrahydroxystilbene (TG1) from its Glucoside (THSG)

This protocol describes the conversion of the extracted glucoside to its aglycone form.

  • Hydrolysis:

    • Dissolve the purified THSG in ethanol.

    • Add 1.0 N HCl and reflux the solution for 14 hours.

  • Extraction:

    • After cooling, extract the solution with diethyl ether.

  • Purification:

    • Dry the organic layer, concentrate it, and purify the resulting solid by column chromatography (silica gel; DCM/MeOH = 16/1) to yield TG1.

    • Further recrystallization with chloroform can be performed to obtain a higher purity powder.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods and Solvents for Stilbenes

Extraction MethodSolventKey FindingsReference
MacerationEthanol:Diethyl ether (4:1)Yield of trans-resveratrol was 94.33%.
Accelerated Solvent Extraction (ASE)MethanolHighest amount of trans-resveratrol obtained.
Fluidized-bed ExtractionMethanolHighest yield for r2-viniferin.
Soxhlet ExtractionMethanolSecond extraction yields under 5%, third under 1%.

Table 2: THSG Content in Polygonum multiflorum Tissues and Cell Cultures

SampleTHSG Content (mg/g Dry Weight)Reference
Wild P. multiflorum Roots42.751 ± 3.323
Wild P. multiflorum Vines24.125 ± 3.291
Suspension Cultures0.014 ± 0.003
Calli0.022 ± 0.008

Table 3: Enhancement of THSG Production in Suspension Cultures

ElicitorConcentrationMaximum THSG Content (mg/L)% Increase vs. ControlReference
Methyl Jasmonate (MeJA)100 µmol/L147.79162.36%
Salicylic Acid (SA)125 µmol/L116.43106.69%
Control-56.33-

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Trans-2,3',4,5'-tetrahydroxystilbene

Trans-2,3',4,5'-tetrahydroxystilbene has been shown to modulate a variety of signaling pathways, contributing to its diverse pharmacological effects, including neuroprotective, anti-inflammatory, and anti-aging properties.

Signaling_Pathways THSG Trans-2,3',4,5'- tetrahydroxystilbene PI3K_AKT PI3K/AKT Pathway THSG->PI3K_AKT activates MAPK MAPK Pathway (ERK1/2, JNK, p38) THSG->MAPK inactivates NF_kB NF-κB Pathway THSG->NF_kB inhibits Nrf2 Nrf2 Pathway THSG->Nrf2 activates SIRT1 SIRT1 Pathway THSG->SIRT1 activates Neuroprotection Neuroprotection PI3K_AKT->Neuroprotection Anti_inflammatory Anti-inflammatory Effects MAPK->Anti_inflammatory NF_kB->Anti_inflammatory Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_aging Anti-aging Effects SIRT1->Anti_aging

Caption: Key signaling pathways modulated by THSG.

Experimental Workflow for Extraction and Analysis

The following diagram outlines a typical workflow for the extraction, purification, and analysis of Trans-2,3',4,5'-tetrahydroxystilbene.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Plant Material (e.g., Polygonum multiflorum) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Ethanol Reflux) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Purified_THSG Purified THSG Column_Chromatography->Purified_THSG HPLC HPLC Analysis Purified_THSG->HPLC Structure_Elucidation Structure Elucidation (NMR, MS) Purified_THSG->Structure_Elucidation

Caption: General workflow for THSG extraction and analysis.

Logical Relationship for Troubleshooting Low Yield

This diagram illustrates the decision-making process for troubleshooting low extraction yields.

Troubleshooting_Yield Start Low Extraction Yield Check_Solvent Is the solvent system optimal? Start->Check_Solvent Check_Temp Is the extraction temperature appropriate? Check_Solvent->Check_Temp Yes Adjust_Solvent Adjust solvent polarity and composition Check_Solvent->Adjust_Solvent No Check_Time Is the extraction time sufficient? Check_Temp->Check_Time Yes Adjust_Temp Optimize temperature (balance yield and degradation) Check_Temp->Adjust_Temp No Check_Particle_Size Is the particle size small enough? Check_Time->Check_Particle_Size Yes Adjust_Time Optimize extraction time Check_Time->Adjust_Time No Grind_Material Reduce particle size of the plant material Check_Particle_Size->Grind_Material No Re_evaluate Re-evaluate Yield Check_Particle_Size->Re_evaluate Yes Adjust_Solvent->Re_evaluate Adjust_Temp->Re_evaluate Adjust_Time->Re_evaluate Grind_Material->Re_evaluate

Caption: Troubleshooting logic for low THSG extraction yield.

References

"Trans-2,3',4,5'-tetrahydroxystilbene" stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for trans-2,3',4,5'-tetrahydroxystilbene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of trans-2,3',4,5'-tetrahydroxystilbene?

A1: The stability of trans-2,3',4,5'-tetrahydroxystilbene is primarily influenced by three main factors: pH, light exposure, and temperature. As a phenolic compound, it is susceptible to oxidation, which can be accelerated by alkaline conditions and exposure to light.

Q2: My solution of trans-2,3',4,5'-tetrahydroxystilbene changed color. What could be the cause?

A2: A color change in your solution is a common indicator of degradation. This is often due to oxidation of the phenolic hydroxyl groups on the stilbene backbone. This process can be initiated by exposure to light, alkaline pH, or elevated temperatures. It is recommended to prepare fresh solutions and store them protected from light in a cool, dark place.

Q3: I am observing a loss of potency in my experimental samples containing trans-2,3',4,5'-tetrahydroxystilbene. How can I minimize degradation?

A3: To minimize degradation and maintain the potency of your samples, consider the following precautions:

  • pH Control: Maintain the pH of your solutions in the acidic range. For its glycoside precursor, maximum stability is observed at pH 1.5.[1]

  • Light Protection: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light.[1]

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) to slow down the rate of degradation.

  • Use of Antioxidants: While not extensively reported for this specific molecule, the addition of antioxidants could potentially inhibit oxidative degradation. This would need to be validated for your specific experimental setup.

  • Inert Atmosphere: For long-term storage of sensitive solutions, purging the container with an inert gas like nitrogen or argon can help to displace oxygen and reduce oxidation.

Q4: What are the expected degradation products of trans-2,3',4,5'-tetrahydroxystilbene?

A4: The degradation of trans-2,3',4,5'-tetrahydroxystilbene can proceed through several pathways. Under the influence of light, it can undergo cis-trans isomerization.[1] Additionally, as a phenolic compound, it is prone to oxidation, which can lead to the formation of quinone-type structures and potentially further polymerization.[1]

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

  • Symptom: Significant decrease in the concentration of trans-2,3',4,5'-tetrahydroxystilbene within a short period, as confirmed by analytical methods like HPLC.

  • Possible Causes:

    • High pH of the solvent or buffer: The compound is unstable in alkaline conditions.[1]

    • Exposure to ambient or UV light: Photodegradation is a major issue for stilbenes.

    • Elevated storage temperature: Higher temperatures accelerate degradation kinetics.

    • Presence of oxidizing agents: Contaminants in the solvent or exposure to air can promote oxidation.

  • Troubleshooting Steps:

    • Verify the pH of your solution. If possible, adjust to a slightly acidic pH.

    • Prepare and handle the solution under low-light conditions. Use amber glassware or foil-wrapped containers for storage.

    • Store stock solutions and samples at or below 4°C. For longer-term storage, consider freezing at -20°C or -80°C.

    • Use high-purity, de-gassed solvents to minimize dissolved oxygen.

Issue 2: Inconsistent Results in Biological Assays

  • Symptom: High variability in experimental results between replicates or different batches of the compound.

  • Possible Causes:

    • Degradation of the compound during the experiment: The experimental conditions (e.g., incubation time, temperature, lighting in the lab) may be causing degradation.

    • Incomplete dissolution of the compound: This can lead to inaccurate concentrations in the assay.

    • Interaction with media components: Components of the cell culture media or assay buffer could be accelerating degradation.

  • Troubleshooting Steps:

    • Perform a time-course stability study of the compound under your specific assay conditions to determine its stability window.

    • Ensure complete dissolution of the compound before use. You may need to use a small amount of an organic co-solvent like DMSO, followed by dilution in your aqueous buffer.

    • Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.

    • Minimize the exposure of the compound to harsh conditions during the experimental procedure.

Quantitative Data

While specific quantitative stability data for the aglycone is limited in the literature, the following table summarizes the stability data for its glycoside precursor, trans-2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glycoside (THSG), which provides insights into the conditions that favor the stability of the stilbene core structure.

Table 1: Stability of trans-2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glycoside (THSG) in Aqueous Solution

ConditionpHTemperature (°C)Half-life (t1/2)Degradation Rate Constant (k)
Acidic1.56047.57 days0.0146 day-1
Neutral6.86011.23 days0.0617 day-1
Alkaline9.9601.35 days0.513 day-1
Neutral (with irradiation)6.825--
Neutral (without irradiation)6.825--

Note: The degradation of THSG follows first-order kinetics.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of trans-2,3',4,5'-tetrahydroxystilbene in Solution

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of trans-2,3',4,5'-tetrahydroxystilbene and dissolve it in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired buffer (e.g., phosphate buffers at pH 3, 5, 7, and 9) to a final working concentration.

  • Incubation Conditions:

    • Divide the test solutions into different aliquots for testing under various conditions:

      • Temperature: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).

      • Light Exposure: Protect one set of aliquots from light (wrapped in foil) and expose another set to a controlled light source (e.g., a photostability chamber with a specific lux level).

  • Time Points for Sampling:

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Analysis:

    • Immediately analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

    • Quantify the remaining concentration of trans-2,3',4,5'-tetrahydroxystilbene at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the compound versus time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Visualizations

cluster_degradation Degradation Troubleshooting Start Rapid Compound Degradation Observed CheckpH Check Solution pH Start->CheckpH CheckLight Assess Light Exposure CheckpH->CheckLight No Alkaline Is pH Alkaline? CheckpH->Alkaline Yes CheckTemp Evaluate Storage Temperature CheckLight->CheckTemp No Exposed Is it Exposed to Light? CheckLight->Exposed Yes HighTemp Is Temperature Elevated? CheckTemp->HighTemp Yes End Stability Improved CheckTemp->End No AdjustpH Adjust to Acidic pH Alkaline->AdjustpH ProtectLight Use Amber Vials / Foil Exposed->ProtectLight LowerTemp Store at ≤ 4°C HighTemp->LowerTemp AdjustpH->CheckLight ProtectLight->CheckTemp LowerTemp->End

Caption: Troubleshooting workflow for rapid degradation.

cluster_pathway Degradation Pathways THSG trans-2,3',4,5'-tetrahydroxystilbene -2-O-β-d-glycoside (THSG) Aglycone trans-2,3',4,5'- tetrahydroxystilbene THSG->Aglycone Hydrolysis (Acid/Base) Cis_Aglycone cis-2,3',4,5'- tetrahydroxystilbene Aglycone->Cis_Aglycone Isomerization (Light) Oxidation Oxidized Products (e.g., Quinones) Aglycone->Oxidation Oxidation (Light, O2, Alkaline pH) Cis_Aglycone->Aglycone Isomerization (Light)

Caption: Degradation pathways of the glycoside and aglycone.

cluster_workflow Stability Testing Workflow PrepStock Prepare Stock Solution PrepTest Prepare Test Solutions (Different Buffers) PrepStock->PrepTest Incubate Incubate under Varied Conditions (Temp, Light) PrepTest->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Analyze Data (Calculate k and t½) Analyze->Data

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Enhancing the Bioavailability of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the bioavailability of Trans-2,3',4,5'-tetrahydroxystilbene, also known as oxyresveratrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of oxyresveratrol?

A1: The primary challenges are its low water solubility, poor oral availability, and inherent instability.[1][2] These factors contribute to rapid metabolism and elimination, hindering its therapeutic efficacy.[3]

Q2: What are the main strategies to improve the bioavailability of oxyresveratrol?

A2: Key strategies focus on enhancing its solubility and stability, and include:

  • Novel Drug Delivery Systems: Encapsulating oxyresveratrol in carriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), self-microemulsifying drug delivery systems (SMEDDS), and nanosponges.[1][4]

  • Co-crystallization: Forming cocrystals with other molecules, such as citric acid, to improve solubility and dissolution rates.

  • Co-administration with Bioenhancers: Using compounds like piperine to inhibit drug-metabolizing enzymes and enhance absorption.

  • Chemical Modification: Creating derivatives of oxyresveratrol to improve its physicochemical properties.

Q3: How effective are different formulation strategies at improving oxyresveratrol's bioavailability?

A3: The effectiveness varies depending on the chosen strategy. Below is a summary of reported quantitative improvements:

Formulation StrategyKey FindingsReference
Co-administration with Piperine Approximately 2-fold increase in oral bioavailability in rats.
Co-crystallization with Citric Acid 1.3-fold increase in aqueous solubility.
Nanosponges Enhanced aqueous solubility and 3-fold better protection against UV degradation compared to the free drug.
Nanostructured Lipid Carriers (NLCs) Showed more sustained release and improved bioavailability compared to Solid Lipid Nanoparticles (SLNs).
Self-Microemulsifying Drug Delivery System (SMEDDS) Demonstrated enhanced permeability across Caco-2 cell monolayers compared to unformulated oxyresveratrol.

Troubleshooting Guides

Nanoparticle Formulation

Q: My oxyresveratrol-loaded nanoparticles are aggregating. What can I do?

A: Nanoparticle aggregation is a common issue often related to high free energies.

  • Check Zeta Potential: A low zeta potential can lead to instability. Aim for a sufficiently high positive or negative value to ensure electrostatic repulsion.

  • Optimize Surfactant Concentration: The type and concentration of surfactant are critical for stabilizing nanoparticles. Experiment with different surfactants or adjust the concentration.

  • Control Particle Size: Smaller particles have a higher tendency to aggregate. Review your preparation method to ensure consistent and optimal particle size.

Q: The entrapment efficiency of my solid lipid nanoparticles (SLNs) is low. How can I improve it?

A: Low entrapment efficiency can be due to several factors.

  • Lipid Selection: The solubility of oxyresveratrol in the solid lipid matrix is crucial. Screen different lipids to find one with higher solubilizing capacity for your compound.

  • Homogenization Speed and Time: The energy input during homogenization affects particle size and drug encapsulation. Optimize both the speed and duration of homogenization.

  • Cooling Method: The rate of cooling of the nanoemulsion can influence the crystallization of the lipid and the partitioning of the drug. A rapid cooling process can often trap the drug more effectively within the lipid matrix.

Caco-2 Permeability Assays

Q: I am observing high variability in my Caco-2 permeability data. What are the potential causes?

A: Inter-assay variability is a known challenge in Caco-2 experiments.

  • Monolayer Integrity: Ensure the integrity of your Caco-2 cell monolayers by measuring transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be within the acceptable range for your specific cell line batch.

  • Compound Solubility and Binding: Poorly soluble compounds can precipitate in the assay medium. The inclusion of Bovine Serum Albumin (BSA) can help reduce non-specific binding to plasticware and improve solubility.

  • Efflux Transporter Activity: Caco-2 cells express efflux transporters like P-glycoprotein. If you suspect active efflux, perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.

Q: My test compound appears to be toxic to the Caco-2 cells. How should I proceed?

A: Compound toxicity can compromise monolayer integrity and lead to inaccurate permeability results.

  • Perform a Cytotoxicity Assay: Prior to the permeability assay, determine the non-toxic concentration range of your oxyresveratrol formulation using an assay like the MTT test.

  • Adjust Donor Concentration: Use a concentration of your test compound that is well below the cytotoxic threshold for the permeability experiment.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Oxyresveratrol with Piperine)

This protocol is a summary of the methodology described by Junsaeng et al. (2019).

  • Animal Model: Male Wistar rats.

  • Groups:

    • Oxyresveratrol (100 mg/kg, oral)

    • Oxyresveratrol (100 mg/kg, oral) + Piperine (10 mg/kg, oral)

    • Oxyresveratrol (10 mg/kg, intravenous)

    • Oxyresveratrol (10 mg/kg, intravenous) + Piperine (1 mg/kg, intravenous)

  • Formulation: Compounds dissolved in 40% DMSO in normal saline.

  • Administration: Oral gavage or intravenous injection via the tail vein.

  • Sample Collection: Blood samples are collected at predetermined time points.

  • Analysis: Plasma concentrations of oxyresveratrol are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: Calculate parameters such as Cmax, Tmax, and AUC to assess bioavailability.

Caco-2 Cell Permeability Assay

This is a general protocol based on standard methodologies.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold.

  • Assay Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4.

  • Transport Experiment (Apical to Basolateral):

    • Add the test compound (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

Impact of Oxyresveratrol on Inflammatory Signaling Pathways

Oxyresveratrol has been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. Enhanced bioavailability through nanoformulations can potentially amplify this effect at the cellular level.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocates Oxy Oxyresveratrol (Enhanced Delivery) Oxy->p38 Inhibits Oxy->JNK Inhibits Oxy->ERK Inhibits Oxy->IKK Inhibits Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->Genes Induces AP1->Genes Induces

Caption: Inhibition of MAPK and NF-κB pathways by oxyresveratrol.

Experimental Workflow for Evaluating Bioavailability Enhancement

The following diagram illustrates a typical workflow for assessing strategies to improve the bioavailability of oxyresveratrol.

G A Formulation Development (e.g., Nanoparticles, Cocrystals) B Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) A->B C In Vitro Solubility & Dissolution Studies A->C D In Vitro Permeability Assay (e.g., Caco-2 cells) B->D C->D E In Vivo Pharmacokinetic Study (e.g., Rat model) D->E F Data Analysis (Papp, AUC, Cmax, Tmax) E->F G Assessment of Bioavailability Enhancement F->G

Caption: Workflow for assessing bioavailability enhancement strategies.

References

Challenges in the chemical synthesis of "Trans-2,3',4,5'-tetrahydroxystilbene"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Trans-2,3',4,5'-tetrahydroxystilbene

Welcome to the technical support center for the chemical synthesis of trans-2,3',4,5'-tetrahydroxystilbene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare trans-2,3',4,5'-tetrahydroxystilbene?

A1: The most prevalent methods for synthesizing the stilbene backbone are the Wittig reaction and the Mizoroki-Heck reaction. Due to the presence of multiple hydroxyl groups, a protecting group strategy is essential for both routes. A generalized workflow involves:

  • Protection of the hydroxyl groups on the precursor molecules.

  • Carbon-carbon bond formation to create the stilbene backbone.

  • Deprotection to yield the final product.

Q2: Why is my Wittig reaction yield for the protected stilbene intermediate low?

A2: Low yields in the Wittig reaction for this synthesis can be attributed to several factors:

  • Base Strength: The choice of base is critical for the deprotonation of the benzylphosphonium salt to form the ylide. For semi-stabilized ylides, like the ones used in this synthesis, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often required.

  • Steric Hindrance: The substituents on both the benzaldehyde and the benzylphosphonium salt can sterically hinder the reaction.

  • Ylide Stability: The stability of the phosphorus ylide can affect its reactivity. If the ylide is too stable, it may not react efficiently with the aldehyde.

  • Reaction Conditions: Anhydrous conditions are crucial as the ylide is basic and will react with water. The reaction temperature can also influence the yield and stereoselectivity.

Q3: I am attempting a Mizoroki-Heck reaction and not getting the desired stilbene. What could be the issue?

A3: A significant challenge in the Mizoroki-Heck synthesis of polyhydroxylated stilbenes is the potential for intramolecular cyclization, leading to the formation of a 2-aryl-2,3-dihydrobenzofuran byproduct instead of the target stilbene.[1] This is particularly a risk when a hydroxyl group is present at the 2-position of the styrene precursor. To mitigate this, ensure that the hydroxyl group is appropriately protected. Other factors affecting the Mizoroki-Heck reaction include the choice of palladium catalyst, ligand, base, and solvent.

Q4: What is the best strategy for protecting the four hydroxyl groups?

A4: The choice of protecting group is critical and depends on the planned reaction conditions.

  • Methyl Ethers (Me): These are very stable and resistant to a wide range of conditions. However, their removal requires harsh reagents like boron tribromide (BBr₃), which can affect the final product.[2]

  • Benzyl Ethers (Bn): Benzyl ethers are relatively stable and can be removed under milder conditions via hydrogenolysis (e.g., H₂, Pd/C), which is less likely to damage the stilbene backbone.[3]

  • Silyl Ethers (e.g., TBDMS, TIPS): These are versatile protecting groups that can be removed with fluoride sources (e.g., TBAF). Their steric bulk can be used for selective protection if needed.[3]

An orthogonal protecting group strategy, where different types of protecting groups are used, can allow for selective deprotection if further functionalization is required.[4]

Q5: How can I control the stereoselectivity to obtain the trans isomer?

A5:

  • Wittig Reaction: For semi-stabilized ylides, using non-polar solvents and salt-free conditions can favor the formation of the cis (Z) isomer. Conversely, the use of protic solvents and the presence of lithium salts can promote thermodynamic control and lead to the more stable trans (E) isomer. The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, generally provides excellent selectivity for the trans isomer.

  • Mizoroki-Heck Reaction: This reaction typically shows a high stereoselectivity for the trans isomer due to the syn-addition of the aryl group and the palladium, followed by syn-elimination of the palladium hydride.

Q6: What are the best methods for purifying the final product and separating it from the cis isomer?

A6:

  • Fractional Crystallization: The trans isomer of stilbene is generally less soluble and more crystalline than the cis isomer. Fractional crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective method for purification.

  • Column Chromatography: Silica gel chromatography is commonly used. A non-polar to moderately polar solvent system can effectively separate the trans and cis isomers, as the trans isomer is typically less polar.

  • Preparative HPLC: For high-purity samples required for biological assays, preparative reverse-phase HPLC is a powerful purification technique.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of protected stilbene (Wittig) 1. Incomplete ylide formation. 2. Ylide decomposition. 3. Aldehyde is unreactive.1. Use a stronger base (e.g., n-BuLi, NaH). Ensure strictly anhydrous conditions. 2. Perform the reaction at a lower temperature. 3. Check the purity of the aldehyde. Consider a more reactive aldehyde derivative if possible.
Formation of 2-aryl-2,3-dihydrobenzofuran byproduct (Heck) Intramolecular cyclization of an unprotected hydroxyl group.Ensure all phenolic hydroxyl groups, especially the one ortho to the vinyl group on the styrene precursor, are securely protected before the coupling reaction.
Mixture of cis and trans isomers obtained Reaction conditions favor the formation of a mixture.1. For Wittig, modify the solvent and base to favor the desired isomer. Consider the Horner-Wadsworth-Emmons variant for high trans selectivity. 2. For Heck, ensure the reaction goes to completion as isomerization can sometimes occur under prolonged heating.
Incomplete deprotection of hydroxyl groups 1. Deprotection agent is not strong enough. 2. Steric hindrance around the protecting group.1. For methyl ethers, use BBr₃ at low temperature. For benzyl ethers, ensure the catalyst (Pd/C) is active and use a suitable hydrogen source. 2. Increase reaction time and/or temperature for deprotection.
Difficulty in purifying the final product 1. Product is highly polar and streaks on silica gel. 2. Co-elution of isomers.1. Use a more polar solvent system or switch to reverse-phase chromatography. 2. Optimize the solvent system for better separation. Consider fractional crystallization before chromatography.

Experimental Protocols

The following is a plausible synthetic route based on the Wittig reaction, which often provides more flexibility in precursor synthesis.

Methodology: Synthesis of trans-2,3',4,5'-tetramethoxystilbene (Protected Intermediate)

  • Preparation of 2,4-dimethoxybenzaldehyde: This can be prepared from 2,4-dihydroxybenzaldehyde by methylation with dimethyl sulfate and a suitable base like potassium carbonate in acetone.

  • Preparation of 3,5-dimethoxybenzyl bromide: This can be synthesized from 3,5-dimethoxybenzoic acid by reduction to the corresponding alcohol with LiAlH₄, followed by bromination with PBr₃ or CBr₄/PPh₃.

  • Preparation of (3,5-dimethoxybenzyl)triphenylphosphonium bromide: Reflux a solution of 3,5-dimethoxybenzyl bromide and triphenylphosphine in toluene or acetonitrile to form the phosphonium salt.

  • Wittig Reaction:

    • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the suspension to 0°C and add a strong base such as potassium tert-butoxide dropwise until the characteristic orange color of the ylide appears.

    • Stir for 30 minutes, then add a solution of 2,4-dimethoxybenzaldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield trans-2,3',4,5'-tetramethoxystilbene.

Methodology: Deprotection to form trans-2,3',4,5'-tetrahydroxystilbene

  • Dissolve the protected stilbene in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 4-5 equivalents) dropwise.

  • Stir the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0°C and quench by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The final product is purified by column chromatography or preparative HPLC.

Visualizations

experimental_workflow cluster_precursors Precursor Synthesis cluster_coupling Stilbene Formation (Wittig Reaction) cluster_final Final Product Formation p1 2,4-Dihydroxybenzaldehyde p1_protected 2,4-Dimethoxybenzaldehyde p1->p1_protected Methylation p2 3,5-Dimethoxybenzoic Acid p2_functionalized (3,5-Dimethoxybenzyl)- triphenylphosphonium bromide p2->p2_functionalized Reduction, Bromination, + PPh3 coupling Protected Stilbene: 2,3',4,5'-Tetramethoxystilbene p1_protected->coupling p2_functionalized->coupling deprotection Deprotection (BBr3) coupling->deprotection purification Purification (Chromatography) deprotection->purification final_product Final Product: trans-2,3',4,5'- Tetrahydroxystilbene purification->final_product

Caption: Experimental workflow for the synthesis of trans-2,3',4,5'-tetrahydroxystilbene via the Wittig reaction.

troubleshooting_guide start Low Yield of Final Product check_coupling Check Protected Stilbene Yield start->check_coupling low_coupling Low Wittig/Heck Yield check_coupling->low_coupling Low good_coupling Protected Stilbene OK check_coupling->good_coupling Good solution_coupling Optimize Coupling: - Stronger Base - Anhydrous Conditions - Check Precursor Purity low_coupling->solution_coupling check_deprotection Analyze Deprotection Step good_coupling->check_deprotection incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Protected material remains product_degradation Product Degradation check_deprotection->product_degradation Multiple unidentified spots solution_deprotection Optimize Deprotection: - Increase Reagent Equivalents - Adjust Temperature/Time incomplete_deprotection->solution_deprotection solution_degradation Handle Product Carefully: - Use Inert Atmosphere - Minimize Light Exposure product_degradation->solution_degradation

Caption: Troubleshooting decision tree for low yield in the synthesis of trans-2,3',4,5'-tetrahydroxystilbene.

References

Technical Support Center: trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for trans-2,3',4,5'-tetrahydroxystilbene, commonly known as oxyresveratrol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation, with a focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) and what are its primary research applications?

A1: trans-2,3',4,5'-tetrahydroxystilbene, or oxyresveratrol, is a natural hydroxystilbene compound found in various plants, such as mulberry wood. It is a structural analog of resveratrol with an additional hydroxyl group.[1] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, make it a compound of significant interest in drug discovery and development.[2][3][4]

Q2: I am having trouble dissolving oxyresveratrol in my aqueous buffer. Why is this happening?

A2: Oxyresveratrol has poor water solubility.[2] This is a common issue faced by researchers. Its solubility in aqueous solutions like phosphate-buffered saline (PBS) at pH 7.2 is less than 0.1 mg/mL. For many cell-based assays and in vivo studies, this low solubility can be a significant limiting factor.

Q3: In which solvents is oxyresveratrol readily soluble?

A3: Oxyresveratrol is soluble in several organic solvents. You can achieve a solubility of approximately 50 mg/mL in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). When preparing stock solutions in these solvents, it is recommended to purge the solvent with an inert gas.

Q4: Are there any stability concerns I should be aware of when working with oxyresveratrol?

A4: Yes, oxyresveratrol is sensitive to light and can undergo oxidative degradation in aqueous solutions. It is advisable to protect solutions containing oxyresveratrol from light and to use freshly prepared aqueous solutions, preferably not storing them for more than a day. Some solubility enhancement techniques, such as encapsulation in cyclodextrins or nanosponges, can also improve its stability.

Troubleshooting Guides

Issue: Precipitation of Oxyresveratrol in Cell Culture Media

Problem: After diluting a concentrated DMSO stock of oxyresveratrol into my aqueous cell culture medium, I observe a precipitate, compromising my experiment.

Possible Causes:

  • Low Aqueous Solubility: The primary reason is the inherent poor water solubility of oxyresveratrol. When the DMSO stock is diluted, the concentration of oxyresveratrol may exceed its solubility limit in the aqueous medium, causing it to precipitate.

  • High Final DMSO Concentration: While DMSO is an effective solvent, high concentrations can be toxic to cells. However, if the final DMSO concentration is too low, it may not be sufficient to keep the oxyresveratrol in solution.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible to minimize cytotoxicity, typically below 0.5%. However, you may need to empirically determine the lowest DMSO concentration that maintains oxyresveratrol solubility at your desired working concentration.

  • Utilize a Solubility Enhancement Technique: For experiments requiring higher concentrations of oxyresveratrol in aqueous media, consider using a solubility-enhanced formulation. See the "Solutions for Poor Aqueous Solubility" section below for detailed protocols on preparing oxyresveratrol complexes with cyclodextrins or encapsulating it in nanoparticles. These formulations can significantly increase the aqueous solubility of oxyresveratrol.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium while vortexing to ensure rapid and uniform mixing. This can sometimes help prevent immediate precipitation.

Issue: Inconsistent Results in Biological Assays

Problem: I am observing high variability in the results of my biological assays with oxyresveratrol.

Possible Causes:

  • Incomplete Dissolution: If the oxyresveratrol is not fully dissolved in your stock solution or precipitates upon dilution, the actual concentration in your assay will be lower and more variable than intended.

  • Degradation of the Compound: As mentioned, oxyresveratrol can degrade when exposed to light or in aqueous solutions over time. This degradation will lead to a decrease in the effective concentration of the active compound.

Solutions:

  • Ensure Complete Dissolution of Stock: Before each use, visually inspect your stock solution to ensure there is no precipitate. If necessary, gently warm the solution to aid dissolution.

  • Freshly Prepare Working Solutions: Always prepare your final working solutions in aqueous buffers or media immediately before use. Avoid storing diluted aqueous solutions of oxyresveratrol.

  • Protect from Light: Handle oxyresveratrol and its solutions in a manner that minimizes light exposure. Use amber vials or cover your containers with aluminum foil.

  • Consider Stability-Enhancing Formulations: Formulations like cyclodextrin inclusion complexes or nanosponges can protect oxyresveratrol from degradation, leading to more consistent experimental outcomes.

Solutions for Poor Aqueous Solubility

For experiments requiring higher concentrations of oxyresveratrol in aqueous media, several solubility enhancement techniques can be employed. Below are summaries of common methods and detailed protocols for their implementation.

Data on Solubility Enhancement
MethodCarrier/SystemSolventFold Increase in SolubilityResulting Aqueous SolubilityReference
Inclusion Complexation β-cyclodextrin (β-CD)Water~30-fold~14.44 mg/mL
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Water~100-fold~47.33 mg/mL
Sulfobutylether-β-cyclodextrin (SBEβCD)Water25-foldNot Specified
Nanosponges β-cyclodextrin basedWaterSignificant enhancementNot specified in mg/mL
Nanoparticles PLGAWater-Formulation dependent
Experimental Protocols

This protocol is suitable for preparing solid inclusion complexes of oxyresveratrol with β-cyclodextrin or its derivatives.

Materials:

  • trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol

  • Distilled Water

  • Magnetic stirrer

  • Mortar and pestle (optional, for physical mixture comparison)

Procedure:

  • Determine Molar Ratio: A 1:1 molar ratio of oxyresveratrol to cyclodextrin is commonly used and has been shown to be effective.

  • Dissolve Components:

    • Dissolve the required molar amount of oxyresveratrol in a minimal amount of methanol.

    • In a separate container, dissolve the corresponding molar amount of β-CD or HP-β-CD in distilled water.

  • Complexation:

    • Slowly add the oxyresveratrol solution to the cyclodextrin solution while stirring continuously.

    • Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

  • Precipitation and Recovery:

    • After stirring, cool the solution to induce precipitation of the inclusion complex.

    • Collect the precipitate by filtration or centrifugation.

  • Washing and Drying:

    • Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed material.

    • Dry the final product under vacuum or in a desiccator to obtain a fine powder of the oxyresveratrol-cyclodextrin inclusion complex.

This protocol describes the encapsulation of oxyresveratrol into β-cyclodextrin-based nanosponges.

Materials:

  • β-cyclodextrin (β-CD)

  • 1,1'-Carbonyldiimidazole (CDI) as a crosslinker

  • N,N-dimethylformamide (DMF), anhydrous

  • Acetone

  • Ethanol

  • Soxhlet extraction apparatus

  • trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

  • Sonicator

  • Magnetic stirrer

Procedure: Part A: Synthesis of β-Cyclodextrin Nanosponges

  • Dissolution: Dissolve 5 g of β-CD in 30 mL of anhydrous DMF in a round-bottom flask.

  • Crosslinking: Add 2.852 g of CDI (for a 1:4 molar ratio of β-CD to CDI) to the solution.

  • Reaction: Heat the reaction mixture at 90°C for 3 hours. A solid monolithic mass will form.

  • Purification:

    • Crush the solid mass and wash it with water followed by acetone to remove unreacted monomers.

    • Further purify the nanosponges using Soxhlet extraction with ethanol for 24 hours.

    • Air-dry the purified nanosponges.

Part B: Loading of Oxyresveratrol into Nanosponges

  • Suspension: Prepare an aqueous suspension of the synthesized nanosponges (e.g., 10 mg/mL).

  • Addition of Oxyresveratrol: Add the desired amount of oxyresveratrol to the nanosponge suspension. Different weight ratios (e.g., 1:2, 1:4, 1:6 w/w of drug to nanosponge) can be tested to optimize loading.

  • Encapsulation:

    • Sonicate the mixture for 15-20 minutes.

    • Stir the suspension in the dark at room temperature for 24 hours.

  • Recovery: The resulting suspension containing oxyresveratrol-loaded nanosponges can be used directly or further processed (e.g., lyophilized) to obtain a solid powder.

This protocol details the formulation of oxyresveratrol into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion-solvent evaporation method.

Materials:

  • PLGA (50:50 lactide:glycolide ratio)

  • trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

  • Acetone

  • Dimethyl sulfoxide (DMSO)

  • Polyvinyl alcohol (PVA) aqueous solution (e.g., 1%)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Co-dissolve 10 mg of PLGA and a specific amount of oxyresveratrol (e.g., 1.22 mg for a 5 mM concentration) in 1 mL of an organic solvent mixture (e.g., 95% acetone and 5% DMSO).

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of a 1% PVA aqueous solution while stirring at a high speed (e.g., 2000 RPM).

  • Solvent Evaporation:

    • Leave the resulting emulsion stirring overnight to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation (e.g., at 4°C for 20 minutes).

    • Wash the nanoparticle pellet to remove excess PVA and unencapsulated oxyresveratrol.

  • Resuspension and Storage:

    • Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS pH 7.4) and store at 4°C for further use.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Oxyresveratrol

Oxyresveratrol exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Oxyresveratrol can protect cells from oxidative stress by activating the Nrf2 signaling pathway.

Nrf2_Pathway Oxyresveratrol Oxyresveratrol ERK ERK Oxyresveratrol->ERK activates Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1_GCLC HO-1, GCLC, etc. (Antioxidant Enzymes) ARE->HO1_GCLC promotes transcription Oxidative_Stress Oxidative Stress HO1_GCLC->Oxidative_Stress neutralizes Cell_Protection Cell Protection HO1_GCLC->Cell_Protection leads to

Caption: Nrf2 antioxidant pathway activated by oxyresveratrol.

Oxyresveratrol can suppress inflammation by inhibiting the NF-κB and MAPK signaling pathways.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_oxyresveratrol Oxyresveratrol cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK IKK IKK LPS->IKK Oxy Oxy Oxy->p38 inhibits Oxy->ERK inhibits Oxy->JNK inhibits Oxy->IKK inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, iNOS, COX-2) p38->Pro_inflammatory_Mediators ERK->Pro_inflammatory_Mediators JNK->Pro_inflammatory_Mediators IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->Pro_inflammatory_Mediators promotes transcription

Caption: Anti-inflammatory pathways inhibited by oxyresveratrol.

Oxyresveratrol has been shown to exhibit anticancer activity by inhibiting the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells.

Anticancer_Pathway Oxyresveratrol Oxyresveratrol PI3K PI3K Oxyresveratrol->PI3K inhibits AKT AKT Oxyresveratrol->AKT inhibits Apoptosis Apoptosis Oxyresveratrol->Apoptosis induces EGFR EGFR EGFR->PI3K activates PI3K->AKT activates mTOR mTOR AKT->mTOR activates Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) AKT->Bcl2 activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Bcl2->Apoptosis inhibits

Caption: PI3K/AKT/mTOR anticancer pathway inhibited by oxyresveratrol.

Experimental Workflow for Solubility Enhancement and Characterization

The following diagram illustrates a general workflow for enhancing the solubility of oxyresveratrol and characterizing the resulting formulation.

Experimental_Workflow cluster_characterization Characterization Techniques start Start: Poorly Soluble Oxyresveratrol solubility_enhancement Solubility Enhancement (e.g., Cyclodextrin Complexation, Nanoparticle Formulation) start->solubility_enhancement characterization Physicochemical Characterization solubility_enhancement->characterization solubility_testing Aqueous Solubility Testing solubility_enhancement->solubility_testing DSC DSC characterization->DSC FTIR FT-IR characterization->FTIR XRD XRD characterization->XRD SEM_TEM SEM/TEM characterization->SEM_TEM biological_assay In Vitro / In Vivo Biological Assay solubility_testing->biological_assay end End: Data Analysis and Interpretation biological_assay->end

Caption: Workflow for enhancing and characterizing oxyresveratrol solubility.

References

"Trans-2,3',4,5'-tetrahydroxystilbene" dosage and toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the dosage and toxicity of trans-2,3',4,5'-tetrahydroxystilbene and its commonly studied glucoside derivative in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between trans-2,3',4,5'-tetrahydroxystilbene and 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (TSG)?

Trans-2,3',4,5'-tetrahydroxystilbene (also referred to as TG1 in some literature) is a polyhydroxy stilbene compound. However, a significant portion of the available research focuses on its water-soluble glucoside form, 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (TSG), which is a primary bioactive component isolated from the traditional Chinese medicinal plant Polygonum multiflorum.[1] TG1 is derived from TSG through a process of deglucosylation.[1] It is crucial to distinguish between these two compounds when planning experiments, as their physical properties and biological activities may differ.

Q2: What are the recommended dosage ranges for trans-2,3',4,5'-tetrahydroxystilbene and its glucoside (TSG) in cell culture?

The effective dosage can vary significantly depending on the cell type and the biological endpoint being investigated. For the aglycone form, TG1, studies on colorectal cancer cells have shown cytotoxic effects in the micromolar range. For the more commonly studied TSG, a wider range of concentrations has been used to elicit various pharmacological effects, from anti-inflammatory to neuroprotective actions.

Troubleshooting Common Issues

Problem: High cell death observed even at low concentrations.

  • Possible Cause: The specific cell line being used may be particularly sensitive to the compound. Additionally, the purity of the compound could be a factor, as impurities may contribute to unexpected cytotoxicity.

  • Troubleshooting Steps:

    • Perform a dose-response curve starting from a very low concentration to determine the optimal non-toxic range for your specific cell line.

    • Verify the purity of your trans-2,3',4,5'-tetrahydroxystilbene or TSG stock.

    • Consider the solvent used to dissolve the compound. Ensure the final solvent concentration in the culture medium is not exceeding toxic levels (e.g., typically <0.1% for DMSO).

Problem: No observable effect at concentrations reported in the literature.

  • Possible Cause: Differences in experimental conditions such as cell density, passage number, and serum concentration in the media can influence cellular response. The stability of the compound in your culture media could also be a factor.

  • Troubleshooting Steps:

    • Standardize your cell culture conditions, including seeding density and serum percentage.

    • Prepare fresh stock solutions of the compound for each experiment.

    • Confirm the identity and bioactivity of your compound using a positive control cell line or a known bioassay.

Quantitative Data Summary

The following tables summarize the effective concentrations and cytotoxic thresholds for trans-2,3',4,5'-tetrahydroxystilbene (TG1) and its glucoside (TSG) in various cell lines.

Table 1: Cytotoxicity of Trans-2,3',4,5'-tetrahydroxystilbene (TG1) in Colorectal Cancer Cells

Cell LineIC50 Value (µM)AssayReference
DLD-140Sulforhodamine B (SRB)[1]
HCT11680Sulforhodamine B (SRB)
HT-2945Sulforhodamine B (SRB)

Table 2: Bioactive Concentrations of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (TSG) in Various Cell Models

Cell Line/ModelConcentration Range (µM)Observed EffectReference
RAW 264.7 Macrophages120, 240, 480Inhibition of macrophage activation and inflammation
High Glucose-Induced Mouse Podocytes0.1, 1, 10Protection from apoptosis
Caenorhabditis elegans50, 100Increased stress resistance and lifespan

Experimental Protocols

1. Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from a study on the effects of TG1 on colorectal cancer cells.

  • Cell Seeding: Plate cells in 24-well plates at a density of 2 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment: Add varying concentrations of TG1 (ranging from 0 to 100 µM) to the cells and incubate for 48 hours.

  • Fixation: After incubation, fix the cells with 10% (w/v) trichloroacetic acid at 4°C overnight.

  • Staining: Stain the fixed cells with 0.4% (w/v) protein-bound SRB for 30 minutes at room temperature.

  • Washing: Wash the stained cells twice with 1% acetic acid and allow them to air-dry overnight.

  • Quantification: Solubilize the bound dye and measure the absorbance to determine cell viability relative to an untreated control.

2. Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This method was used to assess apoptosis in colorectal cancer cells treated with TG1.

  • Cell Treatment: Treat 5 x 10⁵ cells with the desired concentration of TG1.

  • Staining:

    • To 500 µL of cell culture medium, add 10 µL of media binding reagent and 1.25 µL of Annexin V-FITC (200 µg/mL).

    • Incubate for 15 minutes at room temperature in the dark.

  • Centrifugation and Resuspension: Centrifuge the cell suspension at 1000 x g for 5 minutes at room temperature. Resuspend the cell pellet in 500 µL of 1x binding buffer containing 10 µL of propidium iodide.

  • Analysis: Place the samples on ice and away from light, and analyze immediately by flow cytometry.

Visualized Workflows and Pathways

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed cells in multi-well plates treatment Treat with Trans-2,3',4,5'-tetrahydroxystilbene start->treatment incubation Incubate for specified duration treatment->incubation viability Cell Viability Assay (e.g., SRB) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis protein Western Blot for Signaling Proteins incubation->protein data_viability Calculate IC50 values viability->data_viability data_apoptosis Quantify apoptotic cells apoptosis->data_apoptosis data_protein Analyze protein expression protein->data_protein

Caption: A generalized workflow for in vitro cell culture experiments.

signaling_pathway cluster_inflammation Inflammatory Response cluster_survival Cell Survival & Apoptosis TSG TSG NFkB NF-κB TSG->NFkB regulates PI3K_AKT PI3K-AKT TSG->PI3K_AKT regulates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines inhibits secretion Bcl2_Bax Bcl-2/Bax/Caspase-3 PI3K_AKT->Bcl2_Bax regulates

Caption: Key signaling pathways modulated by TSG.

References

Technical Support Center: Quantification of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC quantification of Trans-2,3',4,5'-tetrahydroxystilbene, also known as Oxyresveratrol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the HPLC analysis of Oxyresveratrol.

Q1: Why am I seeing no peak or a very small peak for my Oxyresveratrol standard?

A: This issue can stem from several sources. First, verify that the detector wavelength is set correctly; Oxyresveratrol has a maximum absorbance around 320-327 nm.[1][2][3] Second, confirm your standard's concentration and stability. Stilbenoids can be sensitive to light and degradation; ensure fresh standards are prepared in a suitable solvent like methanol or ethanol and stored properly.[2] Lastly, check for system issues such as an injection failure, a leak in the system, or a faulty detector lamp.[4]

Q2: My Oxyresveratrol peak is showing significant tailing. What causes this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active sites like free silanols on the silica backbone of a C18 column.

  • Solution 1: Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.05-0.1% formic acid or trifluoroacetic acid) to the aqueous portion of your mobile phase can suppress the ionization of residual silanols, minimizing these secondary interactions.

  • Solution 2: Check for Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).

  • Solution 3: Column Degradation: The column itself may be aging or have a void at the inlet. Consider replacing the column if other troubleshooting steps fail.

Q3: The retention time for my Oxyresveratrol peak is drifting between injections. What should I do?

A: Retention time shifts indicate a change in the chromatographic conditions.

  • Check Mobile Phase: Ensure your mobile phase is well-mixed, degassed, and prepared fresh. Inconsistent composition, even minor variations, can cause drift. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Stabilize Column Temperature: Fluctuations in ambient temperature can affect retention. Use a column oven to maintain a constant, stable temperature (e.g., 25°C).

  • Ensure Column Equilibration: Before starting a sequence, allow sufficient time for the column to equilibrate with the initial mobile phase conditions. This is typically 5-10 column volumes.

Q4: I am observing split peaks for my analyte. What is the likely cause?

A: Peak splitting can be caused by a disruption in the sample path.

  • Partial Column Blockage: The inlet frit of the column may be partially blocked by particulates from the sample or worn pump seals. Try reversing the column (if permissible by the manufacturer) and flushing it to dislodge the blockage. Using a guard column or in-line filter can prevent this.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.

  • Injector Issue: A malfunctioning injector rotor seal can also lead to split peaks.

Q5: My baseline is noisy or drifting, making integration difficult. How can I improve it?

A: A stable baseline is critical for accurate quantification.

  • For Noise: A noisy baseline can be caused by air bubbles in the pump or detector, a deteriorating detector lamp, or contaminated mobile phase. Ensure thorough degassing of solvents and consider filtering them.

  • For Drift: Baseline drift, especially in gradient elution, can occur if the two mobile phase solvents have different UV absorbances at the detection wavelength. It can also be caused by temperature fluctuations or a column that is not fully equilibrated.

Experimental Protocol: Isocratic HPLC Method

This section provides a validated isocratic HPLC method for the quantification of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol).

1. Materials and Reagents:

  • Oxyresveratrol reference standard (>99% purity)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • HPLC-grade water

  • Formic Acid (or Trifluoroacetic Acid)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase Acetonitrile : Water with 1.0% Formic Acid (35:65 v/v)
Column C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection Wavelength 325 nm
Injection Volume 10-20 µL
Column Temperature Ambient or 25°C
Run Time ~7-10 minutes

4. Standard & Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve Oxyresveratrol standard in methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve over the desired concentration range (e.g., 1.0 - 20.0 µg/mL).

  • Sample Preparation: Dissolve the extract or sample in methanol, sonicate for 20 minutes, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.

Visualized Workflows and Pathways

HPLC Quantification Workflow

The following diagram outlines the standard workflow for quantifying Oxyresveratrol using HPLC.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:H2O + Acid) B Prepare Stock & Calibration Standards A->B C Prepare & Filter Sample Solution B->C D Equilibrate HPLC System & Column C->D E Inject Blank (Mobile Phase) D->E F Inject Calibration Standards E->F G Inject Samples F->G H Generate Calibration Curve (Area vs. Conc.) F->H I Integrate Sample Peak Area G->I H->I J Calculate Concentration in Sample I->J

Caption: Standard workflow for HPLC analysis of Oxyresveratrol.

Troubleshooting Logic for Peak Tailing

This decision tree provides a logical approach to diagnosing and solving peak tailing issues.

A Problem: Peak Tailing Observed B Is mobile phase acidified? (e.g., 0.1% Formic Acid) A->B C ACTION: Add 0.1% Formic or Trifluoroacetic Acid to aqueous phase B->C No D Is column old or heavily used? B->D Yes C->D E ACTION: Flush column with strong solvent (e.g., IPA) D->E No F ACTION: Replace with a new column D->F Yes G Does tailing persist? E->G H Problem Resolved F->H G->F Yes G->H No

Caption: Decision tree for troubleshooting peak tailing.

Signaling Pathway: Tyrosinase Inhibition

Oxyresveratrol is a known inhibitor of tyrosinase, the key enzyme in melanin synthesis. This pathway is relevant in pharmacology and cosmetology.

Caption: Mechanism of tyrosinase inhibition by Oxyresveratrol.

References

Technical Support Center: Troubleshooting trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing trans-2,3',4,5'-tetrahydroxystilbene, commonly known as Oxyresveratrol . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) and why is it used in research?

A1: trans-2,3',4,5'-tetrahydroxystilbene, or Oxyresveratrol, is a natural stilbenoid, a type of phenolic compound found in various plants, including mulberry wood. It is structurally similar to resveratrol. Due to its potent antioxidant, anti-inflammatory, neuroprotective, and tyrosinase inhibitory activities, it is widely investigated for its therapeutic potential in various diseases.[1][2][3]

Q2: What is biochemical assay interference and why should I be concerned when working with Oxyresveratrol?

A2: Biochemical assay interference refers to the phenomenon where a compound generates a false-positive or false-negative result in an assay through mechanisms unrelated to its specific interaction with the intended biological target. Stilbenoids like Oxyresveratrol, due to their chemical structure and properties, can act as Pan-Assay Interference Compounds (PAINS), leading to misleading results and wasted resources.

Q3: What are the common mechanisms by which Oxyresveratrol can interfere with biochemical assays?

A3: Oxyresveratrol can interfere with biochemical assays through several mechanisms:

  • Redox Cycling and Reactivity: As a polyphenol, Oxyresveratrol can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[4][5] This can inactivate enzymes through oxidation of sensitive amino acid residues, leading to false-positive inhibition.

  • Fluorescence Interference: Oxyresveratrol is a fluorescent molecule and can interfere with fluorescence-based assays by either contributing to the background fluorescence (autofluorescence) or by quenching the fluorescence of the reporter molecule.

  • Assay Component Interaction: The compound may interact directly with assay components, such as enzymes (e.g., luciferase), substrates, or detection reagents, leading to non-specific inhibition or signal enhancement.

  • Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition. While not definitively reported for Oxyresveratrol, it is a common mechanism for PAINS.

Troubleshooting Guides

Issue 1: I am observing unexpected inhibition in my enzyme assay with Oxyresveratrol.

Possible Cause: The observed inhibition might be a false positive due to the inherent properties of Oxyresveratrol rather than specific inhibition of your target enzyme.

Troubleshooting Steps:

  • Perform Control Experiments:

    • No-Enzyme Control: Run the assay with Oxyresveratrol and the substrate but without the enzyme. An increase in signal may indicate that the compound is reacting with the substrate or detection reagents.

    • Pre-incubation Control: Pre-incubate the enzyme with Oxyresveratrol before adding the substrate. A time-dependent increase in inhibition might suggest covalent modification or enzyme denaturation.

  • Assess for Redox-Mediated Interference:

    • Include a Reducing Agent: Add a reducing agent like dithiothreitol (DTT) to the assay buffer. If the inhibitory effect of Oxyresveratrol is diminished, it may be due to redox cycling.

    • Catalase Addition: Add catalase to the assay to quench any H₂O₂ generated by Oxyresveratrol. If the inhibition is reversed, it strongly suggests interference through H₂O₂ production.

  • Evaluate for Non-Specific Inhibition:

    • Vary Enzyme Concentration: True inhibitors should display an IC50 value that is independent of the enzyme concentration. If the IC50 increases with increasing enzyme concentration, it may indicate non-specific binding.

    • Include a Detergent: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. This can disrupt compound aggregates, and a loss of inhibition suggests aggregation-based interference.

Issue 2: My fluorescence-based assay is giving inconsistent or unexpected results with Oxyresveratrol.

Possible Cause: Oxyresveratrol's intrinsic fluorescence or its ability to quench fluorescence may be interfering with the assay readout.

Troubleshooting Steps:

  • Measure Autofluorescence: Measure the fluorescence of Oxyresveratrol alone at the excitation and emission wavelengths of your assay. This will determine if the compound itself is contributing to the signal.

  • Assess Fluorescence Quenching: Incubate Oxyresveratrol with your fluorescent probe or product and measure the fluorescence. A decrease in fluorescence intensity compared to the probe alone indicates quenching.

  • Use a Red-Shifted Fluorophore: If interference is significant, consider switching to a fluorophore that excites and emits at longer wavelengths (red-shifted), as this can reduce interference from many autofluorescent compounds.

  • Time-Resolved Fluorescence (TRF): If available, TRF assays can minimize interference from short-lived background fluorescence.

Issue 3: I am using a luciferase reporter assay and suspect interference from Oxyresveratrol.

Possible Cause: Structurally similar compounds like resveratrol are known to inhibit firefly luciferase. Oxyresveratrol may have a similar effect.

Troubleshooting Steps:

  • Direct Luciferase Inhibition Assay: Perform a cell-free assay with purified luciferase enzyme and its substrate in the presence of varying concentrations of Oxyresveratrol. This will directly measure its inhibitory effect on the reporter enzyme.

  • Use a Different Reporter System: If Oxyresveratrol significantly inhibits firefly luciferase, consider using an alternative reporter gene, such as Renilla luciferase or a secreted luciferase, which may be less susceptible to inhibition.

  • Normalize with a Control Vector: Co-transfect cells with a control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for non-specific effects on cell viability and transcription/translation.

Quantitative Data on Interference and Biological Activity

CompoundAssay/TargetIC50 / KiNotesReference
Oxyresveratrol DPPH radical scavenging28.9 µMAntioxidant activity
Nitric Oxide scavenging45.31 µMAntioxidant activity
Mushroom Tyrosinase1.2 µMPotent enzyme inhibition
Human Tyrosinase2.27 µg/mLEnzyme inhibition
MCF-7 breast cancer cells164.10 µMCytotoxicity
MDA-MB-231 breast cancer cells287.08 µMCytotoxicity
Resveratrol (structurally similar) Firefly Luciferase~2 µM (Ki)Direct enzyme inhibition

Experimental Protocols

Protocol 1: Western Blot for MAPK Phosphorylation

This protocol is used to assess the effect of Oxyresveratrol on the phosphorylation status of MAPKs (e.g., ERK, p38, JNK).

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment with Oxyresveratrol at various concentrations for the desired time. Stimulate with an appropriate agonist (e.g., EGF, LPS) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Strip the membrane and re-probe with an antibody for the total form of the MAPK for normalization. Quantify band intensities using densitometry software.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the effect of Oxyresveratrol on NF-κB transcriptional activity.

  • Cell Transfection:

    • Seed cells (e.g., HEK293T) in a 24-well plate.

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • After 24 hours, replace the medium and pre-treat the cells with various concentrations of Oxyresveratrol for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS) for 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the stimulated control.

Protocol 3: STAT3 Reporter Assay

This protocol assesses the impact of Oxyresveratrol on STAT3-mediated transcription.

  • Cell Culture and Treatment:

    • Use a stable cell line expressing a STAT3-luciferase reporter or transiently transfect cells as described for the NF-κB assay, but with a STAT3 reporter plasmid.

    • Seed cells in a 96-well plate.

    • Pre-treat with Oxyresveratrol before stimulating with a STAT3 activator like IL-6 or Oncostatin-M for 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity as described in the NF-κB protocol.

  • Data Analysis:

    • Normalize the STAT3-driven firefly luciferase activity to a co-transfected control reporter or to total protein content. Determine the effect of Oxyresveratrol on STAT3 activation.

Visualizations

Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Troubleshooting start Start with Biochemical Assay add_oxy Add Oxyresveratrol (Test Compound) start->add_oxy controls Prepare Controls: - No Enzyme - No Compound - Vehicle start->controls incubation Incubation add_oxy->incubation controls->incubation readout Measure Signal (Absorbance, Fluorescence, Luminescence) incubation->readout analyze Analyze Data readout->analyze check_inhibition Unexpected Inhibition? analyze->check_inhibition troubleshoot Perform Troubleshooting Steps: - Redox Controls - Detergent Addition - Autofluorescence Check check_inhibition->troubleshoot Yes valid_hit Valid Hit check_inhibition->valid_hit No false_positive False Positive (Interference) troubleshoot->false_positive

Caption: Experimental workflow for identifying assay interference.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB releases Ub Ubiquitination p_IkB->Ub Proteasome Proteasome Degradation Ub->Proteasome Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Gene Transcription (Inflammation, etc.) Nucleus->Gene activates Oxy Oxyresveratrol Oxy->IKK inhibits

Caption: Oxyresveratrol inhibits the NF-κB signaling pathway.

MAPK_Pathway Stimulus Stimulus (e.g., LPS, Growth Factors) Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates p_ERK p-ERK1/2 ERK->p_ERK Nucleus Nucleus p_ERK->Nucleus translocates to TF Transcription Factors (e.g., AP-1) Nucleus->TF activates Gene Gene Expression (Proliferation, etc.) TF->Gene Oxy Oxyresveratrol Oxy->Raf inhibits Oxy->MEK inhibits

Caption: Oxyresveratrol can inhibit the MAPK/ERK signaling pathway.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Cytokine_R Cytokine Receptor Cytokine->Cytokine_R JAK JAK Cytokine_R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 STAT3_dimer STAT3 Dimer p_STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene activates Oxy Oxyresveratrol Oxy->JAK inhibits

Caption: Oxyresveratrol interferes with the JAK/STAT3 signaling pathway.

References

Technical Support Center: Degradation Kinetics of Trans-2,3',4,5'-tetrahydroxystilbene in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, focusing on the degradation of trans-2,3',4,5'-tetrahydroxystilbene.

Issue 1: Rapid loss of trans-2,3',4,5'-tetrahydroxystilbene concentration in solution.

  • Question: My stock solution of trans-2,3',4,5'-tetrahydroxystilbene is losing concentration much faster than expected. What could be the cause?

  • Answer: Rapid degradation of trans-2,3',4,5'-tetrahydroxystilbene is commonly attributed to several factors. Firstly, exposure to light, particularly UV radiation, can cause rapid isomerization from the active trans-isoform to the cis-isoform, which may be followed by further degradation[1]. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil. Secondly, the pH of your aqueous solution plays a critical role. While stable in acidic to neutral pH (around pH 3-8), the compound becomes unstable in alkaline conditions[2]. Finally, elevated temperatures can accelerate degradation. It is advisable to store stock solutions at low temperatures, such as -20°C, and protected from light[3].

Issue 2: Appearance of unexpected peaks in my chromatogram during HPLC analysis.

  • Question: I am observing new peaks in my HPLC analysis of a trans-2,3',4,5'-tetrahydroxystilbene solution over time. What are these peaks?

  • Answer: The appearance of new peaks in your chromatogram is likely due to the formation of degradation products. The most common degradation product is the cis-isomer of 2,3',4,5'-tetrahydroxystilbene, which forms upon exposure to UV light[1]. Other degradation products can also be formed through oxidation, especially at higher pH and temperatures. To confirm the identity of these peaks, you may need to use techniques like mass spectrometry (MS) in conjunction with HPLC[4].

Issue 3: Inconsistent results in bioactivity assays.

  • Question: I am getting variable results in my bioactivity assays using trans-2,3',4,5'-tetrahydroxystilbene. Could this be related to its stability?

  • Answer: Yes, inconsistent bioactivity can be a direct consequence of the degradation of trans-2,3',4,5'-tetrahydroxystilbene. The trans-isomer is generally considered the more biologically active form for certain activities, such as tyrosinase inhibition. If your solutions are degrading and isomerizing to the cis-form, you may observe a decrease or variation in the expected biological effect. It is crucial to use freshly prepared solutions or solutions that have been stored under conditions that minimize degradation (i.e., protected from light, at an appropriate pH, and low temperature) for all bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that influence the degradation of trans-2,3',4,5'-tetrahydroxystilbene in aqueous solution?

A1: The primary factors influencing the degradation of trans-2,3',4,5'-tetrahydroxystilbene in aqueous solution are:

  • Light: Exposure to light, especially UV radiation, is a major cause of degradation, leading to the isomerization of the trans-form to the cis-form.

  • pH: The compound is most stable in a pH range of 3 to 8. It becomes increasingly unstable in alkaline conditions (pH > 8).

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, particularly at higher pH values.

Q2: What is the expected shelf-life of a trans-2,3',4,5'-tetrahydroxystilbene solution?

A2: The shelf-life is highly dependent on the storage conditions. A study on a similar stilbene glycoside, 2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glycoside (THSG), showed maximum stability at pH 1.5 with a half-life of 47.57 days. For trans-2,3',4,5'-tetrahydroxystilbene, while specific kinetic data is limited, it is known to be relatively stable for up to 7 days under fluorescent light and at room temperature. For long-term storage, it is recommended to keep solutions at -20°C in the dark.

Q3: How can I minimize the degradation of my trans-2,3',4,5'-tetrahydroxystilbene solutions?

A3: To minimize degradation, follow these recommendations:

  • Light Protection: Always store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.

  • pH Control: Prepare aqueous solutions in a buffer with a pH between 3 and 8.

  • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C). For working solutions, avoid prolonged exposure to high temperatures.

  • Inert Atmosphere: For long-term storage of highly pure solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use of Stabilizers: The use of co-solvents like hydroxypropyl methylcellulose (HPMC) or encapsulation in systems like cyclodextrins or nanosponges has been shown to improve stability.

Q4: Is there a difference in bioactivity between the trans- and cis-isomers of 2,3',4,5'-tetrahydroxystilbene?

A4: Yes, for some biological activities, the trans-isomer is more potent. For example, trans-oxyresveratrol shows higher anti-tyrosinase activity than its cis-isomer. Therefore, it is important to control the isomeric state of the compound in your experiments.

Data Presentation

Table 1: Summary of Stability Data for trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

ConditionObservationReference
Light Exposure
Fluorescent LightStable for 7 days.
UV-A RadiationIsomerization from trans- to cis-isomer is faster than for resveratrol.
Temperature
Room TemperatureStable for 7 days when protected from light.
pH
pH 3-8Most stable pH range.
Alkaline pHUnstable.

Table 2: Illustrative Degradation Kinetics of a Related Stilbene, 2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glycoside (THSG), in Aqueous Solution

pHTemperature (°C)Rate Constant, k (day⁻¹)Half-life, t½ (days)Activation Energy, Ea (kJ/mol)ConditionReference
1.5600.014647.57-Lucifugal
6.825--47.7Lucifugal
6.825--25.3Irradiation
9.9600.2313.00-Lucifugal

This table is for illustrative purposes to show the type of kinetic data that is important for stability studies and is based on a related compound.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of trans-2,3',4,5'-tetrahydroxystilbene and its cis-isomer

This protocol is a general guideline based on methods described in the literature.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient system of acetonitrile and 0.05% trifluoroacetic acid in water is commonly used. An isocratic system with a mixture of acetonitrile and 0.5% aqueous acetic acid (e.g., 27:73, v/v) can also be employed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 320 nm or 326 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the aqueous solution of trans-2,3',4,5'-tetrahydroxystilbene with the mobile phase to an appropriate concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standards of known concentrations of trans-2,3',4,5'-tetrahydroxystilbene. The concentration of the analyte in the samples can be determined from this curve. The cis-isomer will typically have a different retention time and can be quantified similarly if a standard is available.

Protocol 2: Forced Degradation Study (Photostability)

  • Sample Preparation: Prepare an aqueous solution of trans-2,3',4,5'-tetrahydroxystilbene at a known concentration in a quartz cuvette or a clear glass vial.

  • Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.

  • Light Exposure: Expose the sample to a controlled light source (e.g., a UV lamp at a specific wavelength or a photostability chamber).

  • Sampling: At predetermined time intervals, withdraw aliquots from both the exposed sample and the dark control.

  • Analysis: Analyze the aliquots by HPLC (as described in Protocol 1) to determine the remaining concentration of the trans-isomer and the formation of the cis-isomer and other degradation products.

  • Data Analysis: Plot the concentration of trans-2,3',4,5'-tetrahydroxystilbene as a function of time to determine the degradation kinetics.

Mandatory Visualization

cluster_degradation Degradation Pathway cluster_factors Influencing Factors trans-Oxyresveratrol trans-Oxyresveratrol cis-Oxyresveratrol cis-Oxyresveratrol trans-Oxyresveratrol->cis-Oxyresveratrol Isomerization Degradation_Products Further Degradation Products trans-Oxyresveratrol->Degradation_Products cis-Oxyresveratrol->Degradation_Products Light Light Light->trans-Oxyresveratrol accelerates Temperature Temperature Temperature->trans-Oxyresveratrol accelerates pH pH pH->trans-Oxyresveratrol affects stability Oxygen Oxygen Oxygen->trans-Oxyresveratrol promotes oxidation

Caption: Factors influencing the degradation of trans-2,3',4,5'-tetrahydroxystilbene.

cluster_workflow Experimental Workflow for Stability Testing A Prepare Aqueous Solution of trans-2,3',4,5'-tetrahydroxystilbene B Expose to Stress Conditions (Light, Temp, pH) A->B C Withdraw Aliquots at Time Intervals B->C D Analyze by HPLC C->D E Quantify trans- and cis-isomers and Degradation Products D->E F Determine Degradation Kinetics E->F

Caption: Workflow for assessing the stability of trans-2,3',4,5'-tetrahydroxystilbene.

References

Technical Support Center: Handling and Storage of Trans-2,3',4,5'-tetrahydroxystilbene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside (THSG) during experimental procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solution turns yellow/brown Oxidation of the stilbene compound.1. Immediately protect the solution from light. 2. Check the pH of the solution; adjust to a more acidic pH if the experimental design allows. 3. Purge the headspace of the container with an inert gas (nitrogen or argon). 4. Store the solution at or below -20°C.
Loss of compound activity or inconsistent results Degradation due to oxidation, hydrolysis, or photo-isomerization.1. Prepare fresh solutions for each experiment. 2. Follow strict storage and handling protocols (see FAQs and protocols below). 3. Use degassed solvents for solution preparation. 4. Consider adding a co-solvent like ethanol to aqueous solutions to improve stability.[1]
Precipitate forms in aqueous buffer Poor solubility or interaction with buffer components.1. Prepare a concentrated stock solution in 100% DMSO or ethanol and dilute it into the aqueous buffer immediately before use.[2] 2. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤ 0.1-0.2% v/v for cell-based assays).[2] 3. For dissolving in water, warming may be necessary.[3]
Difficulty dissolving the compound The compound is a solid that may require specific solvents.1. Use DMSO or ethanol as the primary solvent for stock solutions.[2] 2. For aqueous solutions, the solubility is 5 mg/mL with warming.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Trans-2,3',4,5'-tetrahydroxystilbene?

For long-term stability, the solid compound should be stored in a freezer at -20°C, protected from light and moisture. It is also recommended to store it under an inert gas atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Q2: How should I prepare and store stock solutions?

Stock solutions should be prepared in a high-quality solvent such as DMSO or ethanol. For short-term storage (up to one month), solutions can be kept at -20°C. For longer-term storage (up to six months), -80°C is recommended. To prevent oxidation, dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and purge the vials with an inert gas before sealing. Always use amber vials or wrap containers in foil to protect them from light.

Q3: What factors can cause the degradation of Trans-2,3',4,5'-tetrahydroxystilbene in solution?

The degradation of Trans-2,3',4,5'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG) is primarily influenced by pH, temperature, and light (irradiation). The compound is unstable in alkaline conditions and undergoes cis-trans photo-isomerization when exposed to light. Hydrolysis can occur in both acidic and basic conditions, leading to the formation of the aglycone, which may then be further oxidized.

Q4: At what pH is the compound most stable?

Maximum stability for THSG in aqueous solution has been observed at a pH of 1.5. As the pH increases, particularly above 6.8, the rate of degradation increases significantly.

Q5: Can I use antioxidants to protect the compound?

While Trans-2,3',4,5'-tetrahydroxystilbene is itself a potent antioxidant, adding other antioxidants to the experimental system can help to reduce the overall oxidative stress and preserve the compound. However, the choice of antioxidant must be carefully considered to avoid interference with the experiment. It is often more practical to prevent oxidation by controlling the experimental conditions (pH, light, oxygen exposure).

Quantitative Data Summary

The stability of Trans-2,3',4,5'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG) is critically dependent on environmental factors. The following tables summarize the quantitative data on its degradation kinetics.

Table 1: Effect of pH on the Stability of THSG in Aqueous Solution

pHHalf-life (t₀.₅) in days
1.547.57
6.8Not specified, but degradation increases exponentially above this pH
>7.0Unstable

Data from a study on the hydrolytic kinetics of THSG.

Table 2: Activation Energy for the Degradation of THSG in Aqueous Solution (pH 6.8)

ConditionActivation Energy (Ea) in kJ/mol
Lucifugal (light-protected) 47.7
Irradiation 25.3

Data from a study on the hydrolytic kinetics of THSG.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of Trans-2,3',4,5'-tetrahydroxystilbene, minimizing exposure to oxygen and light.

  • Preparation of Glassware: Ensure all glassware is clean and dry. If possible, oven-dry the glassware overnight at 125°C to remove any adsorbed moisture.

  • Weighing the Compound: Weigh the desired amount of the solid compound in a low-light environment.

  • Solvent Degassing: Degas the chosen solvent (e.g., DMSO or ethanol) by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Dissolution: In a fume hood or under a gentle stream of inert gas, add the degassed solvent to the solid compound.

  • Mixing: Gently swirl or vortex the vial until the compound is completely dissolved. If necessary, brief warming can be applied for aqueous solutions.

  • Aliquoting and Storage: Dispense the stock solution into single-use amber glass vials. Purge the headspace of each vial with inert gas before sealing tightly. Store at -20°C for short-term or -80°C for long-term use.

Protocol 2: Handling of Air-Sensitive Solutions

This protocol outlines the procedure for transferring solutions of Trans-2,3',4,5'-tetrahydroxystilbene using techniques that prevent air exposure.

  • Prepare the Reaction Vessel: Take a clean, dry reaction vessel (e.g., a round-bottom flask) and flush it with an inert gas. This can be done using a Schlenk line or by attaching a balloon filled with inert gas.

  • Prepare the Syringe: Use a clean, dry glass syringe. Flush the syringe with inert gas at least 10 times to remove air and moisture.

  • Transferring the Solution:

    • Puncture the septum of the stock solution vial with the inert gas-flushed needle.

    • Withdraw the desired volume of the solution into the syringe.

    • Withdraw a small amount of inert gas into the syringe to create a gas bubble at the top.

    • Remove the needle from the stock solution vial and insert it into the reaction vessel through a septum.

    • Carefully dispense the solution into the reaction vessel, ensuring the inert gas bubble is expelled last to maintain a positive pressure of inert gas in the vessel.

  • Post-Transfer: Maintain a positive pressure of inert gas in the reaction vessel throughout the experiment.

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation cluster_preparation Solution Preparation cluster_handling Handling & Experimentation cluster_storage Storage weigh Weigh Compound (Low Light) degas Degas Solvent (N2/Ar Purge) weigh->degas dissolve Dissolve in Degassed Solvent degas->dissolve inert_atm Work Under Inert Atmosphere dissolve->inert_atm aliquot Aliquot into Amber Vials dissolve->aliquot light_protect Protect from Light inert_atm->light_protect temp_control Control Temperature light_protect->temp_control purge Purge with Inert Gas aliquot->purge freeze Store at -20°C/-80°C purge->freeze Degradation_Factors Factors Leading to Degradation compound Trans-2,3',4,5'- tetrahydroxystilbene oxidation Oxidation compound->oxidation hydrolysis Hydrolysis compound->hydrolysis photoisomerization Photo-isomerization compound->photoisomerization oxygen Oxygen (Air) oxygen->oxidation alkaline_ph Alkaline pH alkaline_ph->oxidation acid_base Acidic/Basic pH acid_base->hydrolysis light Light Exposure light->photoisomerization

References

Technical Support Center: Synthesis and Purification of trans-2,3',4,5'-Tetrahydroxystilbene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of trans-2,3',4,5'-tetrahydroxystilbene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce trans-2,3',4,5'-tetrahydroxystilbene?

A1: There are two primary approaches:

  • Total Chemical Synthesis: Methods like the Wittig reaction, Heck coupling, or Perkin reaction are employed to construct the stilbene backbone from simpler aromatic precursors.[1][2][3] These methods offer control over the final structure but may require the use of protecting groups for the hydroxyl functions to prevent side reactions, potentially leading to lower overall yields.[4]

  • Semi-Synthesis via Hydrolysis: This is a very common method that starts with 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), a natural product abundant in the roots of Polygonum multiflorum.[5] The glucoside is hydrolyzed, typically under acidic conditions, to cleave the sugar moiety and yield the target aglycone, trans-2,3',4,5'-tetrahydroxystilbene.

Q2: My final product appears unstable and changes color. Why is this happening and how can I prevent it?

A2: Trans-2,3',4,5'-tetrahydroxystilbene, like many polyphenols, is sensitive to light, oxygen, and high temperatures.

  • Photo-isomerization: Exposure to UV light can cause the thermodynamically stable trans-isomer to convert to the cis-isomer.

  • Oxidation: The hydroxyl groups are susceptible to oxidation, leading to the formation of colored quinone-type byproducts. This process can be accelerated by exposure to air (oxygen) and basic conditions.

  • Thermal Degradation: High temperatures during purification (e.g., solvent evaporation) or storage can cause decomposition.

Prevention Strategies:

  • Work under dim light or use amber-colored glassware.

  • Keep reactions and solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Use degassed solvents for chromatography and reactions.

  • Avoid excessive heat. Concentrate solutions using a rotary evaporator at low temperatures (<40°C).

  • Store the final product at low temperatures (-20°C), under an inert atmosphere, and protected from light.

Q3: How do I confirm the stereochemistry of my final product? Is it the trans or cis isomer?

A3: The most reliable method is ¹H NMR spectroscopy. The coupling constant (J-value) for the vinylic protons on the double bond is characteristic of the isomer:

  • trans-isomer: Typically shows a large coupling constant, in the range of 14-18 Hz.

  • cis-isomer: Shows a smaller coupling constant, usually between 8-12 Hz.

Additionally, the trans-isomer is generally less polar than the cis-isomer and will have a higher Rf value on a TLC plate.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction (Wittig) Monitor reaction progress via Thin Layer Chromatography (TLC). Check for the presence of starting aldehyde.Ensure the ylide is properly formed. Use fresh, anhydrous solvents and reagents. If hydroxyl groups are unprotected, consider using more than two equivalents of base to deprotonate both the phosphonium salt and the phenol.
Catalyst Inactivity (Heck) Analyze a sample of the reaction mixture by HPLC or LC-MS to check for starting materials.Use a fresh palladium catalyst and ensure ligands are pure. The choice of base and solvent is critical; consult literature for optimized conditions for your specific substrates.
Incomplete Hydrolysis (from THSG) Check the crude product by TLC or HPLC. The starting glucoside is significantly more polar than the aglycone product.Increase the reaction time or the concentration of the acid catalyst. Ensure the reaction temperature is maintained.
Product Degradation The reaction mixture turns dark brown or black, and TLC shows multiple spots or streaking at the baseline.Degas all solvents before use. Run the reaction under an inert atmosphere (N₂ or Ar). Work up the reaction under neutral or slightly acidic conditions and avoid exposure to strong bases.
Issue 2: Presence of Significant Byproducts
Observed Byproduct Common Source Reaction Identification & Removal Strategy
cis-Isomer Wittig, Perkin, Photo-isomerizationIdentification: ¹H NMR (J-coupling constant). Removal: The cis and trans isomers can often be separated by careful silica gel column chromatography, as the trans-isomer is less polar. Preparative HPLC is also highly effective.
Triphenylphosphine Oxide Wittig ReactionIdentification: A very polar byproduct, often visible as a distinct spot on TLC. Can be confirmed by ³¹P NMR. Removal: It has low solubility in non-polar solvents. Precipitate it from the crude mixture by adding a solvent like hexane or a hexane/ether mixture and filtering. It can also be removed during column chromatography.
1,1-Diarylethylene Regioisomer Heck ReactionIdentification: Can be difficult to distinguish from the desired product by TLC alone. Requires characterization by NMR or GC-MS. Removal: This byproduct has similar polarity to the desired product, making separation challenging. Optimization of the Heck reaction conditions (ligand, temperature) is the best strategy to minimize its formation. Careful preparative HPLC may be required for removal.
Unreacted Starting Material All RoutesIdentification: Compare the crude product to authentic standards of starting materials on TLC or HPLC. Removal: Easily removed by column chromatography, as starting materials (aldehydes, aryl halides, or glucosides) typically have very different polarities from the final product.

Purification Data Comparison

The following table provides a general comparison of common purification techniques for trans-2,3',4,5'-tetrahydroxystilbene. Actual results may vary based on the crude sample's composition.

Purification Method Typical Purity Achieved Typical Recovery Rate Pros Cons
Recrystallization >98%50-80%Cost-effective; scalable; yields high-purity crystalline solid.Finding a suitable solvent system can be difficult; significant product loss in mother liquor.
Silica Gel Column Chromatography 90-98%70-90%Good for removing baseline impurities and byproducts with different polarities.Can be time-consuming; potential for product degradation on acidic silica; requires large solvent volumes.
Preparative HPLC (C18) >99%60-85%Excellent separation power, ideal for removing closely related isomers (cis/trans) and impurities.Expensive; limited scalability; requires specialized equipment.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of THSG

This protocol describes the acid-catalyzed hydrolysis of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG).

  • Dissolution: Dissolve THSG (e.g., 2.0 g) in ethanol (50 mL) in a round-bottom flask.

  • Acidification: Add 1.0 N Hydrochloric Acid (HCl, 70 mL) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) and maintain for 12-14 hours. Monitor the reaction by TLC (e.g., using a mobile phase of Dichloromethane:Methanol = 10:1) until the starting THSG spot has disappeared.

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40°C to yield the crude product.

  • Purification: Proceed with purification via column chromatography (Protocol 2).

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane or dichloromethane) and pack it into a glass column. Equilibrate the column with the starting mobile phase.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase (or a slightly more polar solvent like ethyl acetate if solubility is an issue) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% Dichloromethane) and gradually increase the polarity by adding a polar solvent (e.g., Methanol). A typical gradient might be from 100:0 to 95:5 Dichloromethane:Methanol.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure trans-2,3',4,5'-tetrahydroxystilbene (identified by a higher Rf value compared to impurities and the cis-isomer).

  • Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product as a solid.

Visual Guides

Synthesis_Workflow General Synthesis & Purification Workflow cluster_purification Purification start Starting Materials (e.g., THSG or Precursors) reaction Chemical Reaction (e.g., Hydrolysis, Wittig) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude Solvent Evaporation column Column Chromatography purity_check Purity Analysis (TLC, HPLC, NMR) column->purity_check purity_check->column final_product Pure Product (>95%) purity_check->final_product

Caption: A flowchart illustrating the key stages from starting materials to the final purified product.

Troubleshooting_Guide Troubleshooting Guide for Low Yield A Problem: Low Yield B Check TLC/HPLC of Crude Product A->B C Multiple Spots / Degradation B->C Dark color, streaking? D Mainly Starting Material B->D High SM peak? E Mainly Byproducts B->E Other major peaks? F Cause: Product Instability C->F Yes H Cause: Incomplete Reaction D->H Yes J Cause: Incorrect Reaction Conditions E->J Yes G Solution: - Use inert atmosphere - Degas solvents - Protect from light F->G I Solution: - Increase reaction time/temp - Check reagent quality - Adjust stoichiometry H->I K Solution: - Optimize catalyst/base/solvent - Consider protecting groups - Review literature J->K

Caption: A logical workflow for diagnosing the cause of low product yield during synthesis.

Purification_Strategy Purification Strategy for Stilbenes crude Crude Product (from workup) flash_chrom Silica Gel Flash Chromatography crude->flash_chrom tlc_analysis TLC Analysis of Fractions flash_chrom->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine Select fractions with pure spot purity_check Check Purity (HPLC/NMR) combine->purity_check final_product Final Product (>99%) purity_check->final_product Purity OK prep_hplc Preparative HPLC purity_check->prep_hplc Isomers or close impurities remain prep_hplc->final_product

Caption: A decision-making flowchart for the multi-step purification of the target compound.

References

Adjusting pH to improve "Trans-2,3',4,5'-tetrahydroxystilbene" stability in solutions

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Adjusting pH to Improve "Trans-2,3',4,5'-tetrahydroxystilbene" (Oxyresveratrol) Stability in Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of oxyresveratrol in solution, with a focus on pH modulation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing oxyresveratrol solutions?

A1: The stability of oxyresveratrol is highly dependent on pH. Experimental data indicates that it is most stable in solutions with a pH range of 3 to 8.[1] For optimal solubility and stability, a slightly acidic pH of around 5 is often recommended.[2]

Q2: How does an alkaline pH affect the stability of oxyresveratrol?

A2: Oxyresveratrol, like other stilbenoids, becomes significantly less stable as the pH becomes more alkaline (basic). In alkaline conditions, the phenolic hydroxyl groups are more likely to deprotonate, making the molecule highly susceptible to oxidative degradation.[3] For the related compound resveratrol, the half-life drops to less than 10 hours at pH 8.0 and to under 5 minutes at pH 10.0, a trend that highlights the critical need to avoid basic environments.[3]

Q3: What are the primary degradation pathways for oxyresveratrol in solution?

A3: The main degradation pathways for oxyresveratrol in solution are:

  • Oxidation: The molecule is prone to degradation when exposed to oxygen, a process that is accelerated at higher pH levels.[1]

  • Photo-isomerization: Exposure to UV or fluorescent light can cause the stable trans-isomer to convert to the less stable cis-isomer. Both isomers can subsequently degrade into other products.

Q4: Besides pH, what other environmental factors influence oxyresveratrol stability?

A4: In addition to pH, researchers must control the following factors to ensure stability:

  • Light: Oxyresveratrol is extremely photosensitive. Solutions should be protected from light by using amber vials or covering containers with aluminum foil.

  • Temperature: Elevated temperatures accelerate the rate of degradation. It is advisable to store stock solutions and experimental samples at refrigerated temperatures (2-8°C) unless the experimental protocol requires otherwise.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. For long-term storage or sensitive experiments, degassing solvents and purging the headspace of vials with an inert gas (e.g., nitrogen or argon) is recommended.

Q5: Are there other methods to enhance stability besides pH adjustment?

A5: Yes, several formulation strategies can be employed to protect oxyresveratrol from degradation:

  • Encapsulation: Complexation with cyclodextrins (e.g., HP-β-CD) or encapsulation in nanocarriers like liposomes, nanosponges, and solid lipid nanoparticles can significantly improve both stability and solubility.

  • Addition of Polymers: The use of water-soluble polymers like hydroxypropyl methylcellulose (HPMC) in combination with cyclodextrins can further enhance the storage stability of oxyresveratrol.

  • Use of Antioxidants: While less documented specifically for oxyresveratrol, the addition of antioxidants can be a general strategy to mitigate oxidative degradation of sensitive phenolic compounds.

Troubleshooting Guides

Issue 1: Rapid Degradation of Oxyresveratrol Observed in Solution
Possible CauseTroubleshooting Tip
Incorrect pH The solution pH may be outside the optimal stability range (pH 3-8). Verify the pH of your buffer and final solution. Adjust the pH to a slightly acidic value (e.g., pH 5) using a suitable buffer system like citrate or phosphate.
Light Exposure Oxyresveratrol is highly susceptible to photo-degradation. Always prepare and store solutions in amber glass vials or wrap containers in aluminum foil. Minimize exposure to ambient and fluorescent light during experiments.
High Temperature Degradation is accelerated by heat. Prepare solutions at room temperature and store them at 2-8°C for short-term use or frozen (≤ -20°C) for long-term storage, after verifying freeze-thaw stability.
Oxidative Degradation Dissolved oxygen in the solvent can degrade the compound. For maximum stability, use solvents that have been degassed via sonication, sparging with nitrogen, or freeze-pump-thaw cycles. Purge the headspace of the storage container with an inert gas.
Issue 2: Inconsistent or Non-Reproducible Results in Stability Assays
Possible CauseTroubleshooting Tip
Buffer Interaction Components of the buffer system may interact with or catalyze the degradation of oxyresveratrol. Test different buffer systems (e.g., citrate vs. phosphate) to identify any buffer-specific effects. Ensure high-purity buffer reagents are used.
Isomerization The analytical method may not be separating the trans- and cis-isomers. Since light exposure can cause isomerization, you may be observing a decrease in the trans-isomer peak without accounting for the appearance of the cis-isomer. Your HPLC method should be validated to resolve both trans- and cis-oxyresveratrol.
Inaccurate Quantification The standard curve may be inaccurate, or the HPLC method may lack precision. Re-validate the analytical method, including linearity, precision, and accuracy. Ensure the reference standard is pure and has been stored correctly.

Data Presentation

Table 1: Summary of pH-Dependent Stability for Stilbenoids

CompoundpH ConditionStability ObservationReference
OxyresveratrolpH 3 - 8Most stable range.
OxyresveratrolAcidic SolutionHigher degradation rate than in pure water, but improved structural stability (isomer integrity).
Resveratrol (related)pH 1.2Remains stable for over 90 days.
Resveratrol (related)pH 5.0Demonstrates its longest half-life.
Resveratrol (related)pH 8.0Half-life decreases to under 10 hours.
Resveratrol (related)pH 10.0Half-life drops to less than 5 minutes.
THSG (related glycoside)pH 1.5Maximum stability observed (t½ = 47.57 days).
THSG (related glycoside)AlkalineUnstable.

Table 2: Recommended Buffer Systems for Oxyresveratrol Solutions

Buffer SystemEffective pH RangeComments
Citrate Buffer3.0 - 6.2Generally a good choice for achieving acidic pH where oxyresveratrol shows high stability.
Phosphate Buffer5.8 - 8.0Widely used and suitable for the higher end of the stable pH range. Note that buffer concentration can impact stability.
Acetate Buffer3.7 - 5.7Useful for targeting the optimal solubility and stability pH of around 5.

Experimental Protocols

Protocol 1: Preparation of pH-Adjusted Oxyresveratrol Solutions for Stability Testing
  • Prepare Buffer: Prepare a 100 mM stock solution of the desired buffer (e.g., citrate buffer for pH 5.0). Filter the buffer through a 0.22 µm membrane filter.

  • Prepare Oxyresveratrol Stock: Accurately weigh a suitable amount of high-purity trans-oxyresveratrol powder. Dissolve it in a minimal amount of a co-solvent like ethanol or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Note: Perform this step under low light conditions.

  • Prepare Working Solution: Dilute the oxyresveratrol stock solution with the prepared buffer to the final desired concentration (e.g., 100 µg/mL). The final concentration of the organic co-solvent should be kept low (typically <1%) to minimize its effect on stability.

  • Verify pH: Measure the pH of the final solution using a calibrated pH meter and adjust if necessary with dilute acid (e.g., HCl) or base (e.g., NaOH).

  • Aliquot and Store: Dispense the solution into amber glass HPLC vials. Purge the headspace with nitrogen gas before sealing. Store the vials under the desired experimental conditions (e.g., 25°C in the dark, 4°C in the dark).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial for immediate analysis by HPLC.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol is a general guideline and may require optimization.

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an acidified aqueous phase and an organic phase.

    • Solvent A: 0.1% (v/v) Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

    • Example Isocratic Ratio: 35:65 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 325 nm (for oxyresveratrol).

  • Injection Volume: 10-20 µL.

  • Analysis: The concentration of oxyresveratrol at each time point is determined by comparing its peak area to a standard curve generated from freshly prepared standards. Stability is reported as the percentage of the initial concentration remaining over time.

Visualizations

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis p1 Prepare Buffer Solutions (e.g., pH 3, 5, 7, 9) p3 Dilute Stock into Buffers & Verify Final pH p1->p3 p2 Prepare Concentrated Oxyresveratrol Stock p2->p3 s1 Store Aliquots under Controlled Conditions (Temp, Light) p3->s1 s2 Sample at Predetermined Time Points (t=0, t1, t2...) s1->s2 a1 HPLC Analysis (Quantify Remaining Compound) s2->a1 a2 Calculate Degradation Rate & Half-Life a1->a2 a3 Compare Stability Across pH Conditions a2->a3

Caption: Workflow for Investigating pH-Dependent Oxyresveratrol Stability.

G cluster_factors Degradation Factors compound Trans-Oxyresveratrol (Stable Form) oxidation Accelerated Oxidation compound->oxidation isomerization Trans-Cis Isomerization compound->isomerization reversible under some conditions ph Alkaline pH (pH > 8) ph->oxidation light UV / Fluorescent Light light->isomerization temp High Temperature temp->oxidation temp->isomerization oxygen Oxygen oxygen->oxidation degradation Degradation Products oxidation->degradation isomerization->degradation

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Trans-2,3',4,5'-tetrahydroxystilbene and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids, a class of natural polyphenols, have garnered significant attention in the scientific community for their diverse pharmacological properties. Among them, resveratrol (trans-3,5,4'-trihydroxystilbene) is arguably the most extensively studied, known for its antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] However, its structural analog, trans-2,3',4,5'-tetrahydroxystilbene, commonly known as oxyresveratrol, is emerging as a potent bioactive compound with distinct and, in some cases, superior therapeutic potential.[3][4]

Oxyresveratrol is a hydroxylated derivative of resveratrol, primarily found in plants like Morus alba (white mulberry) and Artocarpus lakoocha.[3] This guide provides an objective comparison of the biological activities of oxyresveratrol and resveratrol, supported by experimental data, to aid researchers in evaluating their potential applications in drug development and therapy. Structurally, the key difference is an additional hydroxyl group on the B-ring of oxyresveratrol, which significantly influences its physicochemical properties and biological efficacy. Notably, oxyresveratrol exhibits higher water solubility, greater bioavailability, and a longer metabolic half-life compared to resveratrol, making it an attractive candidate for further investigation.

Comparative Biological Activities

Antioxidant Activity

Both compounds exhibit significant antioxidant properties, but studies consistently demonstrate that oxyresveratrol is a more potent free radical scavenger.

  • In Vitro Assays : In a heme-based assay, both compounds at 10 µM showed significant inhibition of oxidation (27-33%). However, in direct radical scavenging assays such as DPPH and ABTS, oxyresveratrol consistently outperforms resveratrol. Some studies report that oxyresveratrol possesses double the antioxidant activity of resveratrol. This enhanced activity is attributed to the number and position of its hydroxyl groups. The glucoside form of oxyresveratrol has also been shown to have stronger radical scavenging activity than resveratrol.

Tyrosinase Inhibition and Anti-Melanogenic Effects

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a primary target for treating hyperpigmentation and for cosmetic skin-lightening applications.

  • Enzyme Inhibition : Oxyresveratrol is a markedly more potent inhibitor of both mushroom and murine tyrosinase compared to resveratrol. One study reported an IC50 value of 1.2 µM for oxyresveratrol against mushroom tyrosinase, making it approximately 32 times more potent than the commonly used depigmenting agent, kojic acid.

  • Cellular Activity : Interestingly, while oxyresveratrol is a stronger direct enzyme inhibitor, some research indicates that resveratrol can be more effective at inhibiting overall cellular melanogenesis. This discrepancy is explained by resveratrol's ability to strongly inhibit the expression of the tyrosinase gene, suggesting a different mechanism of action at the cellular level.

Anti-inflammatory Effects

Chronic inflammation is a key factor in numerous diseases. Both stilbenoids show anti-inflammatory properties, but oxyresveratrol appears to have a superior effect in neuroinflammation models.

  • Mechanism of Action : Oxyresveratrol has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins in lipopolysaccharide (LPS)-stimulated macrophages. Its mechanism involves the suppression of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

  • Comparative Efficacy : In an in vivo mouse model of LPS-induced neuroinflammation, oxyresveratrol demonstrated a superior ability to suppress pro-inflammatory cytokines (TNF-α, IL-1β), cyclooxygenase-2 (COX-2), and matrix metalloproteinase-9 (MMP9) in the brain compared to an equivalent dose of resveratrol.

Anti-Cancer Activity

The potential of stilbenoids in cancer therapy is an area of intense research. Evidence suggests that oxyresveratrol exhibits more potent cytotoxic and chemosensitizing effects in several cancer cell lines.

  • Direct Cytotoxicity : Oxyresveratrol has been found to have approximately twice the cytotoxic activity of resveratrol in HT-29 human colon cancer cells. Similarly, it showed greater antiproliferative effects on T24 bladder cancer cells.

  • Chemosensitization : In studies involving combination therapy, oxyresveratrol was more effective than resveratrol at potentiating the anti-proliferative effects of doxorubicin in A549 lung cancer cells. It also enhanced cisplatin-induced apoptosis in ovarian cancer cells.

Neuroprotective Effects

Protecting neurons from damage is critical in the context of neurodegenerative diseases and ischemic events like stroke.

  • Ischemic Stroke Models : In a rat model of transient middle cerebral artery occlusion (MCAO), intraperitoneal administration of oxyresveratrol (10 or 20 mg/kg) significantly reduced brain infarct volume by up to 63% and decreased markers of apoptosis.

  • Excitotoxicity and Trauma : Oral pretreatment with oxyresveratrol (50 mg/kg) was found to be neuroprotective against kainic acid-induced hippocampal cell death, an effect not observed with resveratrol at doses up to 100 mg/kg. Furthermore, oxyresveratrol significantly inhibited neuronal death in an in vitro model of stretch-induced traumatic brain injury.

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies.

Table 1: Tyrosinase Inhibition

Compound Enzyme Source IC50 Value Reference(s)
Oxyresveratrol Mushroom 1.2 µM
Resveratrol Mushroom 63.2 µM
Kojic Acid Mushroom ~38.4 µM (calculated)
Oxyresveratrol Murine 52.7 µM

| Resveratrol | Murine | > 100 µM | |

Table 2: Anti-Cancer and Neuroprotective Efficacy

Biological Activity Model System Metric Oxyresveratrol Resveratrol Reference(s)
Cytotoxicity HT-29 Colon Cancer Cells Cytotoxicity ~2-fold more potent -
Chemosensitization A549 Lung Cancer Cells + Doxorubicin Potentiation of Anti-proliferative Effect Higher potentiation Lower potentiation
Neuroprotection Rat MCAO Model Infarct Volume Reduction (20 mg/kg) ~63% Not directly compared

| Neuroprotection | Kainic Acid-Induced Cell Death | Protective Effect | Significant protection (50 mg/kg) | No effect (50-100 mg/kg) | |

Key Experimental Protocols

Tyrosinase Activity Inhibition Assay
  • Principle : This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-tyrosine or L-DOPA.

  • Methodology :

    • Mushroom or murine tyrosinase is prepared in a phosphate buffer solution (pH 6.8).

    • Various concentrations of the test compounds (oxyresveratrol, resveratrol) are pre-incubated with the enzyme solution for a defined period at a specific temperature (e.g., 25°C).

    • The reaction is initiated by adding a substrate, typically L-tyrosine or L-DOPA.

    • The formation of dopachrome (an intermediate in melanin synthesis) is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 475-490 nm) over time.

    • The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from a dose-response curve.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Methodology :

    • Cancer cell lines (e.g., A549, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the test compounds (oxyresveratrol, resveratrol), a chemotherapeutic agent (e.g., doxorubicin), or a combination for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution.

    • The plates are incubated for several hours, during which viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
  • Principle : This is a widely used animal model to mimic focal cerebral ischemia (stroke) in humans. It involves temporarily blocking the middle cerebral artery to induce brain injury, followed by reperfusion.

  • Methodology :

    • Anesthesia is induced in adult male rats (e.g., Sprague-Dawley).

    • A surgical incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • A nylon monofilament with a rounded tip is introduced into the ECA and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).

    • The filament is left in place for a specific duration (e.g., 90 or 120 minutes) to induce ischemia.

    • The test compound (e.g., oxyresveratrol) is administered, often intraperitoneally, at specific time points (e.g., immediately after occlusion and at the time of reperfusion).

    • The filament is then withdrawn to allow reperfusion (blood flow to be restored).

    • After a survival period (e.g., 24 hours), the animal is euthanized, and the brain is removed.

    • The brain is sliced and stained with a viability dye like 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) tissue pale.

    • The infarct volume is quantified using image analysis software and compared between treated and vehicle-control groups. Neurological deficit scores are also assessed before euthanasia.

Signaling Pathways and Workflows

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cellular Signaling cluster_2 Pro-inflammatory Gene Expression cluster_3 Inflammatory Response LPS LPS MAPK MAPKs (ERK, JNK, p38) LPS->MAPK NFkB_I IκB LPS->NFkB_I Phosphorylation Degradation NFkB NF-κB MAPK->NFkB Activation NFkB_I->NFkB Inhibition iNOS iNOS NFkB->iNOS Transcription COX2 COX-2 NFkB->COX2 Transcription Cytokines TNF-α, IL-1β, IL-6 NFkB->Cytokines Transcription NO ↑ Nitric Oxide (NO) iNOS->NO Inflammation Inflammation COX2->Inflammation Cytokines->Inflammation Oxyresveratrol Oxyresveratrol Oxyresveratrol->MAPK Inhibits Oxyresveratrol->NFkB Inhibits Translocation

G cluster_0 Ischemic Event (e.g., MCAO) cluster_1 Apoptotic Cascade cluster_2 Outcome Ischemia Cerebral Ischemia Reperfusion CytoC Cytochrome c Release Ischemia->CytoC Casp3 Caspase-3 Activation CytoC->Casp3 DNA_Frag DNA Fragmentation Casp3->DNA_Frag Apoptosis Apoptotic Cell Death DNA_Frag->Apoptosis Infarct Brain Infarction Apoptosis->Infarct Oxyresveratrol Oxyresveratrol Oxyresveratrol->CytoC Diminishes Oxyresveratrol->Casp3 Decreases Oxyresveratrol->Apoptosis Inhibits

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis cluster_4 Outcome Seed Seed Cancer Cells (e.g., A549) Treat Treat with: - Vehicle - Drug A (Oxy/Res) - Drug B (Chemo) - A + B Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Assays: - Viability (MTT) - Apoptosis (FACS) - Protein Expression Incubate->Assay Data Compare Cytotoxicity & Synergism Assay->Data

Conclusion

The available experimental data indicates that while resveratrol is a potent and well-studied bioactive compound, its analog, trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol), exhibits superior activity in several key areas. Oxyresveratrol is a more powerful antioxidant and a vastly more effective direct inhibitor of tyrosinase. Furthermore, it demonstrates greater efficacy in models of neuroinflammation, cancer cytotoxicity, and neuroprotection against ischemic and excitotoxic injury.

These enhanced biological activities, coupled with its favorable pharmacokinetic properties such as higher water solubility and bioavailability, position oxyresveratrol as a highly promising candidate for the development of new therapeutics. Researchers and drug development professionals should consider these comparative advantages when selecting stilbenoid compounds for further investigation in preclinical and clinical settings. Future studies should continue to elucidate the specific molecular targets and signaling pathways that differentiate the actions of these two closely related, yet functionally distinct, natural products.

References

A Comparative Guide to Stilbenoids: Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) vs. Other Key Stilbenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Trans-2,3',4,5'-tetrahydroxystilbene, commonly known as Oxyresveratrol, and other prominent stilbenoids such as Resveratrol, Pterostilbene, and 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG). Stilbenoids are a class of naturally occurring phenolic compounds recognized for their diverse and potent biological activities. This document synthesizes experimental data to objectively compare their performance in key therapeutic areas, details the methodologies of cited experiments, and visualizes critical biological pathways.

Introduction to Compared Stilbenoids

Stilbenoids share a core C6-C2-C6 structure but differ in their hydroxylation and methoxylation patterns, which significantly impacts their biological efficacy and pharmacokinetic profiles.

  • Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol): A hydroxylated analog of resveratrol found in plants like Morus alba (white mulberry). It is noted for its potent tyrosinase inhibitory and antioxidant activities.[1]

  • Resveratrol (trans-3,5,4′-trihydroxystilbene): The most extensively studied stilbenoid, commonly found in grapes and red wine.[2][3] It is known for a wide array of health benefits, including cardioprotective and anti-inflammatory effects, though its low bioavailability is a significant limitation.[4][5]

  • Pterostilbene (trans-3,5-dimethoxy-4′-hydroxystilbene): A dimethylated analog of resveratrol found in blueberries. Its structural modification leads to higher lipophilicity and significantly better bioavailability compared to resveratrol.

  • 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG): The primary bioactive component of Polygonum multiflorum, a traditional Chinese medicinal herb. As a glucoside, its structure and solubility differ from its aglycone, influencing its absorption and activity.

Comparative Analysis of Biological Activities

The therapeutic potential of stilbenoids is evaluated across several key biological activities. The following sections compare the performance of Oxyresveratrol and its counterparts based on published experimental data.

The capacity to scavenge free radicals and reduce oxidative stress is a hallmark of stilbenoids. This activity is fundamental to their protective effects against various chronic diseases.

Table 1: Comparative Antioxidant Activity of Stilbenoids

Compound Assay Result Source
Oxyresveratrol DPPH Radical Scavenging More effective scavenger than Resveratrol
Resveratrol DPPH Radical Scavenging Less effective than Oxyresveratrol
THSG DPPH Radical Scavenging IC50: 40 µM (aglycone was 0.38 µM)
THSG In vivo (C. elegans) Higher antioxidative capacity than Resveratrol

| Pterostilbene | - | Data not available for direct comparison | - |

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the free-radical scavenging ability of antioxidants.

  • Preparation: A stock solution of DPPH in methanol is prepared. The test compounds (stilbenoids) are dissolved in a suitable solvent (e.g., DMSO or methanol) to create a range of concentrations.

  • Reaction: A specific volume of each stilbenoid concentration is mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals by the antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Stilbenoids can modulate inflammatory pathways, such as by inhibiting the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.

Table 2: Comparative Anti-inflammatory Activity of Stilbenoids

Compound Model Key Findings Source
Oxyresveratrol - Data not available for direct comparison -
Resveratrol In vitro Inhibits COX-1 and COX-2 enzymes.
THSG LPS-stimulated RAW 264.7 cells Inhibited NO and PGE2 production; suppressed iNOS and COX-2 expression.
THSG IL-1β-stimulated rat chondrocytes Suppressed PGE2 synthesis and iNOS expression.

| Pterostilbene | In vitro | Significant inhibitory effect against COX-1 and COX-2. | |

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells like macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the stilbenoid for a short period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A control group without LPS and a vehicle control group (LPS with solvent) are included.

  • Incubation: The cells are incubated for 24 hours to allow for NO production.

  • Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The supernatant is mixed with the Griess reagent, and after a short incubation, the absorbance is read at ~540 nm.

  • Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite levels. The inhibitory effect of the stilbenoid is calculated by comparing the NO levels in the treated groups to the LPS-only control. A cell viability assay (e.g., MTT) is often run in parallel to ensure the observed effects are not due to cytotoxicity.

The potential of stilbenoids to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger autophagy is an area of intense research.

Table 3: Comparative Anticancer Activity of Stilbenoids

Compound Cell Line Activity Metric (IC50) Key Findings Source
Oxyresveratrol HT-29 (Colon Cancer) ~2-fold more potent than Resveratrol Potent cytotoxic activity.
Resveratrol HT-29 (Colon Cancer) Less potent than Oxyresveratrol Induces apoptosis and autophagy.
Resveratrol MCF-7 (Breast Cancer) - Inhibits proliferation and promotes cell death.
THSG MCF-7 (Breast Cancer) - Shows synergistic effect with Adriamycin, reducing cell viability and inducing apoptosis.
TG1 (Aglycone of THSG) HCT116, HT-29 (Colon Cancer) Dose-dependent inhibition Inhibits tumor progression by inducing ferroptosis, apoptosis, and autophagy.

| Pterostilbene | Breast, Colon, Prostate Cancer | - | Powerful growth-inhibitory effects. | |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the stilbenoid compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours.

  • Formazan Solubilization: During incubation, mitochondrial dehydrogenases in living cells convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a plate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a primary target for skin-whitening and anti-hyperpigmentation agents.

Table 4: Comparative Tyrosinase Inhibitory Activity

Compound Metric Result Key Findings Source
Oxyresveratrol Kᵢ value ~150-fold more potent than Resveratrol Acts as a noncompetitive inhibitor of dopa oxidase activity.
Oxyresveratrol B16F0 cells Better inhibition of tyrosinase activity and melanin formation than Resveratrol. Superior anti-melanogenic properties.

| Resveratrol | Kᵢ value | ~150-fold less potent than Oxyresveratrol | | |

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This biochemical assay measures the direct effect of a compound on the activity of the tyrosinase enzyme.

  • Reaction Mixture: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer, purified mushroom tyrosinase, and various concentrations of the test compound (e.g., Oxyresveratrol).

  • Substrate Addition: The enzymatic reaction is initiated by adding a substrate, typically L-DOPA or L-tyrosine.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C).

  • Measurement: The enzyme converts the substrate into dopachrome, a colored product. The formation of dopachrome is monitored by measuring the increase in absorbance at ~475 nm over time using a spectrophotometer.

  • Analysis: The rate of the reaction is determined from the slope of the absorbance vs. time curve. The inhibitory activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined. Kinetic parameters like the inhibition constant (Kᵢ) can be derived from Lineweaver-Burk plots to determine the mechanism of inhibition (e.g., competitive, noncompetitive).

Pharmacokinetics and Bioavailability

A critical factor in the therapeutic utility of a compound is its ability to be absorbed and remain active in the body. Stilbenoids exhibit significant differences in their pharmacokinetic profiles.

Table 5: Comparative Pharmacokinetic Properties of Stilbenoids (in Rats)

Compound Oral Bioavailability (%) Half-life Key Notes Source
Oxyresveratrol - Data not available for direct comparison Exhibits higher tissue permeability than resveratrol.
Resveratrol 20% - 29.8% ~14 min (IV) Low bioavailability due to rapid and extensive metabolism (glucuronidation and sulfation).
Pterostilbene ~80% ~97 min Higher bioavailability than resveratrol due to its methoxy groups, which reduce first-pass metabolism.

| THSG | - | Data not available for direct comparison | The glucoside moiety improves water solubility but may affect absorption mechanisms. | |

Modulation of Key Signaling Pathways

Stilbenoids exert their biological effects by modulating complex intracellular signaling pathways involved in inflammation, cell survival, and apoptosis.

The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer and neurodegenerative diseases. Stilbenoids can activate this pathway to protect normal cells from damage or inhibit it in cancer cells to promote apoptosis.

PI3K_Akt_Pathway cluster_membrane stimulus Growth Factors / Stilbenoids receptor Receptor Tyrosine Kinase (RTK) stimulus->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt bad Bad akt->bad bcl2 Bcl-2 bad->bcl2 caspase9 Caspase-9 bcl2->caspase9 apoptosis Apoptosis caspase9->apoptosis stilbenoids Stilbenoids stilbenoids->akt Promote Phosphorylation

Caption: PI3K/Akt survival pathway modulated by stilbenoids.

Stilbenoids promote the phosphorylation of Akt, which in turn inhibits pro-apoptotic proteins like Bad, ultimately suppressing apoptosis and enhancing cell survival, a key mechanism in their neuroprotective effects.

The NF-κB pathway is a central regulator of the inflammatory response. Under normal conditions, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to enter the nucleus and activate the transcription of pro-inflammatory genes. Stilbenoids are known to inhibit this pathway.

NFkB_Pathway cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor PRR (e.g., TLR4) stimuli->receptor ikk IKK receptor->ikk ikk->ikb_nfkb P ikb IκB nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation ikb_nfkb->nfkb IκB Degradation nfkb_nuc NF-κB genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nfkb_nuc->genes stilbenoids Stilbenoids stilbenoids->ikk Inhibit

Caption: Inhibition of the NF-κB inflammatory pathway by stilbenoids.

To provide clarity on the methodologies used to generate the comparative data, the following diagram illustrates a typical workflow for assessing the anticancer effects of stilbenoids in vitro.

Experimental_Workflow start Start: Select Cancer Cell Line culture 1. Cell Culture (Seeding in 96-well plates) start->culture treat 2. Treatment (Add Stilbenoid dilutions) culture->treat incubate 3. Incubation (24-72 hours) treat->incubate assay 4. Cell Viability Assay (e.g., MTT Assay) incubate->assay measure 5. Data Acquisition (Measure Absorbance) assay->measure analyze 6. Data Analysis (Calculate % Viability, IC50) measure->analyze end End: Determine Cytotoxic Potency analyze->end

References

A Comparative Guide to the In Vivo Neuroprotective Effects of Trans-2,3',4,5'-tetrahydroxystilbene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective efficacy of Trans-2,3',4,5'-tetrahydroxystilbene (also known as Oxyresveratrol) and its common glucoside form, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG). Performance is benchmarked against other well-documented neuroprotective agents, with supporting experimental data and detailed protocols to aid in the validation and development of novel therapeutics for neurodegenerative disorders.

Comparative Efficacy of Neuroprotective Agents

The following table summarizes quantitative data from in vivo studies, offering a clear comparison of Trans-2,3',4,5'-tetrahydroxystilbene/THSG against alternative compounds in various models of neurological disease.

CompoundAnimal ModelDosageKey Quantitative & Qualitative Outcomes
Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) Transient Middle Cerebral Artery Occlusion (MCAO) in rats10 or 20 mg/kg, IPSignificantly reduced brain infarct volume by ~54% and ~63%, respectively; Improved neurological deficit scores; Diminished cytochrome c release and caspase-3 activation.[1]
THSG (Glucoside form) Traumatic Brain Injury (TBI) in mice60 mg/kg/day, oralAttenuated injury severity scores; Promoted motor coordination and improved cognitive performance in Morris water maze tasks; Dramatically decreased brain lesion volume; Reduced TBI-induced neuronal apoptosis.[2][3]
THSG (Glucoside form) Cerebral Ischemia/Reperfusion (I/R) in rats125, 250, 500 mg/mL, oralReduced infarct size in a concentration-dependent manner; Modulated the 5-HT/5-HTR pathway.[4]
THSG (Glucoside form) Parkinson's Disease (MPTP model) in mice20, 40 mg/kgPromoted the survival of dopamine neurons, mediated by the PI3K/Akt signaling pathway.[5]
Resveratrol MCAO in rats20 mg/kg, IP/IV/OralInhibited brain damage; Reduced neurological deficits.
Global Cerebral Ischemia in gerbils30 mg/kgAttenuated apoptosis by up-regulating Bcl-2 and down-regulating Bax.
Curcumin Traumatic Brain Injury (TBI) in micePost-TBI IP injectionReduced ipsilateral cortex injury, neutrophil infiltration, and microglia activation; Improved neuron survival by decreasing apoptosis; Effects are associated with activation of the Nrf2 pathway.
MCAO in ratsPost-MCAO administrationSignificantly reduced infarct size and levels of oxidative stress; Effects involve the Akt/Nrf2 pathway.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided to facilitate experimental design and replication.

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to mimic focal cerebral ischemia, characteristic of stroke.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Surgical Procedure: Anesthesia is induced (e.g., with isoflurane). A 4-0 monofilament nylon suture with a rounded tip is inserted into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemia & Reperfusion: The filament remains in place for a defined period (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion of the blood vessel.

  • Treatment Administration: Trans-2,3',4,5'-tetrahydroxystilbene (10 or 20 mg/kg) or vehicle is administered intraperitoneally (IP), often immediately after occlusion and again at the onset of reperfusion.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Assessed at 24 hours post-MCAO using a standardized scale to measure motor and neurological impairments.

    • Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) tissue is quantified using image analysis software.

    • Immunohistochemistry: Brain sections are analyzed for apoptotic markers like activated caspase-3 to quantify cell death.

Traumatic Brain Injury (TBI) in Mice

This model simulates mechanical injury to the brain.

  • Animals: Male mice of a specified strain (e.g., C57BL/6).

  • Injury Induction: A controlled cortical impact (CCI) device or a weight-drop method (e.g., Feeney model) is used. Following a craniotomy, a pneumatic piston is used to produce a defined cortical contusion.

  • Treatment Administration: THSG (60 mg/kg/day) or vehicle is administered orally once daily, beginning shortly after the TBI and continuing for a set duration (e.g., 21 days).

  • Outcome Assessment:

    • Behavioral Testing: Motor coordination is assessed using tests like the beam-walk, and cognitive function is evaluated with the Morris water maze.

    • Lesion Volume: Brains are collected, and the lesion volume is quantified using histological staining (e.g., Nissl stain) and image analysis.

    • Apoptosis and Neurogenesis: Immunohistochemical staining is used to detect apoptotic cells (e.g., TUNEL staining) and markers for immature neurons (e.g., Doublecortin - DCX) in regions like the hippocampus.

Mandatory Visualizations

Signaling Pathways and Experimental Logic

The diagrams below illustrate the key neuroprotective mechanisms of Trans-2,3',4,5'-tetrahydroxystilbene and a generalized workflow for its in vivo validation.

G cluster_0 Neuroprotective Mechanisms of T-H-Stilbene / THSG T-H-Stilbene T-H-Stilbene Apoptotic Pathway Activation Apoptotic Pathway Activation T-H-Stilbene->Apoptotic Pathway Activation Inhibits PI3K/Akt Pathway PI3K/Akt Pathway T-H-Stilbene->PI3K/Akt Pathway Activates Neurogenesis Neurogenesis T-H-Stilbene->Neurogenesis Promotes Ischemic/Traumatic Insult Ischemic/Traumatic Insult Glutamate Excitotoxicity Glutamate Excitotoxicity Ischemic/Traumatic Insult->Glutamate Excitotoxicity Ischemic/Traumatic Insult->Apoptotic Pathway Activation Inflammation Inflammation Ischemic/Traumatic Insult->Inflammation Neuronal Cell Death Neuronal Cell Death Glutamate Excitotoxicity->Neuronal Cell Death Apoptotic Pathway Activation->Neuronal Cell Death Inflammation->Neuronal Cell Death Dopaminergic Neuron Survival Dopaminergic Neuron Survival PI3K/Akt Pathway->Dopaminergic Neuron Survival Promotes Neuroprotection Neuroprotection Dopaminergic Neuron Survival->Neuroprotection Neurogenesis->Neuroprotection Neuronal Cell Death->Neuroprotection

Caption: Key signaling pathways in T-H-Stilbene mediated neuroprotection.

G cluster_1 In Vivo Validation Workflow A Select Neurodegeneration Model (e.g., MCAO, TBI, MPTP) B Induce Pathology A->B C Administer Compound (T-H-Stilbene vs. Vehicle/Comparator) B->C D Behavioral & Functional Assessments (Motor, Cognitive) C->D E Terminal Tissue Collection & Analysis (Histology, Biochemistry) D->E F Comparative Data Analysis E->F

Caption: A generalized workflow for in vivo validation of neuroprotective agents.

References

Cis- vs. Trans-2,3',4,5'-tetrahydroxystilbene: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the geometric isomers of 2,3',4,5'-tetrahydroxystilbene reveals significant differences in their biological efficacy, with the cis-isomer demonstrating superior therapeutic potential in preclinical anti-diabetic models. While direct comparative studies on the aglycones are limited, research on their glycosylated forms, specifically cis- and trans-2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), provides valuable insights into their differential activities.

The trans-isomer of 2,3',4,5'-tetrahydroxystilbene and its glucoside are naturally occurring compounds found in plants such as Polygonum multiflorum. The cis-isomer is less common naturally but can be formed from the trans-isomer through processes like exposure to UV light[1][2]. This comparison guide synthesizes the available experimental data to objectively evaluate the performance of these two isomers.

Anti-Diabetic Efficacy: Cis-Isomer Shows Enhanced Activity

A key study comparing the anti-diabetic effects of cis- and trans-THSG in high-fat diet-induced diabetic mice demonstrated the superior efficacy of the cis-isomer. The study reported that cis-THSG was more effective than trans-THSG in producing a hypoglycemic effect and in improving glucose intolerance and insulin resistance[1][2][3].

Quantitative Comparison of Anti-Diabetic Effects
ParameterExperimental Modelcis-THSG Efficacytrans-THSG EfficacyReference
Hypoglycemic Effect High-fat diet-induced diabetic miceMore effectiveLess effective
Glucose Intolerance High-fat diet-induced diabetic miceGreater improvementLesser improvement
Insulin Resistance High-fat diet-induced diabetic miceGreater improvementLesser improvement
PEPCK Transcription HepG2 cellsMore potent suppressionLess potent suppression

Mechanism of Action: Inhibition of PEPCK

The enhanced anti-diabetic effect of cis-THSG is linked to its more potent inhibition of the transcription of phosphoenolpyruvate carboxykinase (PEPCK). PEPCK is a key enzyme in the gluconeogenesis pathway, which is the metabolic process that results in the generation of glucose from non-carbohydrate carbon substrates. By inhibiting PEPCK, cis-THSG can more effectively reduce the production of glucose in the liver, thereby contributing to lower blood glucose levels.

PEPCK_Inhibition cluster_pathway Gluconeogenesis Pathway cluster_inhibition Inhibition by Stilbene Isomers Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEPCK Phosphoenolpyruvate Phosphoenolpyruvate Oxaloacetate->Phosphoenolpyruvate PEPCK Glucose Glucose Phosphoenolpyruvate->Glucose cis_THSG cis-THSG cis_THSG->Phosphoenolpyruvate Strong Inhibition trans_THSG trans-THSG trans_THSG->Phosphoenolpyruvate Weaker Inhibition

Figure 1. Inhibition of PEPCK in the gluconeogenesis pathway.

Experimental Protocols

Preparation of cis-2,3,5,4'-tetrahydroxystilbene-2-O-β-glucopyranoside (cis-THSG)

trans-THSG was chromatographically purified from the roots of Polygonum multiflorum. The purified trans-THSG was then converted to cis-THSG by exposure to UV light. This photochemical isomerization is a common method for converting trans-stilbenes to their cis-isomers.

Experimental_Workflow start Polygonum multiflorum roots step1 Chromatographic Purification start->step1 trans_THSG trans-THSG step1->trans_THSG step2 UV Light Exposure trans_THSG->step2 cis_THSG cis-THSG step2->cis_THSG

Figure 2. Workflow for the preparation of cis-THSG.

In Vivo Anti-Diabetic Activity Assessment

The anti-diabetic effects of both cis- and trans-THSG were evaluated in a high-fat diet (HFD)-induced diabetic mouse model. Male CF-1 mice were used in the study. The efficacy of the two isomers was determined by measuring their effects on blood glucose levels, glucose tolerance, and insulin resistance.

In Vitro PEPCK Transcription Assay

The human hepatoma cell line, HepG2, was used to assess the in vitro activity of the THSG isomers. The cells were treated with either cis- or trans-THSG, and the subsequent suppression of PEPCK transcription was measured to determine the potency of each isomer.

Conclusion

The available evidence, primarily from studies on the glycosylated forms, strongly suggests that the cis-isomer of 2,3',4,5'-tetrahydroxystilbene possesses greater anti-diabetic potential than its trans-counterpart. This enhanced efficacy is attributed to its superior ability to inhibit the key gluconeogenic enzyme, PEPCK. While these findings are promising, further research is warranted to directly compare the biological activities of the cis- and trans-aglycones to fully elucidate their therapeutic potential. The conversion of the more stable and abundant trans-isomer to the more active cis-isomer through methods like UV irradiation presents a viable strategy for enriching the therapeutic potency of extracts containing this stilbene.

References

Unveiling the Anticancer Potential of Trans-2,3',4,5'-tetrahydroxystilbene Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Trans-2,3',4,5'-tetrahydroxystilbene, also known as Oxyresveratrol, a natural stilbenoid, has garnered significant attention in oncological research for its potential as a therapeutic agent. This guide provides a comprehensive comparison of its efficacy across a spectrum of cancer cell lines, supported by experimental data and detailed methodologies, to aid researchers and professionals in the field of drug development.

Comparative Efficacy: A Quantitative Overview

The cytotoxic effect of trans-2,3',4,5'-tetrahydroxystilbene has been evaluated in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. The following table summarizes the IC50 values of trans-2,3',4,5'-tetrahydroxystilbene in various cancer cell lines, providing a clear comparison of its effectiveness.

Cancer TypeCell LineIC50 (µM)Reference
Breast Cancer MDA-MB-231104.8[1]
BT-549150.2[1]
4T1143.6[1]
MCF-730.64[2]
Ovarian Cancer SKOV3134.90[3]
TOV21G112.50
Lung Cancer A-549148.63
Liver Cancer HepG2104.47
Prostate Cancer PC-3109.35
Osteosarcoma Saos-2Not explicitly stated, but effective at 5, 15, and 45 µM
Colon Cancer CACO-2>200

Delving into the Mechanisms: Key Signaling Pathways

Trans-2,3',4,5'-tetrahydroxystilbene exerts its anticancer effects through the modulation of several critical signaling pathways. Two of the most prominently reported pathways are the EGFR/PI3K/AKT and the STAT3 signaling cascades.

EGFR/PI3K/AKT Signaling Pathway

Oxyresveratrol has been shown to induce ferroptosis in breast cancer cells by suppressing the EGFR/PI3K/AKT/GPX4 signaling axis. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death.

EGFR_PI3K_AKT_Pathway Oxyresveratrol Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) EGFR EGFR Oxyresveratrol->EGFR Inhibits PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT GPX4 GPX4 AKT->GPX4 Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits STAT3_Pathway Oxyresveratrol Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) STAT3 STAT3 Oxyresveratrol->STAT3 Inhibits Apoptosis Apoptosis STAT3->Apoptosis Inhibits CellViability Cell Viability STAT3->CellViability Promotes MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Oxyresveratrol Start->Treat AddMTT Add MTT Solution Treat->AddMTT Incubate Incubate AddMTT->Incubate Solubilize Add DMSO to Solubilize Formazan Incubate->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

References

A Comparative Guide to the Metabolomics of Trans-2,3',4,5'-tetrahydroxystilbene and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic profiles and cellular impacts of two prominent stilbenoids: trans-2,3',4,5'-tetrahydroxystilbene (THS), also known as oxyresveratrol, and resveratrol. While both compounds are recognized for their potential health benefits, including anti-cancer and antioxidant activities, their structural differences lead to distinct metabolic fates and downstream effects on cellular signaling pathways. This comparison is supported by experimental data from peer-reviewed literature to inform future research and drug development.

Introduction to THS and Resveratrol

Resveratrol (trans-3,5,4'-trihydroxystilbene) is a well-studied polyphenol found in grapes, red wine, and other plant sources, lauded for its wide range of biological activities.[1][2] Trans-2,3',4,5'-tetrahydroxystilbene, or oxyresveratrol, is a structural analog of resveratrol, notably found in mulberry wood. The primary structural difference is the position and number of hydroxyl groups on their phenolic rings, which significantly influences their bioavailability, metabolism, and interaction with cellular targets. Understanding their comparative metabolomics is crucial for elucidating their mechanisms of action and optimizing their therapeutic potential.

Comparative Metabolic Profiles

The metabolism of stilbenoids is a critical determinant of their biological activity and bioavailability. Both resveratrol and THS undergo extensive metabolism, primarily through conjugation reactions.

Resveratrol (RV): Upon oral administration, resveratrol exhibits low bioavailability due to rapid and extensive first-pass metabolism.[3] The primary metabolites are glucuronide and sulfate conjugates, which are the major forms found in plasma.[3] The gut microbiota also plays a role, metabolizing resveratrol into dihydroresveratrol (DHR).

Trans-2,3',4,5'-tetrahydroxystilbene (THS/Oxyresveratrol): Direct comparative metabolomic studies are limited; however, available data suggests that, similar to resveratrol, the primary metabolites of oxyresveratrol are its glucuronide and sulfate conjugates. One study comparing the effects of resveratrol, oxyresveratrol (ORV), and other analogs on bladder cancer cells noted that the main metabolites detected for both RV and ORV were their original, unchanged forms within the cellular environment over 48 hours, with ORV demonstrating greater anti-tumor potency.

The following table summarizes the quantitative analysis of parent compound concentrations in T24 bladder cancer cell supernatant after treatment, indicating different rates of uptake or degradation.

Treatment (100 µM)Time (hours)Mean Concentration in Supernatant (µg/mL) ± SD
Resveratrol (RV) 619.33 ± 0.61
1218.01 ± 0.28
2416.79 ± 0.84
4814.65 ± 0.93
Oxyresveratrol (ORV) 620.91 ± 0.51
1219.46 ± 0.44
2418.25 ± 0.32
4816.12 ± 0.55
(Data synthesized from a study on human bladder cancer cells)

Experimental Methodologies

A typical metabolomics study to compare the effects of THS and resveratrol would follow a standardized workflow involving cell culture, metabolite extraction, and analysis by mass spectrometry.

Sample Preparation and Metabolite Extraction
  • Cell Culture and Treatment: Human cell lines (e.g., HepG2 liver cells, T24 bladder cancer cells) are cultured under standard conditions. Cells are then treated with equimolar concentrations of resveratrol, THS, or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24, 48 hours).

  • Metabolite Extraction:

    • The culture medium is collected to analyze extracellular metabolites.

    • Cells are washed with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

    • Intracellular metabolites are extracted using a cold solvent mixture, such as 80% methanol or a methanol/water solution.

    • The cell lysate is centrifuged to pellet proteins and cellular debris. The resulting supernatant, containing the polar and semi-polar metabolites, is collected for analysis.

LC-MS Based Metabolomic Analysis
  • Chromatography: The extracted metabolites are separated using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column is typically used.

  • Mass Spectrometry: The separated metabolites are ionized using electrospray ionization (ESI) and detected by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Processing: Raw data is processed to identify metabolic features, which are then matched against metabolomics databases (e.g., HMDB, METLIN) for metabolite identification based on accurate mass and fragmentation patterns.

Below is a diagram illustrating a typical experimental workflow for comparative metabolomics.

G cell_culture Cell Culture treatment Treatment (Vehicle, RV, THS) cell_culture->treatment extraction Metabolite Extraction (Intracellular & Extracellular) treatment->extraction lcms UHPLC-HRMS Analysis extraction->lcms data_acq Data Acquisition (Positive/Negative Modes) lcms->data_acq peak_picking Peak Picking & Alignment data_acq->peak_picking met_id Metabolite Identification peak_picking->met_id stats Statistical Analysis (e.g., PCA, OPLS-DA) met_id->stats pathway Pathway Analysis stats->pathway

A typical workflow for a comparative metabolomics experiment.

Comparative Effects on Signaling Pathways

While their core metabolic fates are similar, THS and resveratrol can differentially modulate intracellular signaling pathways, leading to distinct physiological outcomes.

Shared Pathways: Both compounds are known to influence pathways related to cellular stress, apoptosis, and energy metabolism. For instance, both can modulate the PI3K/Akt/mTOR pathway , which is central to cell growth and survival.

Divergent Pathways: Studies have revealed that THS and resveratrol can activate different transcriptional coactivators to achieve similar outcomes, such as thermogenesis in obese mice.

  • Resveratrol was found to activate PPARα (peroxisome proliferator-activator receptor α).

  • Oxyresveratrol (THS) , conversely, upregulated C/EBPβ (CCAAT/enhancer-binding protein β). Both compounds, however, activated the Sirt1/PGC-1α pathway to elevate the expression of thermogenesis-related proteins.

In another context, oxyresveratrol has been shown to induce autophagy through the MAPK signaling pathway (ERK, JNK, p38) and endoplasmic reticulum (ER) stress. While resveratrol also impacts the MAPK pathway, the downstream consequences and the primary triggers may differ. Furthermore, oxyresveratrol can activate the Nrf2/HO-1 antioxidant pathway , which can enhance the ability of resveratrol to inhibit melanin production, indicating a potential for synergistic action.

The diagram below illustrates the divergent activation of transcription factors by resveratrol and oxyresveratrol in promoting thermogenesis.

G cluster_stilbenes cluster_common cluster_divergent cluster_outcome RV Resveratrol SIRT1 Sirt1/PGC-1α RV->SIRT1 PPARa PPARα RV->PPARa OXY Oxyresveratrol (THS) OXY->SIRT1 CEBPb C/EBPβ OXY->CEBPb Thermo Thermogenesis (UCP1, PRDM16) SIRT1->Thermo PPARa->Thermo CEBPb->Thermo

Divergent pathways in thermogenesis activation.

Conclusion and Future Directions

While sharing a common stilbenoid backbone, trans-2,3',4,5'-tetrahydroxystilbene and resveratrol exhibit important differences in their metabolic stability and their influence on cellular signaling. Oxyresveratrol (THS) has shown greater potency in some contexts, such as in inhibiting bladder cancer cell growth. Their differential effects on key transcription factors like PPARα and C/EBPβ highlight that even subtle structural changes can lead to distinct mechanisms of action.

Future research should focus on direct, head-to-head comparative metabolomics using untargeted, high-resolution mass spectrometry across various biological systems. Such studies would provide a comprehensive map of the metabolic perturbations induced by each compound, revealing novel biomarkers of their activity and uncovering new therapeutic targets. This deeper understanding will be invaluable for the rational design of stilbenoid-based drugs and nutraceuticals with improved efficacy and specificity.

References

A Head-to-Head Showdown: Trans-2,3',4,5'-tetrahydroxystilbene vs. Piceatannol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of polyphenolic compounds, the stilbenoids represent a class of molecules with remarkable therapeutic potential. Among them, Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as oxyresveratrol , and its structural isomer, piceatannol , have garnered significant attention for their diverse biological activities. This guide provides a comprehensive head-to-head comparison of these two promising compounds, summarizing their performance based on available experimental data to aid researchers, scientists, and drug development professionals in their endeavors.

Physicochemical Properties

Both oxyresveratrol and piceatannol are hydroxylated derivatives of resveratrol, differing in the positioning of a hydroxyl group on one of their phenolic rings. This subtle structural difference influences their physicochemical properties and, consequently, their biological activities.

PropertyTrans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)Piceatannol
Chemical Formula C₁₄H₁₂O₄C₁₄H₁₂O₄
Molar Mass 244.24 g/mol 244.24 g/mol
Structure Stilbene with hydroxyl groups at positions 2, 4, 3', and 5'Stilbene with hydroxyl groups at positions 3, 4, 3', and 5'
Key Structural Difference Resorcinol moietyCatechol moiety

Comparative Biological Activity: A Data-Driven Analysis

The following tables summarize the quantitative data from various studies, offering a comparative look at the efficacy of oxyresveratrol and piceatannol in key biological assays.

Table 1: Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for agents addressing hyperpigmentation.

CompoundIC₅₀ (Mushroom Tyrosinase)Reference
Oxyresveratrol1.2 µM[1]
Piceatannol1.53 µM[2][3]
Kojic Acid (Reference)~38.4 µM (calculated from 32-fold weaker inhibition than oxyresveratrol)[1]
Kojic Acid (Reference)50.1 µM[3]

Note: Lower IC₅₀ values indicate greater inhibitory potency. Both oxyresveratrol and piceatannol are significantly more potent tyrosinase inhibitors than the commonly used kojic acid.

Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with their potency often being cell-line dependent.

CompoundCell LineAssayIC₅₀Reference
PiceatannolHL-60 (Human Leukemia)MTT5.1 µM (72h)
PiceatannolMCF-7 (Breast Cancer)MTT> 50 µM (48h)
Resveratrol (for comparison)MCF-7 (Breast Cancer)MTT> 25 µM (48h)

Note: Direct comparative IC₅₀ values for oxyresveratrol and piceatannol against the same cancer cell line under identical experimental conditions are limited in the reviewed literature.

Key Biological Activities: A Deeper Dive

Antioxidant Activity

Both oxyresveratrol and piceatannol exhibit potent antioxidant properties, primarily attributed to their ability to scavenge free radicals. Some studies suggest that piceatannol may have superior peroxyl radical scavenging activity compared to resveratrol. Oxyresveratrol is also recognized as a strong antioxidant. The presence of the ortho-dihydroxy (catechol) group in piceatannol is thought to contribute to its strong free radical scavenging ability.

Anti-inflammatory Effects

Oxyresveratrol and piceatannol have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines by suppressing the activation of transcription factors like NF-κB.

Anticancer Potential

Both compounds have been investigated for their anticancer activities. They can induce apoptosis (programmed cell death) in various cancer cell lines and inhibit cell proliferation. Their mechanisms of action often involve the modulation of signaling pathways crucial for cancer cell survival and growth.

Signaling Pathways and Mechanisms of Action

The biological effects of oxyresveratrol and piceatannol are mediated through their interaction with multiple intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Both oxyresveratrol and piceatannol have been shown to inhibit the activation of NF-κB. This is a critical mechanism underlying their anti-inflammatory effects.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Ub Ub IκBα->Ub Ubiquitination NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NF-κB (p50/p65)_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Oxyresveratrol Oxyresveratrol Oxyresveratrol->IKK Piceatannol Piceatannol Piceatannol->IKK

Figure 1: Inhibition of the NF-κB signaling pathway by oxyresveratrol and piceatannol.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Both compounds can modulate MAPK signaling, contributing to their anticancer and anti-inflammatory activities.

MAPK_Signaling Growth Factors/Stress Growth Factors/Stress Receptor Receptor Growth Factors/Stress->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response Oxyresveratrol Oxyresveratrol Oxyresveratrol->MEK Piceatannol Piceatannol Piceatannol->ERK

Figure 2: Modulation of the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of oxyresveratrol and piceatannol.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cultured cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of oxyresveratrol or piceatannol for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To assess the free radical scavenging capacity of the compounds.

Protocol:

  • Sample Preparation: Prepare different concentrations of oxyresveratrol and piceatannol in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

  • Reaction Mixture: Mix the compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Western Blot Analysis for NF-κB Activation

Objective: To determine the effect of the compounds on the activation of the NF-κB signaling pathway.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and pre-treat with oxyresveratrol or piceatannol for a specific time before stimulating with an inflammatory agent (e.g., LPS).

  • Protein Extraction: Lyse the cells and extract total protein or separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and determine the relative levels of protein phosphorylation to assess the inhibitory effect of the compounds on NF-κB activation.

Conclusion

Both oxyresveratrol and piceatannol are potent bioactive stilbenoids with significant therapeutic potential. While they share many similarities in their antioxidant, anti-inflammatory, and anticancer activities, subtle structural differences lead to variations in their potency in specific biological assays. Piceatannol's catechol group may confer advantages in certain radical scavenging activities, while oxyresveratrol demonstrates very strong tyrosinase inhibition. The choice between these two compounds for further research and development will likely depend on the specific therapeutic target and desired biological outcome. This guide provides a foundational comparison to inform such decisions and highlights the need for more direct head-to-head studies to fully elucidate their comparative efficacy.

References

Unveiling the Anti-inflammatory Potential of Trans-2,3',4,5'-tetrahydroxystilbene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the anti-inflammatory efficacy of Trans-2,3',4,5'-tetrahydroxystilbene in established animal models, benchmarked against other stilbenoids. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of supporting experimental data, detailed protocols, and insights into the underlying molecular mechanisms.

Trans-2,3',4,5'-tetrahydroxystilbene, a naturally occurring stilbenoid, has garnered significant attention for its potential therapeutic properties, particularly its anti-inflammatory effects. This document offers a comparative analysis of its efficacy, drawing on data from various preclinical animal models. For contextual comparison, data for resveratrol, a widely studied stilbenoid, and oxyresveratrol are also presented.

Comparative Efficacy in Animal Models of Inflammation

The anti-inflammatory activity of Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside (THSG) has been validated in several well-established animal models of inflammation. The following tables summarize the quantitative outcomes of these studies, offering a direct comparison with other relevant stilbenoids.

Table 1: Efficacy in the TPA-Induced Mouse Ear Edema Model

CompoundDoseAdministration RouteEdema Inhibition (%)Animal StrainReference
trans-THSGNot SpecifiedTopicalPotentICR mice[1]
ResveratrolNot SpecifiedTopicalSignificantKunming mice[2]

Table 2: Efficacy in the Carrageenan-Induced Rat Paw Edema Model

CompoundDoseAdministration RoutePaw Edema Inhibition (%)Animal StrainReference
THSG3.2, 6.4, 12.8 mg/kgOralUp to 56%Wistar rats[3]
Resveratrol100, 200, 400 mg/kgOralSignificantWistar rats[2]
Oxyresveratrol10, 30, 100 mg/kgOralSignificantWistar rats[4]

Table 3: Efficacy in the LPS-Induced Inflammation Model

CompoundDoseAdministration RouteKey FindingsAnimal ModelReference
THSG10, 20, 40 µM (in vitro)-Attenuated neuroinflammatory responses in microgliaMicroglia cells
Oxyresveratrol50, 100 mg/kgOralReversed cognitive impairments and neuronal injuriesC57BL/6J mice

Delving into the Molecular Mechanisms: Signaling Pathways

The anti-inflammatory effects of Trans-2,3',4,5'-tetrahydroxystilbene and related compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The NF-κB and MAPK signaling pathways are primary targets.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses. Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation NF-kB NF-kB IkB-P IkB (Phosphorylated) IkB->IkB-P NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Proteasome Proteasome IkB-P->Proteasome Degradation DNA DNA NF-kB_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

NF-κB Signaling Pathway in Inflammation.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases that are activated by various extracellular stimuli, including inflammatory cytokines. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK p38/JNK/ERK MAPKK->MAPK Phosphorylation Transcription Factors AP-1, etc. MAPK->Transcription Factors Activation Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Induction

MAPK Signaling Pathway in Inflammation.

Experimental Protocols: A Guide for Replication

To facilitate further research and validation, detailed methodologies for the key animal models cited are provided below.

TPA-Induced Ear Edema in Mice

This model is widely used to screen for topical anti-inflammatory agents.

  • Animals: Typically, ICR or Kunming mice are used.

  • Induction: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone or ethanol is applied to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle alone and serves as a control.

  • Treatment: The test compound, such as Trans-2,3',4,5'-tetrahydroxystilbene, is typically applied topically to the TPA-treated ear, either before or after the TPA application.

  • Assessment: After a specific period (e.g., 6 hours), the mice are euthanized, and a biopsy punch is used to collect a standardized section of both ears. The weight of the ear punches is measured, and the difference in weight between the TPA-treated and control ears is calculated as an indicator of edema. The percentage of edema inhibition by the test compound is then determined by comparing the edema in the treated group to the TPA-only group.

TPA_Workflow Start Start TPA_Application Topical application of TPA to one ear Start->TPA_Application Treatment_Application Topical application of test compound TPA_Application->Treatment_Application Incubation Incubation period (e.g., 6 hours) Treatment_Application->Incubation Euthanasia Euthanize mice Incubation->Euthanasia Ear_Punch Collect ear punches Euthanasia->Ear_Punch Weighing Weigh ear punches Ear_Punch->Weighing Calculation Calculate edema and inhibition Weighing->Calculation End End Calculation->End

TPA-Induced Ear Edema Workflow.
Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Induction: A subcutaneous injection of a carrageenan solution (typically 1% in saline) is administered into the sub-plantar region of one hind paw.

  • Treatment: The test compound is usually administered orally or intraperitoneally at a specified time before the carrageenan injection.

  • Assessment: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The increase in paw volume compared to the baseline measurement indicates the extent of edema. The anti-inflammatory effect of the test compound is expressed as the percentage inhibition of the edema in the treated group compared to the control group.

Carrageenan_Workflow Start Start Baseline_Measurement Measure baseline paw volume Start->Baseline_Measurement Treatment_Administration Administer test compound Baseline_Measurement->Treatment_Administration Carrageenan_Injection Inject carrageenan into paw Treatment_Administration->Carrageenan_Injection Volume_Measurement Measure paw volume at time points Carrageenan_Injection->Volume_Measurement Calculation Calculate paw edema and inhibition Volume_Measurement->Calculation End End Calculation->End

Carrageenan-Induced Paw Edema Workflow.
LPS-Induced Systemic Inflammation in Mice

This model is used to study the systemic inflammatory response.

  • Animals: C57BL/6J or BALB/c mice are frequently used.

  • Induction: A solution of lipopolysaccharide (LPS) from Gram-negative bacteria is injected intraperitoneally to induce a systemic inflammatory response.

  • Treatment: The test compound can be administered before or after the LPS challenge, depending on the study's objective (prophylactic or therapeutic).

  • Assessment: Various parameters can be measured to assess the inflammatory response, including levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or tissues, organ damage markers, and behavioral changes.

LPS_Workflow Start Start Treatment_Administration Administer test compound Start->Treatment_Administration LPS_Injection Intraperitoneal injection of LPS Treatment_Administration->LPS_Injection Monitoring Monitor for clinical signs LPS_Injection->Monitoring Sample_Collection Collect blood and/or tissues Monitoring->Sample_Collection Analysis Analyze inflammatory markers Sample_Collection->Analysis End End Analysis->End

LPS-Induced Inflammation Workflow.

References

Replicating Published Findings on Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Trans-2,3',4,5'-tetrahydroxystilbene, commonly known as oxyresveratrol, with its well-studied analog, resveratrol. The information presented herein is collated from published scientific literature to facilitate the replication of findings and to provide a basis for further research and development. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the signaling pathways involved.

Comparative Bioactivity Data: Oxyresveratrol vs. Resveratrol

The following tables summarize the cytotoxic effects of oxyresveratrol and resveratrol on various cancer cell lines, as indicated by their half-maximal inhibitory concentrations (IC50).

Table 1: Anticancer Activity of Oxyresveratrol and Resveratrol (IC50 values)

Cell LineCancer TypeCompoundIC50 (µM)Citation
A549Lung CarcinomaDoxorubicin13.07 ± 1.38[1]
Doxorubicin + OxyresveratrolLower than Doxorubicin alone[1]
Doxorubicin + ResveratrolLower than Doxorubicin alone[1]
SKOV3Ovarian CancerOxyresveratrol134.90[2]
Cisplatin24.46[2]
TOV21GOvarian CancerOxyresveratrol112.50
Cisplatin16.36
MCF-7Breast CancerOxyresveratrol + Doxorubicin93.61 OXY + 5.65 DOX
MDA-MB-231Breast CancerOxyresveratrol + Doxorubicin211.09 OXY + 2.034 DOX
MCF-7Breast CancerResveratrol + Doxorubicin84.6 RESV + 216 nM DOX

Table 2: Neuroprotective Effects of Oxyresveratrol and Resveratrol

ModelCompoundDosageEffectCitation
Kainic Acid-induced Hippocampal Neuronal Cell DeathOxyresveratrol50 mg/kg (oral)Significant protection of CA3 neurons
Resveratrol50 mg/kg and 100 mg/kg (oral)No significant effect
Transient Rat Middle Cerebral Artery Occlusion (MCAO)Oxyresveratrol10 or 20 mg/kg (i.p.)Reduced brain infarct volume by ~54% and 63% respectively
Resveratrol20 mg/kg (i.p., i.v., or oral)Reduced infarct volume and improved neurological deficits

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, detailed protocols for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from standard procedures for determining the effect of compounds on cell proliferation and viability.

Materials:

  • 96-well microplates

  • Cells of interest (e.g., A549, SKOV3, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) and Resveratrol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure for Adherent Cells:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of oxyresveratrol and resveratrol in culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, carefully aspirate the medium and add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Anti-inflammatory Activity Assessment (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol outlines the measurement of nitric oxide (NO) production, a key indicator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cells

  • 24-well or 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Oxyresveratrol and Resveratrol

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in plates at a density of 5 × 10^5 cells/well (for 24-well plates) or 1 x 10^5 cells/well (for 96-well plates) and incubate for 12-24 hours.

  • Pre-treat the cells with various concentrations of oxyresveratrol or resveratrol for 1-4 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • To measure nitrite concentration (a stable product of NO), mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite levels in the samples.

  • A parallel MTT assay should be performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.

Western Blot Analysis for NF-κB Activation

This protocol describes the detection of NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cells of interest (e.g., RAW 264.7)

  • Oxyresveratrol and Resveratrol

  • LPS or other inflammatory stimuli

  • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit (optional, for fractionation)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-IκBα, anti-Lamin B1 for nuclear fraction, anti-GAPDH or β-actin for whole-cell or cytoplasmic fraction)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Culture and treat cells with the compounds and/or inflammatory stimuli for the desired time points.

  • Protein Extraction:

    • Whole-cell lysates: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.

    • Nuclear and Cytoplasmic Fractionation: Use a commercial kit according to the manufacturer's instructions to separate nuclear and cytoplasmic proteins.

  • Determine the protein concentration of each sample using a BCA assay.

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-NF-κB p65) diluted in blocking buffer overnight at 4°C or for 1 hour at room temperature.

  • Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Apply the ECL detection reagent and visualize the protein bands using an imaging system.

  • For nuclear translocation, analyze the levels of p65 in the nuclear and cytoplasmic fractions. Lamin B1 and GAPDH are used as loading controls for the nuclear and cytoplasmic fractions, respectively.

Signaling Pathways and Visualizations

The biological activities of oxyresveratrol are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Anti-inflammatory Signaling Pathway of Oxyresveratrol

Oxyresveratrol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK Oxyresveratrol Oxyresveratrol Oxyresveratrol->IKK Inhibits Oxyresveratrol->MAPK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->IKK Degradation IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes Activates AP1 AP-1 MAPK->AP1 Activates AP1->Pro_inflammatory_genes Activates neuroprotective_pathway Oxidative_Stress Oxidative Stress (e.g., Ischemia) PI3K PI3K Oxidative_Stress->PI3K Inhibits Bax Bax Oxidative_Stress->Bax Activates Oxyresveratrol Oxyresveratrol Oxyresveratrol->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Akt->Bax Inhibits Bcl2->Bax Inhibits Neuronal_Survival Neuronal Survival Bcl2->Neuronal_Survival Promotes Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces anticancer_pathway Oxyresveratrol Oxyresveratrol PI3K PI3K Oxyresveratrol->PI3K Inhibits STAT3 STAT3 Oxyresveratrol->STAT3 Inhibits Bcl2_family Bcl-2 family (e.g., Bcl-2, Bax) Oxyresveratrol->Bcl2_family Modulates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits STAT3->Proliferation Promotes STAT3->Apoptosis Inhibits Caspases Caspases Bcl2_family->Caspases Activates Caspases->Apoptosis Induces mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add test compound (Oxyresveratrol/Resveratrol) incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solvent Add solubilization solvent (DMSO) incubate3->add_solvent read_absorbance Read absorbance at 570nm add_solvent->read_absorbance end End read_absorbance->end

References

Comparative Gene Expression Analysis: Unraveling the Impact of Trans-2,3',4,5'-tetrahydroxystilbene and its Analogs on Cancer Cell Transcriptomes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the transcriptomic alterations induced by Trans-2,3',4,5'-tetrahydroxystilbene (THS) and its related stilbenoids, resveratrol and pterostilbene, reveals distinct and overlapping molecular pathways critical in cancer progression. This guide provides a comparative overview of their effects on gene expression, supported by experimental data, detailed methodologies, and visual representations of the key signaling cascades involved.

Stilbenoids, a class of natural polyphenols, have garnered significant attention in the scientific community for their potential therapeutic properties, particularly in the realm of oncology. Among them, Trans-2,3',4,5'-tetrahydroxystilbene (THS), a derivative of the widely studied resveratrol, has shown promise in modulating cellular processes linked to cancer. This guide delves into a comparative analysis of the gene expression changes elicited by THS and its structural relatives, resveratrol and pterostilbene, in various cancer cell lines. By examining the transcriptomic landscapes shaped by these compounds, we can better understand their mechanisms of action and identify potential biomarkers and therapeutic targets for drug development.

Comparative Analysis of Differentially Expressed Genes

To provide a clear comparison of the transcriptomic effects of THS and its analogs, the following tables summarize the key findings from independent studies on different cancer cell lines. It is important to note that a direct head-to-head comparative study using the same cell line and experimental conditions is not yet available in the public domain. Therefore, this analysis synthesizes data from separate research endeavors to offer a comparative perspective.

A derivative of THS, referred to as TG1, was analyzed for its impact on gene expression in HCT116 human colorectal carcinoma cells. The study revealed a significant alteration in the transcriptome, with 1,837 genes being upregulated and 1,437 genes downregulated following treatment.

In a study involving the human prostate cancer cell line LNCaP, treatment with resveratrol led to time-dependent changes in the expression of over 1,600 transcripts.

An in-silico analysis of pterostilbene's effect on hepatocellular carcinoma (HCC), utilizing data from GEO datasets GSE46408 and GSE84402, identified numerous differentially expressed genes.

Table 1: Overview of Gene Expression Changes after Stilbenoid Treatment

CompoundCell LineUpregulated GenesDownregulated GenesKey Affected PathwaysReference
TG1 (THS derivative) HCT116 (Colorectal Cancer)1,8371,437Metabolism, MYC Targets, Ferroptosis[1]
Resveratrol LNCaP (Prostate Cancer)>1,600 transcripts altered>1,600 transcripts alteredAndrogen Pathway, Cell Cycle Regulation
Pterostilbene Hepatocellular Carcinoma (In-silico)Not specifiedNot specifiedWnt/β-catenin signaling[2]

Detailed Experimental Protocols

The following sections outline the methodologies employed in the key studies cited in this guide, providing a framework for the experimental design and data acquisition.

Cell Culture and Treatment

HCT116 Colorectal Carcinoma Cells (for TG1 treatment):

  • Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin.[3][4]

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Sub-culturing: Cultures were split when they reached 70-90% confluency. The cell layer was rinsed with PBS, and cells were detached using 0.25% (w/v) Trypsin-EDTA solution.

  • Treatment: The specific concentration and duration of TG1 treatment for the RNA-sequencing analysis would be detailed in the primary research article.

LNCaP Prostate Cancer Cells (for Resveratrol treatment):

  • Growth Conditions: Specific media and culture conditions for LNCaP cells as described in the original study.

  • Treatment: LNCaP cells were treated with varying concentrations of resveratrol for different time points to assess the temporal effects on gene expression.

RNA-Sequencing and Microarray Analysis

RNA Isolation and Library Preparation (General Protocol):

A common methodology for RNA-sequencing library preparation, such as the Illumina TruSeq Stranded Total RNA Sample Preparation Kit, involves the following key steps:

  • RNA Isolation: Total RNA is extracted from the treated and control cells.

  • rRNA Depletion: Ribosomal RNA is removed to enrich for messenger RNA (mRNA).

  • Fragmentation: The enriched mRNA is fragmented into smaller pieces.

  • cDNA Synthesis: The fragmented RNA is reverse transcribed into complementary DNA (cDNA).

  • Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.

  • PCR Amplification: The adapter-ligated cDNA is amplified to create the final sequencing library.

Microarray Analysis (for Resveratrol study):

  • Spotted DNA microarrays containing over 42,000 elements were used to analyze the global gene expression changes in resveratrol-treated LNCaP cells.

Visualization of Key Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing_analysis Sequencing & Data Analysis cluster_output Output cell_culture Cancer Cell Lines (e.g., HCT116, LNCaP) treatment Treatment with Stilbenoids (THS, Resveratrol, Pterostilbene) cell_culture->treatment control Vehicle Control cell_culture->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_analysis Bioinformatic Analysis (DEG, Pathway Enrichment) sequencing->data_analysis deg_list Differentially Expressed Gene Lists data_analysis->deg_list pathway_analysis Enriched Signaling Pathways data_analysis->pathway_analysis

Caption: Experimental workflow for comparative gene expression analysis.

MYC_Signaling_Pathway TG1 TG1 (THS derivative) MYC MYC TG1->MYC inhibition Metabolism Carbon Metabolism Amino Acid Biosynthesis Glycolysis/Gluconeogenesis MYC->Metabolism regulation Cell_Survival Cell Survival MYC->Cell_Survival promotion

Caption: TG1-mediated inhibition of the MYC signaling pathway.

Ferroptosis_Pathway TG1 TG1 (THS derivative) Ferroptosis_Genes Ferroptosis-related Genes TG1->Ferroptosis_Genes induction Cell_Death Ferroptotic Cell Death Ferroptosis_Genes->Cell_Death

Caption: Induction of ferroptosis by TG1.

References

Safety Operating Guide

Navigating the Safe Disposal of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. Trans-2,3',4,5'-tetrahydroxystilbene, also known as Oxyresveratrol, is a compound that necessitates careful handling and a structured disposal protocol due to its potential hazards. This document provides a comprehensive, step-by-step guide for the proper disposal of this stilbenoid, ensuring the safety of laboratory personnel and the protection of our ecosystem.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is critical to be fully aware of the hazards associated with trans-2,3',4,5'-tetrahydroxystilbene. Safety Data Sheets (SDS) indicate that this compound can cause temporary incapacitation or possible residual injury with intense or continued exposure.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a laboratory coat.[2][3] All handling of trans-2,3',4,5'-tetrahydroxystilbene, particularly during disposal preparation, should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of dust and aerosol formation and subsequent inhalation.[1]

Quantitative Data for Disposal Considerations

The following table summarizes key information pertinent to the safe handling and disposal of trans-2,3',4,5'-tetrahydroxystilbene.

ParameterInformationSource
Physical State Solid[1]
Appearance Pale Yellow to Pale Beige
Primary Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.
Prohibited Disposal Do not discharge to sewer systems. Do not contaminate water, foodstuffs, feed or seed.
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.
Handling Environment Well-ventilated area or chemical fume hood.
Spill Cleanup Avoid dust formation. Collect and arrange for disposal in suitable, closed containers.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of trans-2,3',4,5'-tetrahydroxystilbene waste. This procedure is based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with your institution's specific regulations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat, when handling trans-2,3',4,5'-tetrahydroxystilbene waste.

  • Waste Segregation: Do not mix trans-2,3',4,5'-tetrahydroxystilbene waste with other chemical waste streams unless compatibility has been confirmed.

  • Waste Collection:

    • Solid Waste: Collect unused or expired solid trans-2,3',4,5'-tetrahydroxystilbene, along with contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled hazardous waste container.

    • Liquid Waste: For solutions containing trans-2,3',4,5'-tetrahydroxystilbene, use a sturdy, screw-cap container. Do not fill the container to more than 75% capacity to allow for vapor expansion.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "trans-2,3',4,5'-tetrahydroxystilbene," and any associated hazard symbols.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal of Contaminated Packaging

Containers that held trans-2,3',4,5'-tetrahydroxystilbene can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.

Accidental Spill Procedures

In the event of a small spill of solid trans-2,3',4,5'-tetrahydroxystilbene, carefully wipe it up with a damp paper towel to avoid generating dust. Place the contaminated paper towel and any other cleanup materials in a sealed bag and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department for assistance.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of trans-2,3',4,5'-tetrahydroxystilbene waste in a laboratory setting.

cluster_spill Accidental Spill Response A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Avoid mixing with incompatible chemicals) A->B C Step 3: Collect Waste (Solid or Liquid in appropriate container) B->C D Step 4: Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D E Step 5: Store Securely (Designated Hazardous Waste Area) D->E F Step 6: Request Pickup (Follow Institutional Procedures) E->F G Spill Occurs H Small Spill: Wipe with damp towel, dispose as hazardous waste G->H I Large Spill: Evacuate and contact EHS G->I

Workflow for the safe disposal of trans-2,3',4,5'-tetrahydroxystilbene waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of trans-2,3',4,5'-tetrahydroxystilbene, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trans-2,3',4,5'-tetrahydroxystilbene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Trans-2,3',4,5'-tetrahydroxystilbene, a compound of interest in various research fields. The following procedures are based on best practices for handling similar stilbenoid compounds and are designed to minimize risk and ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[5]To prevent eye contact which can lead to serious irritation.
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, which may cause irritation or absorption.
Respiratory Protection NIOSH-approved respirator for dusts if ventilation is inadequate.To prevent inhalation of dust particles that may cause respiratory tract irritation.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.

Operational and Handling Plan

A systematic approach to handling Trans-2,3',4,5'-tetrahydroxystilbene is essential to minimize exposure and maintain a safe laboratory setting.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible.

Handling Procedures:

  • Preparation: Before beginning any work, ensure all required PPE is worn correctly. Review the safety procedures outlined in this guide.

  • Weighing and Aliquoting: Conduct any weighing or transfer of the solid compound within a fume hood to prevent the generation of airborne dust. Use a damp paper towel to wipe up any minor spills to avoid dust dispersal.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • General Practices: Avoid eating, drinking, or smoking in the laboratory area where the chemical is handled. Wash hands thoroughly after handling the compound.

Disposal Plan

Proper disposal of Trans-2,3',4,5'-tetrahydroxystilbene and any contaminated materials is critical to prevent environmental contamination and adhere to institutional and regulatory standards.

Waste Characterization:

  • Based on data for similar compounds, this waste may be considered hazardous due to potential toxicity. trans-Stilbene is noted as being toxic to aquatic life with long-lasting effects.

Disposal Method:

  • Collect all chemical waste, including unused compounds and contaminated consumables (e.g., gloves, pipette tips), in a designated, clearly labeled, and sealed container for hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's protocols.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure full compliance with local and national regulations.

Experimental Workflow

The following diagram outlines the key steps for the safe handling and disposal of Trans-2,3',4,5'-tetrahydroxystilbene.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_procedure Experimental Procedure cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Protocols handle_weigh Weigh/Transfer Compound prep_sds->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve exp_run Conduct Experiment handle_dissolve->exp_run disp_collect Collect Waste in Labeled Container exp_run->disp_collect disp_contact Consult EHS for Disposal disp_collect->disp_contact

Procedural workflow for handling Trans-2,3',4,5'-tetrahydroxystilbene.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methoxyresveratrol
Reactant of Route 2
Reactant of Route 2
4'-Methoxyresveratrol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。